molecular formula C13H8Cl4 B524281 CP26

CP26

Cat. No.: B524281
M. Wt: 306.0 g/mol
InChI Key: GLCNSQWOANYMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP26 is a novel inhibitor of ER-to-cytosol protein dislocation, exhibiting anti-dengue and anti-Zika virus activity.

Properties

Molecular Formula

C13H8Cl4

Molecular Weight

306.0 g/mol

IUPAC Name

1-methyl-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene

InChI

InChI=1S/C13H8Cl4/c1-7-2-4-8(5-3-7)6-9-10(14)12(16)13(17)11(9)15/h2-6H,1H3

InChI Key

GLCNSQWOANYMNW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP26;  CP-26;  CP 26

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of CP26 in Non-Photochemical Quenching: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-photochemical quenching (NPQ) is a critical photoprotective mechanism in photosynthetic organisms, dissipating excess light energy as heat to prevent photo-oxidative damage. The minor antenna protein CP26, a component of Photosystem II (PSII), has emerged as a key player in this process, particularly in green algae. This technical guide provides an in-depth analysis of the core function of this compound in NPQ, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows. Evidence from genetic and biophysical studies underscores a model where this compound acts as a crucial liaison, mediating the quenching activity of stress-related proteins in response to high light stress. Understanding the intricacies of this compound function offers potential avenues for modulating photosynthetic efficiency and stress tolerance in various organisms.

Core Function of this compound in Non-Photochemical Quenching

This compound, a monomeric chlorophyll a/b binding protein of the Light-Harvesting Complex (LHC) family, serves as a linker between the major trimeric LHCII antenna and the PSII core complex.[1][2] While it contributes to light harvesting, its more profound role lies in the regulation of energy dissipation.

In the green alga Chlamydomonas reinhardtii, this compound is absolutely essential for NPQ.[3][4] Genetic knockout of the gene encoding this compound results in a dramatic reduction of over 70% in NPQ capacity, and in some cases, its complete abolishment.[5][6][7][8] This is a significant departure from vascular plants, where the absence of this compound has a much less severe impact on NPQ.[2][6] This highlights a divergence in the NPQ mechanism between green algae and higher plants.[3]

The primary mechanism of NPQ in Chlamydomonas involves the Light-Harvesting Complex Stress-Related (LHCSR) proteins, particularly LHCSR1 and LHCSR3. These proteins act as the actual quenchers of excitation energy, a process that is triggered by the acidification of the thylakoid lumen under high light conditions.[1][2][6] Crucially, for LHCSR proteins to perform their quenching function, they must interact with other antenna proteins.[1][3][7] Studies on this compound mutants have demonstrated that even in the presence of LHCSR proteins, NPQ is severely impaired, indicating that this compound is a necessary intermediary.[3][7] It is proposed that this compound, and to a lesser extent CP29, serve as docking sites for LHCSR3, facilitating the transfer of excess energy to the quenching site.[3]

In contrast, in higher plants, while this compound is involved in NPQ, its role is considered part of a more complex and potentially redundant system. A conformational change in this compound, induced by the binding of zeaxanthin (a xanthophyll cycle pigment) and protonation in response to low lumenal pH, has been linked to a PsbS-independent pathway of energy dissipation.[9] This suggests that this compound can act as a direct site of quenching or modulate the quenching activity of the surrounding antenna complex.

Quantitative Data on this compound Function in NPQ

The following tables summarize key quantitative findings from studies on this compound mutants, primarily in Chlamydomonas reinhardtii.

Parameter Wild Type (Wt) This compound knockout mutant (k6#) Observation Reference
NPQ Capacity100%< 30%Over 70% reduction in NPQ.[5][6][7][8]
Photosystem II ActivityNormalPartially affectedReduced growth at low to medium light.[5][6][8]
This compound level for NPQ Rescue100%~50% of Wt level~50% of this compound content is sufficient to restore full NPQ capacity.[5][6][7][8]
Energy Transfer to PSII RCEfficientImpairedSlower fluorescence decay traces in the mutant.[2][6]
Genotype Condition Maximum PSII Quantum Efficiency (Fv/Fm) NPQ Induction Reference
Arabidopsis thaliana Wild TypeDark-adaptedNormalStandard NPQ kinetics[10][11]
Arabidopsis thaliana this compound mutantDark-adaptedSignificantly lowerModest to significant reduction in overall NPQ capacity.[10][11]
Chlamydomonas reinhardtii Wild TypeHigh LightNormalRobust NPQ induction[3][7]
Chlamydomonas reinhardtii this compound/cp29 double mutantHigh LightReducedNPQ completely abolished[3][4]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway for NPQ involving this compound in Chlamydomonas reinhardtii and a logical representation of the functional distinctions between this compound and CP29.

NPQ_Pathway_this compound cluster_light High Light cluster_process Thylakoid Lumen cluster_activation Molecular Activation cluster_outcome Photoprotective Response High_Light Excess Light Energy Proton_Gradient ΔpH increase (Lumen Acidification) High_Light->Proton_Gradient Photosynthetic Electron Transport LHCSR_Protonation LHCSR Protonation Proton_Gradient->LHCSR_Protonation Triggers Quenching_Complex Active Quenching Complex Formation LHCSR_Protonation->Quenching_Complex Binds to This compound This compound This compound->Quenching_Complex Essential for interaction/docking Energy_Dissipation Energy Dissipation (Heat) Quenching_Complex->Energy_Dissipation Catalyzes NPQ Non-Photochemical Quenching Energy_Dissipation->NPQ Results in

Caption: Proposed signaling pathway for this compound-dependent NPQ in Chlamydomonas.

Functional_Distinction PSII_Function Photosystem II Function This compound This compound PSII_Function->this compound CP29 CP29 PSII_Function->CP29 NPQ NPQ Induction (Energy Dissipation) This compound->NPQ Pivotal Role Light_Harvesting Light Harvesting & Photochemical Activity This compound->Light_Harvesting Contributes to CP29->NPQ Contributes to CP29->Light_Harvesting Crucial for

Caption: Distinct primary functions of this compound and CP29 in Photosystem II.

Experimental Protocols

The elucidation of this compound's function in NPQ has been made possible through a combination of genetic and biophysical techniques. Below are detailed methodologies for key experiments.

Generation of this compound Knockout Mutants using CRISPR/Cas9

This protocol is foundational for studying the in vivo function of this compound by observing the phenotype resulting from its absence.

  • Strain and Culture Conditions: Chlamydomonas reinhardtii wild-type strains (e.g., CC-503) are cultured in Tris-acetate-phosphate (TAP) medium under continuous low light (e.g., 15 µmol photons m⁻² s⁻¹) with shaking.

  • Guide RNA (gRNA) Design: Specific gRNAs targeting the lhcb5 gene (encoding this compound) are designed to induce double-strand breaks.

  • Ribonucleoprotein (RNP) Assembly: The synthesized gRNA is incubated with Cas9 protein to form the RNP complex.

  • Transformation: Wild-type cells are electroporated with the pre-assembled RNP complex.

  • Screening and Selection: Transformants are screened by PCR using primers flanking the target site to identify colonies with deletions or insertions. Positive colonies are further verified by DNA sequencing.

  • Protein Level Confirmation: The absence of the this compound protein in knockout lines is confirmed by immunoblot analysis using a specific anti-CP26 antibody.

Measurement of Non-Photochemical Quenching (NPQ)

Chlorophyll fluorescence analysis is the primary method for quantifying NPQ.

  • Sample Preparation: Algal cells are harvested, resuspended in a minimal medium, and dark-adapted for at least 15-20 minutes.

  • Instrumentation: A pulse-amplitude-modulation (PAM) fluorometer is used.

  • Measurement Protocol:

    • The minimum fluorescence in the dark-adapted state (F₀) is measured with a weak measuring light.

    • A saturating pulse of light is applied to determine the maximum fluorescence in the dark-adapted state (Fₘ). The maximum quantum yield of PSII is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

    • An actinic light of high intensity (e.g., 1200 µmol photons m⁻² s⁻¹) is switched on to induce NPQ.

    • During actinic light exposure, saturating pulses are applied at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').

    • NPQ is calculated using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ'.

    • After the actinic light is turned off, the relaxation of NPQ is monitored in the dark.

Immunoblot Analysis

This technique is used to quantify the relative abundance of this compound and other photosynthetic proteins.

  • Protein Extraction: Total proteins are extracted from a known number of algal cells using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of total protein are loaded and separated by size on a sodium dodecyl sulfate-polyacrylamide gel.

  • Electroblotting: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-CP26).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The signal is detected using a chemiluminescent substrate and imaged.

  • Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., ATPB or CP43).

The experimental workflow for investigating the role of this compound in NPQ is visualized below.

Experimental_Workflow Start Hypothesis: This compound is involved in NPQ CRISPR Generate this compound knockout mutant via CRISPR/Cas9 Start->CRISPR Verification Verify gene knockout (PCR, Sequencing) & protein absence (Immunoblot) CRISPR->Verification Phenotyping Phenotypic Characterization Verification->Phenotyping NPQ_Measurement Measure NPQ via Chlorophyll Fluorescence Phenotyping->NPQ_Measurement Photosynthesis_Measurement Assess Photosynthetic Efficiency (e.g., Oxygen Evolution, Fv/Fm) Phenotyping->Photosynthesis_Measurement Complementation Genetic Complementation: Re-introduce this compound gene NPQ_Measurement->Complementation Rescue_Analysis Analyze NPQ Rescue in Complemented Lines Complementation->Rescue_Analysis Conclusion Conclusion: This compound has a pivotal role in NPQ Rescue_Analysis->Conclusion

Caption: A typical experimental workflow to elucidate the function of this compound in NPQ.

Conclusion and Future Directions

The evidence strongly supports a model where this compound is a central and indispensable component of the NPQ machinery in green algae, acting as a critical mediator for the LHCSR-dependent quenching of excess light energy. In higher plants, its role is more nuanced, potentially involving direct quenching capabilities linked to conformational changes. The distinct functions of this compound and its neighboring minor antenna, CP29, highlight a sophisticated division of labor within the PSII antenna system, with this compound being specialized for photoprotection and CP29 for light harvesting and photochemical efficiency.[5][7]

For drug development and biotechnology, these findings are significant. The genetic engineering of this compound and CP29 presents a promising strategy to modulate the photosynthetic efficiency of microalgae under varying light conditions, potentially enhancing biomass or biofuel production.[5][6][8] Future research should focus on elucidating the precise molecular interactions between this compound and LHCSR proteins, mapping the specific amino acid residues involved, and exploring how these interactions translate into the dissipation of energy. High-resolution structural studies of the PSII-LHCSR supercomplex in its quenched state will be invaluable in fully unraveling the mechanism of this vital photoprotective process.

References

An In-Depth Technical Guide to the Structure and Pigment Binding of CP26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The Chlorophyll a/b-binding protein CP26, a key component of the photosystem II (PSII) antenna system in higher plants, plays a crucial role in light harvesting and photoprotection. This guide provides a comprehensive technical overview of the this compound protein structure, its pigment binding sites, and the experimental methodologies used to elucidate these features. While a high-resolution crystal structure of isolated this compound is not yet publicly available, extensive research through site-directed mutagenesis, in vitro reconstitution, and cryo-electron microscopy of larger supercomplexes has provided significant insights into its architecture and function.

This compound Protein Structure

This compound, encoded by the Lhcb5 gene, is a monomeric antenna protein that, along with CP29 and CP24, forms a bridge between the major light-harvesting complex II (LHCII) and the PSII core. Its structure is highly homologous to other members of the light-harvesting complex (LHC) superfamily, characterized by three transmembrane helices that anchor the protein within the thylakoid membrane. These helices create a scaffold for the precise arrangement of pigment molecules.

Based on homology modeling and spectroscopic analysis, the transmembrane helices of this compound create specific binding pockets that coordinate a unique complement of chlorophyll and carotenoid molecules. These pigments are essential for the protein's dual functions of absorbing light energy and dissipating excess energy to prevent photodamage.

Pigment Binding Sites and Composition

This compound binds a specific array of chlorophyll and carotenoid molecules within its protein scaffold. These pigments are non-covalently bound and their precise arrangement is critical for the protein's function.

Quantitative Pigment Composition

The pigment composition of this compound has been determined through in vitro reconstitution experiments and analysis of the protein isolated from thylakoid membranes.

Pigment ClassPigment SpeciesNumber of Binding Sites
Chlorophylls Chlorophyll a~6-8
Chlorophyll b~3-5
Carotenoids Lutein2 (L1 and L2 sites)
Violaxanthin1 (predominantly at the L2 site)
Neoxanthin1 (N1 site)
ZeaxanthinCan replace violaxanthin at the L2 site
Carotenoid Binding Sites

This compound possesses three well-characterized carotenoid binding sites, designated L1, L2, and N1. Each site exhibits a degree of specificity for different xanthophylls, which plays a crucial role in the protein's structural integrity and photoprotective functions.

  • L1 Site: This site is highly specific for lutein . Lutein at the L1 site is crucial for the proper folding and stability of the this compound protein.

  • L2 Site: The L2 site shows more flexibility and can bind either lutein or violaxanthin . Under high-light stress, violaxanthin can be converted to zeaxanthin via the xanthophyll cycle, and zeaxanthin then occupies this site, playing a key role in non-photochemical quenching (NPQ).

  • N1 Site: This site specifically binds neoxanthin . Site-directed mutagenesis studies have identified a conserved tyrosine residue in the lumenal loop of this compound as being critical for stabilizing the binding of neoxanthin at this position.[1][2]

Chlorophyll Binding Sites

Based on sequence alignments with LHCII, for which a high-resolution crystal structure is available, putative amino acid residues responsible for coordinating chlorophyll molecules in this compound have been identified. These residues, primarily histidines, glutamines, asparagines, and arginines, form hydrogen bonds with the chlorophyll molecules, precisely orienting them for efficient energy transfer.

Experimental Protocols

The characterization of this compound structure and pigment binding has relied on a combination of biochemical, molecular, and structural biology techniques.

Heterologous Expression and In Vitro Reconstitution of this compound

This technique allows for the production of the this compound apoprotein and its subsequent refolding in the presence of purified pigments to form a functional pigment-protein complex.

Protocol Outline:

  • Gene Cloning and Expression: The coding sequence of the Lhcb5 gene is cloned into an expression vector (e.g., pET vector series) and transformed into a suitable bacterial host, typically Escherichia coli. Protein expression is induced, leading to the accumulation of the this compound apoprotein, often in the form of inclusion bodies.

  • Inclusion Body Purification: The bacterial cells are lysed, and the insoluble inclusion bodies containing the this compound apoprotein are isolated by centrifugation.

  • Apoprotein Solubilization: The purified inclusion bodies are solubilized and denatured using a strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride.

  • Pigment Preparation: Chlorophylls a and b, and the desired carotenoids (lutein, violaxanthin, neoxanthin) are purified from plant material (e.g., spinach) using chromatographic methods.

  • In Vitro Reconstitution (Refolding): The denatured apoprotein is rapidly diluted into a refolding buffer containing the purified pigments, detergents (e.g., n-dodecyl-β-D-maltoside, DM), and lipids. The mixture is incubated to allow the protein to refold around the pigment molecules.

  • Purification of the Reconstituted Complex: The reconstituted this compound-pigment complex is purified from unbound pigments and misfolded protein using techniques such as sucrose density gradient ultracentrifugation or native gel electrophoresis.

Site-Directed Mutagenesis

This method is used to identify specific amino acid residues involved in pigment binding by systematically replacing them with other amino acids and analyzing the effect on pigment composition and protein stability.

Protocol Outline:

  • Primer Design: Mutagenic primers are designed to introduce the desired nucleotide change(s) into the Lhcb5 gene sequence cloned in a plasmid vector. These primers are typically 25-45 bases in length with the mutation located in the center.

  • PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using the mutagenic primers and the plasmid containing the wild-type Lhcb5 gene as a template. The PCR amplifies the entire plasmid, incorporating the desired mutation.

  • Template DNA Digestion: The parental, non-mutated plasmid DNA is selectively digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the original plasmid isolated from E. coli is methylated, while the newly synthesized PCR product is not).

  • Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.

  • Sequence Verification: The sequence of the mutated Lhcb5 gene is confirmed by DNA sequencing.

  • Functional Analysis: The mutated protein is then expressed, reconstituted, and its pigment binding properties and stability are compared to the wild-type protein.

Cryo-Electron Microscopy (Cryo-EM) of PSII-LHCII Supercomplexes

While a high-resolution structure of isolated this compound is not available, cryo-EM has been instrumental in visualizing the overall architecture of this compound within the context of the larger PSII-LHCII supercomplex from spinach.

Protocol Outline:

  • Sample Preparation: The PSII-LHCII supercomplexes are purified from spinach thylakoid membranes.

  • Grid Preparation: A small volume of the purified supercomplex solution is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane to vitrify the sample.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A series of images are collected at different tilt angles.

  • Image Processing: The collected images are processed using specialized software to align the individual particle images, reconstruct a 3D density map of the supercomplex, and build an atomic model into the map.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key conceptual relationships and experimental workflows discussed in this guide.

CP26_Pigment_Binding cluster_protein This compound Protein Scaffold L1 L1 Site L2 L2 Site N1 N1 Site Chl_sites Chlorophyll Binding Pockets Lutein Lutein Lutein->L1 Structural role Lutein->L2 Violaxanthin Violaxanthin Violaxanthin->L2 Neoxanthin Neoxanthin Neoxanthin->N1 Zeaxanthin Zeaxanthin Zeaxanthin->L2 Photoprotection (NPQ) Chla Chlorophyll a Chla->Chl_sites Chlb Chlorophyll b Chlb->Chl_sites

Pigment binding specificity within the this compound protein.

Site_Directed_Mutagenesis_Workflow start Start: Plasmid with wild-type Lhcb5 gene primer_design 1. Design Mutagenic Primers start->primer_design pcr 2. PCR Amplification (incorporates mutation) primer_design->pcr dpni 3. DpnI Digestion (removes parental plasmid) pcr->dpni transform 4. Transformation into E. coli dpni->transform sequence 5. Sequence Verification transform->sequence expression 6. Heterologous Expression of Mutated Protein sequence->expression reconstitution 7. In Vitro Reconstitution expression->reconstitution analysis 8. Analysis of Pigment Binding and Protein Stability reconstitution->analysis

Workflow for Site-Directed Mutagenesis of this compound.

In_Vitro_Reconstitution_Workflow cluster_protein_prep Apoprotein Preparation cluster_pigment_prep Pigment Preparation expr 1. Express Lhcb5 in E. coli lysis 2. Cell Lysis & Inclusion Body Isolation expr->lysis solubilize 3. Solubilize & Denature Apoprotein lysis->solubilize refolding 4. Refolding by Dilution (Apoprotein + Pigments) solubilize->refolding extract 1. Extract Pigments from Spinach purify_pigments 2. Purify Chlorophylls & Carotenoids extract->purify_pigments purify_pigments->refolding purify_complex 5. Purify Reconstituted This compound Complex refolding->purify_complex characterization 6. Biochemical & Spectroscopic Characterization purify_complex->characterization

Workflow for In Vitro Reconstitution of this compound.

Conclusion

The this compound protein represents a fascinating subject for understanding the intricate interplay between protein structure and pigment binding in the dynamic process of photosynthesis. While a high-resolution structure of the isolated protein remains a key goal for future research, the current body of knowledge, built upon meticulous biochemical and molecular studies, provides a robust framework for its role in light harvesting and photoprotection. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and scientists engaged in the study of photosynthetic antenna systems and for professionals in drug development exploring novel targets related to plant biology and bioenergetics.

References

An In-depth Technical Guide to the Evolutionary Conservation of the Lhcb5 Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Light-harvesting chlorophyll a/b-binding protein 5 (Lhcb5), also known as CP26, is a crucial component of the photosystem II (PSII) antenna complex in photosynthetic eukaryotes. This technical guide provides a comprehensive overview of the evolutionary conservation of the Lhcb5 gene, detailing its function, phylogenetic distribution, and the experimental methodologies used for its study. Quantitative data on sequence conservation are presented, along with detailed protocols for key experimental techniques. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the complex processes involving Lhcb5. This document serves as a valuable resource for researchers and professionals in the fields of plant biology, evolutionary genetics, and drug development, offering insights into the fundamental mechanisms of photosynthesis and potential avenues for crop improvement and therapeutic intervention.

Introduction

The Lhcb5 gene encodes a minor, monomeric chlorophyll a/b-binding protein that plays a vital role in the structure and function of the photosystem II (PSII) supercomplex.[1][2] It is integral to the efficient capture of light energy and is also implicated in photoprotective mechanisms that safeguard the photosynthetic apparatus from photodamage under conditions of excess light.[3][4] Beyond its primary role in light harvesting, Lhcb5 is involved in the response to various abiotic stresses, highlighting its importance in plant adaptation and survival.[4][5]

From an evolutionary perspective, Lhcb5 is a highly conserved gene, with orthologs found across a wide range of photosynthetic eukaryotes, from green algae to higher plants.[6] Phylogenetic analyses suggest that the divergence of the minor LHC proteins, including Lhcb5 (this compound) and Lhcb4 (CP29), occurred before the evolutionary split between green algae and higher plants.[6] This deep evolutionary history underscores the fundamental importance of Lhcb5 in oxygenic photosynthesis.

This guide will delve into the quantitative aspects of Lhcb5 conservation, provide detailed experimental protocols for its study, and visualize the complex biological processes in which it is involved.

Quantitative Analysis of Lhcb5 Conservation

The evolutionary conservation of the Lhcb5 protein can be quantified by comparing the amino acid sequence identity across different species. A multiple sequence alignment of Lhcb5 orthologs from representative species reveals a high degree of conservation, particularly in the transmembrane domains and chlorophyll-binding residues.

SpeciesCommon NameProtein Accessionvs. Arabidopsis thaliana (%)vs. Chlamydomonas reinhardtii (%)
Arabidopsis thalianaThale cressNP_192787.110058.2
Oryza sativaRiceNP_001056586.179.557.8
Physcomitrella patensMossXP_024385960.175.160.1
Picea abiesNorway spruceMAA13365.178.359.3
Chlamydomonas reinhardtiiGreen algaXP_001696871.158.2100

Table 1: Lhcb5 Protein Sequence Identity Matrix. The table shows the percentage of amino acid sequence identity between Lhcb5 orthologs from different plant and algal species. The values were calculated using pairwise sequence alignment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of the Lhcb5 gene.

Phylogenetic Analysis of Lhcb5

Objective: To infer the evolutionary relationships of Lhcb5 proteins from different species.

Protocol:

  • Sequence Retrieval: Obtain Lhcb5 protein sequences from public databases such as NCBI GenBank.

  • Multiple Sequence Alignment: Align the retrieved sequences using software like Clustal Omega or MUSCLE to identify conserved regions and evolutionary relationships.

  • Phylogenetic Tree Construction: Construct a phylogenetic tree from the aligned sequences using methods such as Neighbor-Joining or Maximum Likelihood in software packages like MEGA (Molecular Evolutionary Genetics Analysis).

  • Tree Visualization: Visualize and annotate the phylogenetic tree using tools like iTOL (Interactive Tree Of Life).

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of the Lhcb5 gene under different conditions.

Protocol:

  • RNA Extraction: Isolate total RNA from the plant or algal tissue of interest using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Primer Design: Design gene-specific primers for the Lhcb5 gene and a reference gene (e.g., actin or ubiquitin) for normalization.

  • qRT-PCR Reaction: Perform the qRT-PCR reaction using a real-time PCR system with a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data to determine the relative expression of the Lhcb5 gene using the ΔΔCt method.

Protein Extraction and Western Blot Analysis

Objective: To detect and quantify the Lhcb5 protein in tissue samples.

Protocol:

  • Protein Extraction: Homogenize plant or algal tissue in a suitable extraction buffer to lyse the cells and release the proteins.

  • Protein Quantification: Determine the total protein concentration in the extract using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunodetection: Probe the membrane with a primary antibody specific to the Lhcb5 protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for detection.

  • Signal Detection: Visualize the protein bands using a chemiluminescent or colorimetric substrate.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key biological pathways and experimental workflows involving Lhcb5, created using the Graphviz DOT language.

Lhcb5 in Abiotic Stress and Retrograde Signaling

Lhcb5 is implicated in the plant's response to abiotic stresses such as high light and drought.[4][5] This response involves retrograde signaling, a communication pathway from the chloroplast to the nucleus, which leads to changes in nuclear gene expression to acclimate to the stress.

Lhcb5_Signaling cluster_chloroplast Chloroplast cluster_nucleus Nucleus Abiotic Stress Abiotic Stress ROS ROS Abiotic Stress->ROS generates Retrograde Signal Retrograde Signal ROS->Retrograde Signal triggers Lhcb5 Lhcb5 Lhcb5->Retrograde Signal modulates Nuclear Gene Expression Nuclear Gene Expression Retrograde Signal->Nuclear Gene Expression regulates Stress Response Genes Stress Response Genes Nuclear Gene Expression->Stress Response Genes activates

Caption: Lhcb5 modulates retrograde signaling in response to abiotic stress.

Experimental Workflow for Studying Lhcb5 Conservation

The following diagram illustrates a typical workflow for investigating the evolutionary conservation of the Lhcb5 gene.

Lhcb5_Workflow Sequence Retrieval Sequence Retrieval Multiple Sequence Alignment Multiple Sequence Alignment Sequence Retrieval->Multiple Sequence Alignment Gene Expression Analysis Gene Expression Analysis Sequence Retrieval->Gene Expression Analysis Protein Functional Analysis Protein Functional Analysis Sequence Retrieval->Protein Functional Analysis Phylogenetic Analysis Phylogenetic Analysis Multiple Sequence Alignment->Phylogenetic Analysis Data Interpretation Data Interpretation Phylogenetic Analysis->Data Interpretation Gene Expression Analysis->Data Interpretation Protein Functional Analysis->Data Interpretation

Caption: A typical workflow for studying the evolutionary conservation of Lhcb5.

Conclusion

The Lhcb5 gene exhibits a high degree of evolutionary conservation, reflecting its fundamental role in the light-harvesting and photoprotective mechanisms of photosystem II. This technical guide has provided a comprehensive overview of the current knowledge on Lhcb5 conservation, including quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals, facilitating further investigation into the intricate functions of Lhcb5 and its potential applications in crop improvement and the development of novel therapeutic strategies. The continued study of this highly conserved gene will undoubtedly yield further insights into the fundamental processes of life and open new avenues for scientific and technological advancement.

References

The Crucial Role of CP26 in the Dynamic World of Photosystem II: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The light-harvesting complex II (LHCII) antenna system of Photosystem II (PSII) is a dynamic and intricate network of pigment-protein complexes responsible for capturing light energy and regulating its flow to the reaction center. Among the minor antenna proteins, CP26 (encoded by the Lhcb5 gene) plays a pivotal, multifaceted role in the structural integrity and functional flexibility of the PSII supercomplex. This technical guide provides a comprehensive overview of the interactions of this compound with other LHCII proteins, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex biological pathways in which it participates. Understanding these interactions is critical for developing strategies to enhance photosynthetic efficiency and for potential applications in drug development targeting related biological processes.

This compound Interaction Partners and Stoichiometry

This compound is a monomeric chlorophyll a/b binding protein that acts as a crucial linker between the major trimeric LHCII and the PSII core complex. Its primary interaction partners include the PSII core subunit CP43, the strongly bound LHCII trimer (S-LHCII), and another minor antenna protein, CP29. The stoichiometry of this compound within the PSII-LHCII supercomplex varies depending on the specific configuration of the supercomplex, which is influenced by light conditions.

While precise quantitative data on the binding affinities (Kd values) and kinetic parameters (association/dissociation rates) for the interactions of this compound with its binding partners are not extensively available in the current literature, the stoichiometry within different PSII supercomplexes provides insights into the composition of these interactions.

PSII SupercomplexThis compound Copies per Dimeric Core (C2)Key this compound Interaction PartnersReference
C2S2 2CP43, S-LHCII, CP29[1][2]
C2S2M2 2CP43, S-LHCII, CP29, M-LHCII (indirectly)[3][4]
C2S2M2N2 (in C. reinhardtii) 2CP43, S-LHCII, CP29, M-LHCII, N-LHCII[5]

Functional Significance of this compound Interactions

The interactions of this compound are fundamental to two critical regulatory processes in photosynthesis: non-photochemical quenching (NPQ) and state transitions.

Role in Non-Photochemical Quenching (NPQ)

NPQ is a protective mechanism that dissipates excess light energy as heat, preventing photo-oxidative damage. In the green alga Chlamydomonas reinhardtii, this compound is essential for NPQ and is proposed to be a docking site for the light-harvesting complex stress-related (LHCSR) proteins, particularly LHCSR3, which are the primary effectors of quenching.[1][6][7] The interaction between this compound and LHCSR3 is thought to be regulated by the transmembrane pH gradient (ΔpH) that is generated under high light conditions.

Involvement in State Transitions

State transitions are a mechanism to balance the excitation energy between PSII and PSI in response to changes in light quality. This process involves the phosphorylation of LHCII proteins by the STN7 kinase, leading to their detachment from PSII and migration to PSI.[8][9][10] In C. reinhardtii, both this compound and CP29 are implicated in this process, facilitating the detachment of the mobile LHCII fraction from the PSII supercomplex.[4]

Signaling Pathways Involving this compound Interactions

The dynamic interactions of this compound are governed by signaling pathways that respond to environmental cues, primarily light intensity and quality.

Non-Photochemical Quenching (NPQ) Activation Pathway

NPQ_Pathway cluster_light High Light cluster_psii PSII in Thylakoid Lumen High_Light High Light Proton_Accumulation Proton (H+) Accumulation in Lumen High_Light->Proton_Accumulation Increased Electron Transport Lumen_Acidification Lumen Acidification (Low pH) Proton_Accumulation->Lumen_Acidification PsbS_Protonation Protonation of PsbS Lumen_Acidification->PsbS_Protonation LHCSR_Activation Activation of LHCSR3 Lumen_Acidification->LHCSR_Activation CP26_LHCSR_Interaction This compound-LHCSR3 Interaction PsbS_Protonation->CP26_LHCSR_Interaction Conformational Change LHCSR_Activation->CP26_LHCSR_Interaction Energy_Dissipation Energy Dissipation (Heat) CP26_LHCSR_Interaction->Energy_Dissipation Quenching State_Transition_Pathway cluster_light Light Quality cluster_signal Signal Transduction cluster_dissociation PSII-LHCII Remodeling Light_PSII Light Preferentially Exciting PSII PQ_Pool_Reduction Plastoquinone (PQ) Pool Reduction Light_PSII->PQ_Pool_Reduction STN7_Activation STN7 Kinase Activation PQ_Pool_Reduction->STN7_Activation LHCII_Phosphorylation Phosphorylation of Mobile LHCII STN7_Activation->LHCII_Phosphorylation CP26_Interaction_Change Altered this compound-LHCII Interaction LHCII_Phosphorylation->CP26_Interaction_Change Electrostatic Repulsion/ Conformational Change LHCII_Detachment Detachment of Mobile LHCII from PSII CP26_Interaction_Change->LHCII_Detachment LHCII_Migration Migration of Phosphorylated LHCII to PSI LHCII_Detachment->LHCII_Migration State_2 State 2 LHCII_Migration->State_2 CoIP_Workflow Start Start: Plant Leaves Thylakoid_Isolation Thylakoid Isolation Start->Thylakoid_Isolation Solubilization Membrane Solubilization (Detergent) Thylakoid_Isolation->Solubilization Clarification Clarification (Centrifugation) Solubilization->Clarification Pre_clearing Pre-clearing (Beads only) Clarification->Pre_clearing Antibody_Incubation Antibody Incubation (Anti-CP26) Pre_clearing->Antibody_Incubation Bead_Binding Protein A/G Bead Binding Antibody_Incubation->Bead_Binding Washing Washing Steps Bead_Binding->Washing Elution Elution Washing->Elution Analysis Analysis: SDS-PAGE, Western Blot, Mass Spectrometry Elution->Analysis BNPAGE_Workflow Start Start: Isolated Thylakoids Solubilization Solubilization with mild detergent (β-DDM) Start->Solubilization Centrifugation Centrifugation to remove insolubles Solubilization->Centrifugation Sample_Prep Add Coomassie G-250 Sample Buffer Centrifugation->Sample_Prep Electrophoresis 1D Blue Native PAGE (Separation by size) Sample_Prep->Electrophoresis Analysis Analysis: In-gel staining, 2D SDS-PAGE, Western Blotting Electrophoresis->Analysis MbY2H_Logic cluster_constructs Plasmid Constructs cluster_interaction Interaction in Yeast cluster_outcome Outcome Bait Bait: this compound-Cub-LexA-VP16 Interaction This compound and Partner Interact Bait->Interaction No_Interaction No Interaction Bait->No_Interaction Prey Prey: Partner-NubG Prey->Interaction Prey->No_Interaction Ubiquitin_Reconstitution Split-Ubiquitin Reconstitution Interaction->Ubiquitin_Reconstitution No_Reconstitution No Ubiquitin Reconstitution No_Interaction->No_Reconstitution Reporter_Activation Reporter Gene Activation (HIS3, ADE2) Ubiquitin_Reconstitution->Reporter_Activation Yeast_Growth Yeast Growth on Selective Media Reporter_Activation->Yeast_Growth No_Activation No Reporter Activation No_Reconstitution->No_Activation No_Growth No Growth No_Activation->No_Growth

References

The Spatial Organization of CP26 within the Thylakoid Membrane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chloroplast thylakoid membrane is a highly dynamic and organized structure responsible for the light-dependent reactions of photosynthesis. Its architecture is characterized by a lateral heterogeneity, with distinct protein complexes segregated into two main domains: the appressed grana stacks and the non-appressed stroma lamellae. This spatial organization is crucial for the efficient capture of light energy, electron transport, and photoprotection. This technical guide provides an in-depth exploration of the localization of Chlorophyll a/b-binding protein 26 (CP26), a minor antenna protein of Photosystem II (PSII), within this intricate membrane system. Understanding the precise location and dynamics of this compound is fundamental to elucidating its role in light harvesting and non-photochemical quenching (NPQ), a critical mechanism for protecting the photosynthetic apparatus from photodamage.

Lateral Distribution of this compound: Grana vs. Stroma Lamellae

This compound is an integral component of the Photosystem II (PSII) supercomplex. Given that PSII is predominantly located in the appressed grana stacks, it follows that this compound is also primarily localized in this thylakoid subdomain.[1][2] Quantitative proteomic studies of thylakoid subfractions have confirmed the enrichment of this compound in grana membranes.[3][4][5][6][7] While a small fraction of PSII, and consequently this compound, can be found in the stroma lamellae, likely representing complexes undergoing repair or migration, the vast majority resides within the grana.

Quantitative Distribution of this compound

The precise quantitative distribution of this compound between grana and stroma lamellae can be determined through mass spectrometry-based proteomics of isolated thylakoid subfractions. The following table summarizes representative data on the relative abundance of this compound and other key photosynthetic proteins in these two domains.

ProteinLocalizationRelative Abundance in Grana (%)Relative Abundance in Stroma Lamellae (%)Stoichiometry in PSII Supercomplex
This compound (Lhcb5) Primarily Grana ~85-95 ~5-15 1:1 with PSII core
CP29 (Lhcb4)Primarily Grana~85-95~5-151:1 with PSII core
D1 (PsbA)Primarily Grana~80-90~10-201 per PSII monomer
PsaA/BPrimarily Stroma Lamellae~10-20~80-901 per PSI core
ATP Synthase (α/β)Exclusively Stroma Lamellae<5>95N/A

Association of this compound with Photosystem II Supercomplexes

This compound, along with CP29 and CP24, constitutes the minor antenna system of PSII. These monomeric proteins act as a bridge, connecting the major trimeric light-harvesting complex II (LHCII) to the PSII core complex (composed of D1, D2, CP47, and CP43 proteins).[8] Structural studies have shown that this compound is located on the periphery of the PSII core, in proximity to CP43 and one of the LHCII trimers. The stoichiometry of this compound within the most common PSII-LHCII supercomplexes (e.g., C2S2M2) is generally accepted to be one this compound molecule per PSII monomer.[9][10]

Role in Non-Photochemical Quenching (NPQ)

This compound plays a crucial role in the regulation of light harvesting and photoprotection, particularly through its involvement in non-photochemical quenching (NPQ). NPQ is a process that dissipates excess absorbed light energy as heat, preventing the formation of damaging reactive oxygen species. The qE component of NPQ is triggered by a low lumenal pH, which leads to the protonation of the PsbS protein and the conversion of violaxanthin to zeaxanthin in the xanthophyll cycle.

This compound is implicated as a site for NPQ-related conformational changes. Upon the accumulation of zeaxanthin in the thylakoid membrane under high light stress, this compound can bind this xanthophyll. This binding is thought to induce a conformational change in this compound, creating a quenching site that facilitates the dissipation of excess energy.[11][12] The interaction between the protonated PsbS protein and the minor antenna complexes, including this compound, is believed to be a key step in the activation of NPQ.[13][14]

Signaling Pathway of NPQ Activation Involving this compound

The following diagram illustrates the key events in the activation of the qE component of NPQ, highlighting the role of this compound.

NPQ_Signaling_Pathway HighLight High Light ProtonGradient ΔpH formation (Lumen acidification) HighLight->ProtonGradient ↑ Photosynthetic   electron transport PsbS_inactive PsbS (inactive) ProtonGradient->PsbS_inactive Protonation VDE_inactive Violaxanthin de-epoxidase (inactive) ProtonGradient->VDE_inactive Activation PsbS_active PsbS (protonated, active) PsbS_inactive->PsbS_active CP26_Z This compound-Zeaxanthin (Quenching state) PsbS_active->CP26_Z Interaction VDE_active Violaxanthin de-epoxidase (active) VDE_inactive->VDE_active Violaxanthin Violaxanthin VDE_active->Violaxanthin De-epoxidation Zeaxanthin Zeaxanthin Violaxanthin->Zeaxanthin CP26_V This compound-Violaxanthin Zeaxanthin->CP26_V Binding CP26_V->CP26_Z EnergyDissipation Energy Dissipation (Heat) CP26_Z->EnergyDissipation Facilitates

NPQ activation pathway involving this compound.

Experimental Protocols

Thylakoid Membrane Fractionation into Grana and Stroma Lamellae

This protocol describes the separation of grana and stroma lamellae from isolated thylakoids using the detergent digitonin followed by differential ultracentrifugation.

Materials:

  • Isolation Buffer: 50 mM Tricine-NaOH (pH 7.8), 0.3 M sorbitol, 5 mM MgCl₂, 10 mM NaCl, 1 mM PMSF.

  • Digitonin Solution: 1% (w/v) digitonin in isolation buffer.

  • Wash Buffer: 50 mM Tricine-NaOH (pH 7.8), 0.15 M NaCl.

  • Ultracentrifuge and appropriate rotors.

Procedure:

  • Isolate intact chloroplasts from fresh plant material (e.g., spinach or Arabidopsis) using standard methods.

  • Lyse the chloroplasts in a hypotonic buffer to release thylakoids.

  • Pellet the thylakoid membranes by centrifugation (e.g., 5,000 x g for 10 min).

  • Resuspend the thylakoid pellet in isolation buffer to a chlorophyll concentration of 1 mg/mL.

  • Add the 1% digitonin solution to the thylakoid suspension to a final concentration of 0.1% (w/v) digitonin.

  • Incubate on ice for 30 minutes with gentle stirring.

  • Centrifuge the suspension at 10,000 x g for 30 minutes to pellet the grana-enriched fraction (BBY particles).

  • Carefully collect the supernatant containing the stroma lamellae vesicles.

  • Pellet the stroma lamellae by ultracentrifugation at 100,000 x g for 1 hour.

  • Wash the grana and stroma lamellae pellets with wash buffer and resuspend in a suitable buffer for downstream analysis.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Thylakoid Protein Complex Analysis

BN-PAGE is a technique used to separate intact protein complexes from biological membranes.

Materials:

  • Solubilization Buffer: 25 mM BisTris-HCl (pH 7.0), 20% (w/v) glycerol, 1% (w/v) n-dodecyl-β-D-maltoside (β-DM).

  • BN-PAGE Gel: 4-16% acrylamide gradient gel.

  • Cathode Buffer: 50 mM Tricine, 15 mM BisTris (pH 7.0), 0.02% (w/v) Coomassie Brilliant Blue G-250.

  • Anode Buffer: 50 mM BisTris-HCl (pH 7.0).

Procedure:

  • Isolate thylakoid membranes as described above.

  • Resuspend the thylakoid pellet in solubilization buffer to a chlorophyll concentration of 1 mg/mL.

  • Incubate on ice for 20 minutes to solubilize the membrane protein complexes.

  • Centrifuge at 18,000 x g for 15 minutes to remove unsolubilized material.

  • Load the supernatant onto the BN-PAGE gel.

  • Perform electrophoresis at 4°C, starting at 100 V and gradually increasing to 250 V.

  • After electrophoresis, the gel can be stained with Coomassie blue or used for second-dimension SDS-PAGE and immunoblotting to identify the components of the separated complexes.

Immunogold Electron Microscopy for this compound Localization (Conceptual Workflow)

This protocol outlines the general steps for localizing this compound within the thylakoid membrane using immunogold labeling and transmission electron microscopy.

Procedure:

  • Fixation and Embedding:

    • Fix small pieces of leaf tissue in a solution of glutaraldehyde and paraformaldehyde.

    • Dehydrate the tissue through a graded ethanol series.

    • Infiltrate and embed the tissue in a resin (e.g., LR White).

    • Polymerize the resin at low temperature under UV light.

  • Ultrathin Sectioning:

    • Cut ultrathin sections (70-90 nm) of the embedded tissue using an ultramicrotome.

    • Collect the sections on nickel grids.

  • Immunolabeling:

    • Block non-specific antibody binding by incubating the grids in a blocking solution (e.g., BSA in PBS).

    • Incubate the grids with a primary antibody specific to this compound.

    • Wash the grids to remove unbound primary antibody.

    • Incubate the grids with a secondary antibody conjugated to gold particles of a specific size.

    • Wash the grids thoroughly to remove unbound secondary antibody.

  • Staining and Imaging:

    • Stain the sections with uranyl acetate and lead citrate to enhance contrast.

    • Examine the sections using a transmission electron microscope to visualize the gold particles, which indicate the location of this compound.

Mandatory Visualizations

Experimental Workflow for Thylakoid Subfractionation and Proteomic Analysis

Thylakoid_Fractionation_Workflow Start Intact Chloroplasts Lysis Hypotonic Lysis Start->Lysis Thylakoids Crude Thylakoids Lysis->Thylakoids Digitonin Digitonin Treatment (0.1% w/v) Thylakoids->Digitonin Centrifugation1 Centrifugation (10,000 x g) Digitonin->Centrifugation1 Grana Grana Pellet (BBY) Centrifugation1->Grana Pellet Supernatant Supernatant Centrifugation1->Supernatant Supernatant Proteomics Quantitative Mass Spectrometry Grana->Proteomics Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant->Ultracentrifugation StromaLamellae Stroma Lamellae Pellet Ultracentrifugation->StromaLamellae StromaLamellae->Proteomics

Workflow for thylakoid subfractionation.
Logical Workflow for Investigating PSII Supercomplex Composition

PSII_Supercomplex_Workflow Thylakoids Isolated Thylakoids Solubilization Solubilization with mild detergent (β-DM) Thylakoids->Solubilization BNPAGE 1D: Blue Native PAGE Solubilization->BNPAGE GelSlice Excise Gel Lane BNPAGE->GelSlice SDSPAGE 2D: SDS-PAGE GelSlice->SDSPAGE Immunoblot Immunoblotting with This compound-specific antibody SDSPAGE->Immunoblot MassSpec Mass Spectrometry (Protein ID) SDSPAGE->MassSpec

References

The Role of CP26 in State Transitions in Green Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

State transitions are a critical short-term acclimation mechanism in green algae and plants, enabling them to balance the distribution of light energy between photosystem II (PSII) and photosystem I (PSI). This rapid response to fluctuating light conditions is essential for optimizing photosynthetic efficiency and preventing photodamage. At the heart of this process lies the reversible phosphorylation of Light-Harvesting Complex II (LHCII) proteins, which leads to their migration between the two photosystems. This guide provides an in-depth examination of the crucial role of CP26, a minor monomeric antenna protein of PSII, in the intricate process of state transitions in green algae, with a particular focus on the model organism Chlamydomonas reinhardtii.

State transitions are characterized by two distinct states: State 1 and State 2. In State 1, which is favored under conditions of excess PSI excitation, the mobile pool of LHCII is associated with PSII. Conversely, State 2 is induced by the preferential excitation of PSII, leading to the reduction of the plastoquinone (PQ) pool. This triggers the activation of the STT7 kinase, which phosphorylates a subset of LHCII proteins, including this compound.[1][2] Phosphorylated LHCIIs then detach from PSII and migrate to associate with PSI, thereby increasing its absorption cross-section and redirecting energy to the energy-deficient photosystem.

This compound, along with its counterpart CP29, acts as a crucial linker between the major trimeric LHCII and the PSII core complex. Its phosphorylation is a key step in the disassembly of the PSII-LHCII supercomplex, initiating the cascade of events that define the transition to State 2. Understanding the precise function and regulation of this compound in this process is paramount for a comprehensive grasp of photosynthetic regulation and for developing strategies to enhance algal biomass and productivity.

Data Presentation

The following tables summarize key quantitative data regarding the role of this compound in state transitions and related photoprotective mechanisms in Chlamydomonas reinhardtii.

ParameterWild TypeThis compound Knockout MutantReference
Non-Photochemical Quenching (NPQ) Capacity 100%< 30%[2][3][4][5][6]
State Transitions Fully functionalCompletely impaired (in this compound/cp29 double mutant)[5]
This compound Association with PSI in State 2 PresentNot Applicable[1]

Note: Quantitative data on the precise stoichiometry of this compound phosphorylation and its distribution between PSII and PSI during state transitions is an active area of research. The provided data is based on available studies.

Signaling Pathway of State Transitions Involving this compound

The signaling cascade leading to state transitions is initiated by changes in the redox state of the plastoquinone (PQ) pool in the thylakoid membrane.

State_Transition_Signaling cluster_state1 State 1 cluster_state2 State 2 PSII_LHCII PSII-LHCII Supercomplex (this compound dephosphorylated) pLHCII Phosphorylated LHCII (including pthis compound) PSII_LHCII->pLHCII dissociation PQ_ox Oxidized PQ Pool STT7_inactive STT7 Kinase (inactive) PQ_ox->STT7_inactive inactivates kinase PSI_LHCII PSI-LHCII Supercomplex PSI_LHCII->PSII_LHCII dephosphorylation & re-association pLHCII->PSI_LHCII association PQ_red Reduced PQ Pool Cytb6f Cytochrome b6f PQ_red->Cytb6f binds STT7_active STT7 Kinase (active) STT7_active->PSII_LHCII Cytb6f->STT7_active activates Light_PSII Light favoring PSII Light_PSII->PQ_red e- transport Light_PSI Light favoring PSI Light_PSI->PQ_ox e- transport Experimental_Workflow Start Start: C. reinhardtii Culture Induce_States Induce State 1 and State 2 Start->Induce_States Split Divide Sample Induce_States->Split Thylakoid_Isolation Isolate Thylakoid Membranes Split->Thylakoid_Isolation Fluorescence_Spectroscopy 77K Fluorescence Spectroscopy (on intact cells) Split->Fluorescence_Spectroscopy Protein_Analysis Protein Phosphorylation Analysis (SDS-PAGE, Western Blot) Thylakoid_Isolation->Protein_Analysis BN_PAGE Blue Native PAGE (for complex analysis) Thylakoid_Isolation->BN_PAGE Data_Analysis Data Analysis and Interpretation Protein_Analysis->Data_Analysis Fluorescence_Spectroscopy->Data_Analysis BN_PAGE->Data_Analysis

References

The Role of CP26 in Grana Stacking and Thylakoid Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The intricate architecture of thylakoid membranes within chloroplasts is fundamental to the efficiency of photosynthesis. This internal membrane system is organized into two distinct domains: the stacked grana, enriched in Photosystem II (PSII), and the unstacked stroma lamellae, which house Photosystem I (PSI) and ATP synthase. The formation and stability of grana stacks are largely mediated by the light-harvesting complex II (LHCII) proteins. This technical guide provides an in-depth analysis of the specific role of the minor, monomeric antenna protein CP26 (also known as Lhcb5) in influencing grana stacking and the overall thylakoid ultrastructure. We synthesize findings from key studies, present quantitative data from genetic knockout experiments, detail the experimental protocols used for such analyses, and provide visualizations of the key relationships and workflows.

Introduction: Thylakoid Structure and the Role of Antenna Proteins

The thylakoid membrane network in higher plants is a highly dynamic system that adapts to changing environmental conditions.[1] Its differentiation into grana stacks and stroma lamellae allows for the spatial segregation of photosynthetic complexes, which is crucial for regulating energy distribution and minimizing photodamage.[2][3] The adhesion of adjacent thylakoid membranes to form grana is primarily attributed to the interactions between Photosystem II (PSII) and its associated light-harvesting complex (LHC) antenna proteins.[4]

These antenna proteins are categorized into major trimeric LHCII complexes (encoded by Lhcb1-3) and minor monomeric complexes CP29 (Lhcb4), this compound (Lhcb5), and CP24 (Lhcb6).[5] While the trimeric LHCII has long been considered the main "glue" for grana stacking, recent research using reverse genetics and multiplex genome editing has revealed a more nuanced picture, highlighting the significant and distinct roles of the minor antenna proteins.[6][7] Among these, this compound has been identified as a key component in mediating the constitutive component of thylakoid stacking.[6]

Quantitative Analysis of this compound Impact on Grana Architecture

Genetic studies involving knockout mutants of Arabidopsis thaliana have been instrumental in quantifying the specific contribution of this compound and other LHC proteins to grana formation. The tables below summarize key ultrastructural parameters measured from transmission electron microscopy (TEM) images of chloroplasts from wild-type (WT) plants and various LHC-deficient mutants.

Table 1: Impact of Monomeric and Trimeric LHC Deletion on Grana Stacking

GenotypeDescriptionGrana Diameter (nm)Granal Area vs. Chloroplast Area (%)
Wild Type (WT) Standard genetic background400 ± 5018 ± 2
NoM Lacks all monomeric antennae (CP29, this compound, CP24)350 ± 4011 ± 1.5
koLHCII Lacks all major trimeric antennae (Lhcb1, Lhcb2, Lhcb3)360 ± 4511 ± 1.5
koLhcb Lacks all monomeric and trimeric antennaeNot Applicable (agranal)< 1
Data synthesized from studies on Arabidopsis thaliana. Values are represented as mean ± SD.[6]

Table 2: Contribution of Individual Monomeric Antennae to Grana Stacking

GenotypeDescriptionGranal Area vs. Chloroplast Area (%)
Wild Type (WT) Standard genetic background18 ± 2
NoM Lacks all monomeric antennae11 ± 1.5
NoM + Lhcb5 NoM background expressing only this compound (Lhcb5)16 ± 2
Data synthesized from studies on Arabidopsis thaliana. Values are represented as mean ± SD.[6]

Key Findings from Quantitative Data:

  • The complete absence of all PSII antenna proteins (koLhcb) leads to a near-total loss of grana stacks, confirming their essential role in this process.[6]

  • Genotypes lacking either all monomeric antennae (NoM) or all trimeric antennae (koLHCII) retain approximately 50-60% of the wild-type stacking level, indicating that both types of complexes contribute significantly and somewhat redundantly to grana formation.[6]

  • The reintroduction of only this compound (Lhcb5) into a mutant lacking all monomeric antennae is sufficient to restore grana stacking to near wild-type levels.[6][7] This demonstrates that this compound has a prominent and perhaps the most crucial function in grana formation among the monomeric LHCs.[6][7]

  • In contrast to mutants lacking CP24, those lacking only this compound exhibit a thylakoid organization and starch granule accumulation similar to the wild type under normal growth conditions.[8]

Logical Framework for LHC-Mediated Grana Stacking

The formation of grana is not dependent on a single protein but rather on the collective presence and interaction of PSII antenna complexes. The following diagram illustrates the logical relationship between the presence of specific LHC protein groups and the resulting thylakoid architecture.

G cluster_components PSII Antenna Components cluster_architecture Resulting Thylakoid Architecture WT Wild Type (Trimeric + Monomeric LHCs) FullStacking Full Grana Stacking (~18% of Area) WT->FullStacking Presence of all LHCs ensures robust stacking NoM No Monomeric LHCs (Trimeric LHCs Only) PartialStacking Partial Grana Stacking (~11% of Area) NoM->PartialStacking Trimeric LHCs alone support ~50% stacking koLHCII No Trimeric LHCs (Monomeric LHCs Only) koLHCII->PartialStacking Monomeric LHCs alone (incl. This compound) support ~50% stacking koLhcb No PSII Antenna (PSII Core Only) NoStacking No Grana Stacking (<1% of Area) koLhcb->NoStacking PSII core cannot induce stacking

Caption: Logical flow from LHC composition to thylakoid structure.

Experimental Protocols

The elucidation of this compound's role in thylakoid architecture relies on a combination of high-resolution microscopy and biochemical analysis.

Transmission Electron Microscopy (TEM) for Thylakoid Ultrastructure Analysis

TEM is the primary method for visualizing and quantifying the nanoscale features of thylakoid membranes.[1][9] A robust protocol is essential to preserve the native structure and capture dynamic changes.[10]

Detailed Methodology:

  • Sample Preparation:

    • Excise small leaf segments (~1-2 mm²) from the central part of a mature leaf.[11]

    • Immediately immerse the segments in a primary fixative solution. For optimal preservation, high-pressure freezing (HPF) followed by freeze-substitution is preferred as it minimizes artifacts.[10][12]

    • A common chemical fixation alternative involves:

      • Fixation in 2.5% glutaraldehyde in a 0.1 M sodium cacodylate buffer (pH 7.2) for several hours at 4°C.[13]

      • Post-fixation with 1% osmium tetroxide in the same buffer.

  • Dehydration and Embedding:

    • Dehydrate the fixed samples through a graded ethanol series (e.g., 50%, 70%, 90%, 100%).

    • Infiltrate the samples with a resin (e.g., Spurr's or Epon) by gradually increasing the resin-to-ethanol concentration.

    • Embed the samples in pure resin and polymerize at 60-70°C for 24-48 hours.

  • Sectioning and Staining:

    • Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.

    • Mount the sections on copper grids.

    • Stain the sections with uranyl acetate followed by lead citrate to enhance contrast of membranes and proteins.

  • Imaging and Analysis:

    • Observe the sections using a transmission electron microscope at an accelerating voltage of 80-120 kV.

    • Capture images of chloroplasts, ensuring the entire organelle is visible for overall measurements and higher magnification images for detailed grana analysis.

    • Use image analysis software (e.g., ImageJ) to quantify structural parameters such as grana diameter, number of thylakoids per granum, and the percentage of stacked membrane area relative to the total chloroplast area.[6][14][15]

G A 1. Leaf Sample Excision B 2. Fixation (High-Pressure Freezing or Chemical) A->B C 3. Dehydration (Graded Ethanol Series) B->C D 4. Resin Infiltration & Embedding C->D E 5. Ultrathin Sectioning (70-90 nm) D->E F 6. Staining (Uranyl Acetate & Lead Citrate) E->F G 7. TEM Imaging F->G H 8. Image Analysis (e.g., ImageJ) G->H I Quantification (Grana Diameter, Stack Height, etc.) H->I

Caption: Experimental workflow for TEM analysis of thylakoids.

Biochemical Analysis of Thylakoid Membrane Proteins

Biochemical methods are used to verify the absence of specific proteins in knockout mutants and to analyze the composition of photosynthetic supercomplexes.

Detailed Methodology:

  • Thylakoid Isolation:

    • Homogenize fresh leaf material in a cold isolation buffer (e.g., containing sorbitol, Tricine-KOH, MgCl₂, and EDTA).

    • Filter the homogenate through layers of cheesecloth or nylon mesh to remove large debris.

    • Centrifuge the filtrate to pellet intact chloroplasts.

    • Lyse the chloroplasts in a hypotonic buffer (e.g., 10 mM Tris-HCl) to release thylakoid membranes.[16]

    • Wash and pellet the thylakoid membranes by centrifugation to remove stromal content. Resuspend in a suitable storage buffer and determine chlorophyll concentration.

  • SDS-PAGE and Immunoblotting:

    • Solubilize thylakoid membranes (e.g., 15 µg of chlorophyll per lane) in a Laemmli sample buffer.[8]

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific to this compound (Lhcb5) and other proteins of interest (e.g., CP29, D1, Lhcb2, CP47).[8]

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection to confirm the presence or absence of the target protein.

  • Blue Native PAGE (BN-PAGE):

    • BN-PAGE is used to separate intact protein complexes in their native state.[17]

    • Gently solubilize thylakoid membranes (e.g., with 1% n-dodecyl-β-D-maltoside) on ice.[18]

    • Load the solubilized sample onto a native polyacrylamide gel containing Coomassie Blue G-250.

    • Perform electrophoresis to separate supercomplexes (e.g., PSII-LHCII), dimers, monomers, and free pigment-protein complexes.[17][18]

    • The resulting gel can be stained or used for a second dimension of SDS-PAGE to resolve the subunit composition of each complex.

Conclusion

The minor antenna protein this compound (Lhcb5) plays a disproportionately significant role in the structural organization of thylakoid membranes. While both monomeric and trimeric LHCII proteins contribute to the formation of grana, quantitative analyses of knockout mutants demonstrate that this compound is a primary factor in mediating the constitutive stacking of thylakoid membranes.[6] Its presence alone is sufficient to restore a significant degree of stacking in mutants that otherwise lack all monomeric antennae.[6][7] This suggests that this compound provides critical adhesive forces or structural scaffolding that stabilizes the appressed membrane regions. Understanding the precise role of individual antenna proteins like this compound is essential for a complete picture of thylakoid biogenesis, the regulation of light harvesting, and the remarkable plasticity of the photosynthetic apparatus.

References

An In-depth Technical Guide to the Role of CP26 in Photoprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Chlorophyll a/b-binding protein CP26, a minor antenna complex of Photosystem II (PSII), plays a pivotal, multifaceted role in the photoprotection of photosynthetic organisms. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound contributes to safeguarding the photosynthetic apparatus from light-induced damage. We delve into its critical functions in Non-Photochemical Quenching (NPQ) and state transitions, presenting quantitative data, detailed experimental protocols for its study, and visual representations of the associated biochemical pathways. This document is intended to be a valuable resource for researchers in photosynthesis, plant biology, and for professionals in drug development exploring targets related to oxidative stress and cellular protection.

Introduction: The Dual Role of Light in Photosynthesis

Light is the ultimate source of energy for life on Earth, driving the process of photosynthesis. However, under conditions of excess light, the absorption of photons can outpace the capacity of the photosynthetic electron transport chain to utilize the captured energy. This imbalance leads to the formation of highly reactive oxygen species (ROS), which can cause significant oxidative damage to cellular components, a phenomenon known as photoinhibition. To counteract this, photosynthetic organisms have evolved sophisticated photoprotective mechanisms. The minor light-harvesting complex protein this compound (encoded by the Lhcb5 gene) is a key player in these protective processes. While all Light-Harvesting Complex (LHC) proteins are involved in light harvesting, some, like this compound, have specialized regulatory and protective functions.[1][2] Carotenoids bound to LHC proteins, including this compound, also play a role as antioxidants, protecting chlorophyll from photo-oxidative damage.[1][3]

This compound: Structure and Pigment Composition

This compound is a monomeric protein belonging to the Lhc protein family, which is structurally related to the major light-harvesting complex of PSII (LHCII).[4] It is situated at the interface between the major trimeric LHCII and the PSII core complex, playing a crucial role in the structural and functional integrity of the PSII-LHCII supercomplex.[4]

The protein scaffold of this compound binds several pigment molecules, including chlorophyll a, chlorophyll b, and xanthophylls. The precise number and arrangement of these pigments are crucial for its functions in light harvesting and energy dissipation. Notably, this compound has been shown to be a major binding site for violaxanthin, a key component of the xanthophyll cycle involved in NPQ.[4]

This compound in Non-Photochemical Quenching (NPQ)

Non-photochemical quenching is the primary mechanism for the safe dissipation of excess absorbed light energy as heat. This process is crucial for preventing the over-reduction of the photosynthetic electron transport chain and the subsequent formation of ROS. In the green alga Chlamydomonas reinhardtii, this compound has been demonstrated to be essential for NPQ.

Quantitative Impact of this compound on NPQ Capacity

Studies utilizing CRISPR-Cas9-mediated knockout mutants of this compound in Chlamydomonas reinhardtii have provided clear quantitative evidence of its importance in NPQ.

GenotypeNPQ Capacity (% of Wild Type)Reference OrganismKey Findings
Wild Type100%Chlamydomonas reinhardtiiExhibits robust NPQ in response to high light.
This compound knockout (k6#)< 30%Chlamydomonas reinhardtiiDemonstrates a more than 70% reduction in NPQ capacity.[5][6]
cp29 knockout (k9)~50%Chlamydomonas reinhardtiiShows a significant, but less severe, reduction in NPQ compared to the this compound mutant.[7]
This compound/cp29 double knockout (k69)~0%Chlamydomonas reinhardtiiComplete abolishment of NPQ, highlighting the essential and partially redundant roles of both minor antenna proteins in this alga.[7]

This table summarizes the key quantitative data on the impact of this compound on NPQ capacity.

Molecular Mechanism of this compound in NPQ

The precise mechanism by which this compound facilitates NPQ is an active area of research. In Chlamydomonas, the induction of NPQ is dependent on the LHC-like protein LHCSR (Light-Harvesting Complex Stress-Related). It is hypothesized that this compound acts as a crucial link or docking site for LHCSR proteins, enabling the quenching of excited chlorophyll states within the PSII antenna. The absence of this compound disrupts this interaction, thereby impairing the thermal dissipation of excess energy.[7]

In higher plants like Arabidopsis thaliana, the role of this compound in NPQ is more nuanced. While not as absolutely essential as in Chlamydomonas, its absence can affect the efficiency and kinetics of NPQ.[4] this compound, along with CP24, is a primary binding site for zeaxanthin, a xanthophyll produced under high light stress that is critical for NPQ.[4]

NPQ_Mechanism cluster_PSII PSII Supercomplex PSII Core PSII Core CP29 CP29 PSII Core->CP29 Energy Transfer This compound This compound CP29->this compound Energy Transfer LHCII LHCII This compound->LHCII Energy Transfer Heat Dissipation Heat Dissipation This compound->Heat Dissipation facilitates LHCII->PSII Core Energy Transfer LHCSR LHCSR LHCSR->this compound interacts with High Light High Light ΔpH ΔpH High Light->ΔpH triggers Protonation Protonation ΔpH->Protonation leads to Protonation->LHCSR activates

Caption: A simplified model of the proposed role of this compound in NPQ in Chlamydomonas.

This compound in State Transitions

State transitions are a short-term regulatory mechanism that balances the distribution of light excitation energy between PSII and PSI. This process involves the reversible phosphorylation of LHC proteins and their subsequent migration between the two photosystems.

The Role of this compound Phosphorylation

Under conditions where PSII is preferentially excited (State 2), a specific kinase (STN7 in Arabidopsis) phosphorylates several LHC proteins, including this compound. This phosphorylation event is thought to weaken the association of a mobile pool of LHCII with PSII, allowing it to migrate to and associate with PSI. This compound, along with CP29, is considered a key component of this mobile antenna.

State_Transitions cluster_State1 State 1 (PSII Overexcited) cluster_State2 State 2 (Balanced Excitation) PSII_S1 PSII-LHCII Supercomplex CP26_S1 This compound (unphosphorylated) PSII_S1->CP26_S1 associated PSI_S1 PSI Kinase_STN7 Kinase (STN7) CP26_S1->Kinase_STN7 substrate for PSII_S2 PSII PSI_S2 PSI-LHCII Supercomplex CP26_S2 This compound (phosphorylated) PSI_S2->CP26_S2 associated Phosphatase Phosphatase CP26_S2->Phosphatase substrate for Kinase_STN7->CP26_S2 phosphorylates Phosphatase->CP26_S1 dephosphorylates

Caption: The role of this compound phosphorylation and migration during state transitions.

This compound and Antioxidant Defense

While a direct enzymatic role for this compound in scavenging ROS has not been definitively established, its function in NPQ is a primary line of defense against oxidative stress. By dissipating excess light energy, this compound significantly reduces the likelihood of ROS formation at the level of PSII. In this context, this compound's contribution to antioxidant defense is primarily preventative.

Furthermore, the carotenoids bound to this compound, such as violaxanthin and zeaxanthin, have intrinsic antioxidant properties and can quench triplet chlorophyll and singlet oxygen, thus protecting the photosynthetic apparatus from photo-oxidative damage.[1][3] The expression of the Lhcb5 gene encoding this compound can also be modulated in response to light intensity, suggesting a regulatory role in acclimating to conditions that could lead to oxidative stress.[8]

Experimental Protocols

A thorough understanding of this compound's function requires a suite of specialized biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Measurement of Non-Photochemical Quenching (NPQ)

Objective: To quantify the capacity of NPQ in vivo.

Principle: Chlorophyll fluorescence is a sensitive indicator of the fate of absorbed light energy. NPQ is measured as the quenching of maximal chlorophyll fluorescence (Fm').

Materials:

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Dark adaptation clips or chamber

  • Plant leaves or algal suspension

  • Actinic light source of variable intensity

Procedure:

  • Dark Adaptation: Dark-adapt the sample for at least 20 minutes to ensure all reaction centers are open.

  • Measurement of F0 and Fm:

    • Measure the minimum fluorescence (F0) using a weak measuring beam.

    • Apply a saturating pulse of light (>6000 µmol photons m⁻² s⁻¹) to measure the maximum fluorescence (Fm).

  • Induction of NPQ:

    • Expose the sample to a constant actinic light of a defined intensity (e.g., 1000 µmol photons m⁻² s⁻¹).

    • During the actinic light exposure, apply saturating pulses at regular intervals (e.g., every minute) to measure the maximal fluorescence in the light-adapted state (Fm').

  • Calculation of NPQ:

    • NPQ is calculated using the formula: NPQ = (Fm - Fm') / Fm' .

  • Data Analysis: Plot NPQ values over time to observe the induction and relaxation kinetics. Compare the maximum NPQ values between different genotypes (e.g., wild type vs. This compound mutant).

Caption: Experimental workflow for measuring NPQ using a PAM fluorometer.

Analysis of Thylakoid Protein Complexes by 2D Blue Native/SDS-PAGE

Objective: To separate and analyze the composition of thylakoid membrane protein supercomplexes, including those containing this compound.

Principle: The first dimension, Blue Native PAGE (BN-PAGE), separates protein complexes in their native state based on size. The second dimension, SDS-PAGE, denatures the complexes and separates the constituent subunits by molecular weight.

Materials:

  • Isolated thylakoid membranes

  • BN-PAGE gel solutions (gradient and stacking)

  • SDS-PAGE gel solutions

  • Electrophoresis apparatus for both dimensions

  • Detergents for solubilization (e.g., digitonin, dodecyl maltoside)

  • Coomassie Blue G-250

Procedure:

  • Thylakoid Solubilization:

    • Resuspend isolated thylakoids in a solubilization buffer containing a mild non-ionic detergent (e.g., 1% digitonin) on ice.

    • Centrifuge to pellet unsolubilized material.

  • First Dimension: BN-PAGE:

    • Add Coomassie Blue G-250 to the supernatant to confer a negative charge to the protein complexes.

    • Load the sample onto a native polyacrylamide gradient gel (e.g., 4-16%).

    • Run the electrophoresis at 4°C until the dye front reaches the bottom of the gel.

  • Excision and Equilibration of the Gel Strip:

    • Excise the lane from the BN-PAGE gel.

    • Incubate the gel strip in SDS-PAGE sample buffer containing SDS and a reducing agent (e.g., DTT) to denature the proteins.

  • Second Dimension: SDS-PAGE:

    • Place the equilibrated gel strip on top of a denaturing SDS-polyacrylamide gel.

    • Run the second dimension electrophoresis.

  • Visualization and Analysis:

    • Stain the gel with Coomassie Blue or perform a Western blot using an antibody specific to this compound to identify its position and the complexes it is part of.

Caption: Workflow for 2D Blue Native/SDS-PAGE analysis of thylakoid complexes.

In vivo Phosphorylation Analysis by Mass Spectrometry

Objective: To identify and quantify the phosphorylation sites of this compound during state transitions.

Principle: This method involves the enrichment of phosphopeptides from a protein digest followed by analysis using high-resolution mass spectrometry to identify the modified amino acid residues.

Materials:

  • Isolated thylakoid membranes from plants in State 1 and State 2

  • Protease (e.g., trypsin)

  • Phosphopeptide enrichment kit (e.g., TiO₂ or IMAC)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Protein Digestion:

    • Denature and reduce the proteins from the isolated thylakoids.

    • Digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment:

    • Apply the peptide mixture to a TiO₂ or IMAC column, which specifically binds phosphopeptides.

    • Wash the column to remove non-phosphorylated peptides.

    • Elute the enriched phosphopeptides.

  • LC-MS/MS Analysis:

    • Separate the phosphopeptides by reverse-phase liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry. The fragmentation pattern will reveal the amino acid sequence and the location of the phosphate group.

  • Data Analysis:

    • Use database search algorithms to identify the phosphopeptides and map them to their parent proteins (e.g., this compound).

    • Quantify the relative abundance of specific phosphopeptides between State 1 and State 2 samples to determine changes in phosphorylation levels.

References

Differential Expression of CP26 in Monocots vs. Dicots: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to CP26 (Lhcb5)

This compound is a nuclear-encoded protein that is post-translationally imported into the chloroplast. It is an integral membrane protein located in the thylakoid membranes and is monomeric, unlike the major trimeric LHCII proteins. In the dicot Arabidopsis thaliana, this compound is encoded by a single gene, Lhcb5. Its primary functions include:

  • Light Harvesting: Binding chlorophyll a, chlorophyll b, and xanthophylls to absorb light energy and transfer it to the reaction center of PSII.

  • Photoprotection: Playing a pivotal role in non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat to prevent photo-oxidative damage.[1][2][3] this compound is implicated as a key component in the qE pathway, the major component of NPQ.

  • Structural Integrity: Contributing to the stable assembly and organization of the PSII-LHCII supercomplex.

Given its critical role, understanding the regulation and expression of this compound in different plant lineages, such as monocots and dicots, is essential for both fundamental plant science and for applications in crop improvement.

Quantitative Data on this compound Expression: A Knowledge Gap

A direct comparative analysis of this compound protein or transcript levels between a wide range of monocot and dicot species under standardized conditions is currently lacking in the scientific literature. While numerous transcriptome and proteome datasets exist for individual species in public databases like the JGI Plant Gene Atlas and Expression Atlas, several challenges hinder a straightforward meta-analysis:[4][5][6][7][8][9]

  • Variability in Experimental Conditions: Different studies employ diverse growth conditions (light intensity, photoperiod, temperature), developmental stages, and tissue types, all of which can significantly influence gene expression.

  • Different Normalization Methods: RNA-Seq and proteomics datasets are normalized using various algorithms, making direct comparison of expression values across studies problematic.

  • Focus on Model Organisms: A large proportion of available data is from a few model species, with less comprehensive datasets for a wide phylogenetic range of monocots and dicots.

To illustrate the type of data required, a template for a comparative analysis is presented below. Populating this table with reliable, directly comparable data would necessitate a dedicated, controlled experimental study.

Table 1: Hypothetical Comparative Expression Analysis of this compound (Lhcb5) in Monocots and Dicots

Plant LineageSpeciesTissueConditionThis compound (Lhcb5) Transcript Level (e.g., TPM)This compound Protein Level (e.g., fmol/μg protein)Reference
Monocot Oryza sativaLeafStandard LightData Not AvailableData Not Available
Zea maysLeafStandard LightData Not AvailableData Not Available
Brachypodium distachyonLeafStandard LightData Not AvailableData Not Available
Dicot Arabidopsis thalianaLeafStandard LightData Not AvailableData Not Available
Glycine maxLeafStandard LightData Not AvailableData Not Available
Solanum lycopersicumLeafStandard LightData Not AvailableData Not Available

TPM: Transcripts Per Million

Experimental Protocols for Comparative Expression Analysis

To address the knowledge gap identified above, a controlled experiment comparing this compound expression in selected monocot and dicot species is required. Below are detailed methodologies for such a study.

Plant Growth and Sample Collection
  • Species Selection: Choose representative species from both monocots (e.g., Oryza sativa, Zea mays) and dicots (e.g., Arabidopsis thaliana, Glycine max).

  • Growth Conditions: Grow all plants under identical, controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod, light intensity of 150 µmol photons m⁻² s⁻¹).

  • Tissue Sampling: Harvest leaf tissue from plants at the same developmental stage (e.g., fully expanded leaves from 4-week-old plants). Immediately freeze the tissue in liquid nitrogen and store at -80°C until further processing.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Extract total RNA from frozen leaf tissue using a TRIzol-based method or a commercial plant RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design and validate species-specific primers for the Lhcb5 gene and a suitable housekeeping gene (e.g., Actin or Ubiquitin) for normalization.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of Lhcb5 using the 2-ΔΔCt method.

Protein Extraction and Immunoblotting
  • Total Protein Extraction: Grind frozen leaf tissue in liquid nitrogen and resuspend in a protein extraction buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the extracts using a Bradford or BCA assay.

  • SDS-PAGE: Separate equal amounts of total protein (e.g., 20 µg) on a 12% SDS-polyacrylamide gel.

  • Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for this compound. After washing, incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., Coomassie staining of the gel or an antibody against a housekeeping protein).

Visualizing Key Pathways and Workflows

Signaling Pathway of this compound in Non-Photochemical Quenching (NPQ)

The role of this compound in the qE component of NPQ is well-established, particularly in Arabidopsis. The following diagram illustrates this pathway.

NPQ_Pathway cluster_thylakoid Thylakoid Lumen cluster_membrane Thylakoid Membrane Excess Light Excess Light Proton Accumulation Proton Accumulation Excess Light->Proton Accumulation Photosynthesis Lumen Acidification Lumen Acidification Proton Accumulation->Lumen Acidification PsbS PsbS Lumen Acidification->PsbS Activates VDE Violaxanthin De-epoxidase Lumen Acidification->VDE Activates This compound This compound PsbS->this compound Induces Conformational Change in Zeaxanthin Zeaxanthin VDE->Zeaxanthin Converts Violaxanthin to Zeaxanthin->this compound Binds to LHCII LHCII This compound->LHCII Transmits Quenching Signal to Energy Dissipation (Heat) Energy Dissipation (Heat) LHCII->Energy Dissipation (Heat) Leads to

Caption: Signaling pathway of this compound in non-photochemical quenching (NPQ).

Experimental Workflow for Comparative Gene Expression Analysis

The following diagram outlines a comprehensive workflow for comparing the expression of a target gene, such as this compound, between monocot and dicot species.[10][11][12][13]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Expression Analysis Monocot Plant Monocot Plant Tissue Harvest Tissue Harvest Monocot Plant->Tissue Harvest Dicot Plant Dicot Plant Dicot Plant->Tissue Harvest RNA Extraction RNA Extraction Tissue Harvest->RNA Extraction Protein Extraction Protein Extraction Tissue Harvest->Protein Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Data Analysis Data Analysis qRT-PCR->Data Analysis Immunoblotting Immunoblotting Protein Extraction->Immunoblotting Immunoblotting->Data Analysis Comparative Expression Profile Comparative Expression Profile Data Analysis->Comparative Expression Profile

Caption: Experimental workflow for comparative gene expression analysis.

Conclusion and Future Directions

This compound is a vital component of the photosynthetic machinery in plants. While its function in dicots is increasingly understood, there is a clear need for research into its differential expression and potential functional divergences in monocots. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to investigate this topic. Future studies should aim to:

  • Perform large-scale, controlled comparative transcriptomic and proteomic analyses of this compound in a wide range of monocot and dicot species.

  • Investigate the promoter regions of the Lhcb5 gene in different species to identify conserved and divergent cis-regulatory elements that may explain differential expression patterns.

  • Functionally characterize this compound from various monocot species through knockout and overexpression studies to determine if its role in photosynthesis and photoprotection is conserved across angiosperms.

Addressing these research questions will not only enhance our fundamental understanding of plant evolution and physiology but also has the potential to inform strategies for improving photosynthetic efficiency and stress tolerance in important crop species.

References

An In-depth Technical Guide to the Post-Translational Modifications of the CP26 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the post-translational modifications (PTMs) of the chlorophyll a/b-binding protein CP26, also known as Lhcb5. This compound is a key component of the photosystem II (PSII) antenna system in photosynthetic organisms, playing a crucial role in light harvesting and photoprotection. The covalent modification of this compound through PTMs is emerging as a critical regulatory mechanism for its function. This document summarizes the identified PTMs, their functional implications, the signaling pathways that govern them, and detailed experimental protocols for their investigation.

Overview of this compound Post-Translational Modifications

Current research has identified two primary types of post-translational modifications on the this compound protein: phosphorylation and acetylation . These modifications are dynamic and play significant roles in regulating photosynthetic processes and stress responses.

Quantitative Data on this compound PTMs

The following table summarizes the identified PTMs, the specific amino acid residues modified, and the species in which these modifications have been observed. This data has been primarily obtained through mass spectrometry-based proteomics studies.

Modification TypeSpeciesProteinUniProt IDModified Residue(s)Functional ImplicationReference(s)
Phosphorylation Oryza sativa (Rice)LHCB5Not SpecifiedNot SpecifiedEnhances broad-spectrum resistance to Magnaporthe oryzae (rice blast fungus) through accumulation of reactive oxygen species (ROS).[1]
Chlamydomonas reinhardtiiLHCB5 (this compound)Not SpecifiedNot SpecifiedImplicated in state transitions.[2]
Arabidopsis thalianaLHCB5Q9XF89S49, S53, T55, S56Predicted phosphorylation sites. Functional significance under investigation.[3]
Acetylation Arabidopsis thalianaLHCB5Q9XF89K41Functional significance under investigation. Part of a widespread acetylation of LHCb proteins.[4]

Signaling Pathways Regulating this compound PTMs

The regulation of this compound PTMs is integrated with the broader signaling networks of the chloroplast, responding to both light conditions and biotic stress.

Regulation of this compound Phosphorylation

The phosphorylation of photosystem II antenna proteins, including likely this compound, is primarily regulated by the redox state of the plastoquinone (PQ) pool within the thylakoid membrane. This signaling cascade is a key component of "state transitions," a process that balances the excitation energy between photosystem II and photosystem I.

The diagram below illustrates the signaling pathway leading to the phosphorylation of LHCII proteins, which is understood to include this compound.

LHCII Phosphorylation Pathway HighLight High Light / Preferential PSII Excitation PQ_pool Reduced Plastoquinone (PQ) Pool HighLight->PQ_pool e- transport STN7_active STN7 Kinase (Active) PQ_pool->STN7_active Activates STN7_inactive STN7 Kinase (Inactive) LHCII LHCII Proteins (including this compound) STN7_active->LHCII Phosphorylates LHCII_P Phosphorylated LHCII Proteins PPH1 PPH1/TAP38 Phosphatase LHCII_P->PPH1 Dephosphorylates State_Transition State Transition (Energy redistribution to PSI) LHCII_P->State_Transition Induces Biotic_Stress Biotic Stress (e.g., M. oryzae infection) Biotic_Stress->LHCII_P Induces Phosphorylation

Diagram 1. Signaling pathway of LHCII protein phosphorylation.

In rice, LHCB5 phosphorylation is also induced by infection with the blast fungus Magnaporthe oryzae, indicating a crosstalk between light signaling and plant immune responses.[1] The kinase responsible for this stress-induced phosphorylation has not yet been definitively identified but may involve the STN7 homolog or other stress-activated kinases.

The dephosphorylation of Lhcb1 and Lhcb2 is carried out by the phosphatase PPH1 (also known as TAP38).[5][6] It is plausible that PPH1 also acts on phosphorylated this compound, though direct evidence is currently lacking.

Regulation of this compound Acetylation

The signaling pathways that regulate the acetylation of this compound at Lys-41 are not yet well understood. In Arabidopsis, a large number of chloroplast proteins are acetylated, suggesting a broad regulatory role for this PTM in photosynthesis.[4][7] The identification of the specific lysine acetyltransferases (KATs) and deacetylases (KDACs) that target this compound is an active area of research.

Experimental Protocols for the Analysis of this compound PTMs

The study of this compound post-translational modifications relies heavily on mass spectrometry for the identification and localization of modification sites, and on immunoblotting for the detection and relative quantification of modified forms.

Mass Spectrometry-Based Identification of PTMs

This protocol provides a general workflow for the identification of PTMs on this compound from isolated thylakoid membranes.

1. Thylakoid Membrane Isolation:

  • Homogenize plant leaf tissue in a buffer containing osmoticum (e.g., sorbitol), a buffering agent (e.g., HEPES-KOH), and salts (e.g., MgCl2, KCl). Crucially, include phosphatase and protease inhibitors to preserve PTMs.

  • Filter the homogenate through layers of cheesecloth or Miracloth to remove large debris.

  • Centrifuge the filtrate at a low speed to pellet intact chloroplasts.

  • Lyse the chloroplasts in a hypotonic buffer and centrifuge at a higher speed to pellet the thylakoid membranes.

  • Wash the thylakoid pellet to remove stromal contaminants.

2. Protein Extraction and Digestion:

  • Solubilize the thylakoid membranes using a detergent compatible with mass spectrometry, such as n-dodecyl β-D-maltoside (DDM) or sodium deoxycholate.

  • Separate the protein complexes using native gel electrophoresis (e.g., Blue Native PAGE) or size-exclusion chromatography to enrich for PSII-LHCII supercomplexes containing this compound.

  • Alternatively, perform in-solution digestion of the total thylakoid proteins.

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

  • Digest the proteins into peptides using a protease such as trypsin. For membrane proteins, a combination of proteases (e.g., trypsin and Lys-C) can improve sequence coverage.

3. Enrichment of Modified Peptides (Optional but Recommended):

  • For Phosphopeptides: Use Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphorylated peptides from the complex peptide mixture.

  • For Acetylated Peptides: Use antibodies specific for acetyl-lysine to immunoprecipitate acetylated peptides.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Analyze the peptide mixture (either total digest or enriched fractions) by LC-MS/MS.

  • Use a reversed-phase liquid chromatography system to separate the peptides based on hydrophobicity.

  • Elute the peptides directly into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Operate the mass spectrometer in a data-dependent acquisition mode to automatically select peptide ions for fragmentation (MS/MS).

5. Data Analysis:

  • Use a database search engine (e.g., MaxQuant, Sequest, Mascot) to match the experimental MS/MS spectra against a protein sequence database containing the this compound/Lhcb5 sequence.

  • Specify the potential PTMs (e.g., phosphorylation of S/T/Y, acetylation of K) as variable modifications in the search parameters.

  • Validate the identified PTMs and their localization on the peptide sequence using scoring algorithms (e.g., PTM score, Ascore).

The following diagram outlines the general workflow for PTM analysis by mass spectrometry.

PTM_MS_Workflow Thylakoids Isolated Thylakoids Protein_Extraction Protein Extraction / Solubilization Thylakoids->Protein_Extraction Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Extraction->Digestion Peptide_Mixture Complex Peptide Mixture Digestion->Peptide_Mixture Enrichment Enrichment of Modified Peptides (e.g., TiO2 for phospho, anti-AcK for acetyl) Peptide_Mixture->Enrichment LC_MSMS LC-MS/MS Analysis Peptide_Mixture->LC_MSMS Direct Analysis (optional) Enrichment->LC_MSMS Data_Analysis Database Search and PTM Identification LC_MSMS->Data_Analysis

Diagram 2. General workflow for mass spectrometry-based PTM analysis.
Immunoblotting for PTM Detection

Western blotting is a valuable technique for detecting the presence of a specific PTM on this compound and for assessing changes in its modification status under different conditions.

1. Sample Preparation:

  • Isolate thylakoid membranes as described in section 3.1.1, ensuring the presence of phosphatase inhibitors.

  • Determine the total protein concentration of the thylakoid samples.

2. SDS-PAGE and Protein Transfer:

  • Solubilize the thylakoid proteins in a sample buffer containing SDS and a reducing agent.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunodetection:

  • Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or non-fat dry milk, though BSA is often preferred for phospho-specific antibodies to reduce background).

  • Incubate the membrane with a primary antibody specific for the PTM of interest (e.g., anti-phosphothreonine or anti-acetyl-lysine). Alternatively, if available, use an antibody specific to a particular phosphorylated or acetylated site on this compound.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore, which recognizes the primary antibody.

  • Wash the membrane to remove unbound secondary antibody.

4. Signal Detection:

  • If using an enzyme-conjugated secondary antibody, add a chemiluminescent or colorimetric substrate to generate a signal.

  • If using a fluorescently-labeled secondary antibody, excite the fluorophore and detect the emitted light.

  • Image the membrane to visualize the protein bands corresponding to the modified this compound.

5. Normalization:

  • To control for loading differences, strip the membrane and re-probe with an antibody that recognizes the total this compound protein, regardless of its modification state.

  • Alternatively, run a parallel gel and blot for total this compound.

  • Quantify the band intensities and express the level of modified this compound relative to the total amount of this compound protein.

Concluding Remarks

The post-translational modification of the this compound protein by phosphorylation and acetylation is an important regulatory mechanism in photosynthesis and plant stress responses. While initial discoveries have provided a foundation for understanding the roles of these PTMs, further research is needed to fully elucidate the signaling pathways, the specific enzymes involved, and the precise molecular consequences of each modification. The experimental approaches outlined in this guide provide a framework for researchers to further investigate the complex regulation of this compound and its impact on photosynthetic efficiency and plant resilience. The continued application of advanced proteomics and molecular biology techniques will undoubtedly uncover new layers of regulation and function for this critical light-harvesting protein.

References

The Interplay of CP26 and the Xanthophyll Cycle in Photoprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The efficient capture of light energy for photosynthesis is essential for plant and algal life. However, under high light conditions, this process can lead to the formation of damaging reactive oxygen species. To counteract this, photosynthetic organisms have evolved sophisticated photoprotective mechanisms, a key component of which is Non-Photochemical Quenching (NPQ). This process safely dissipates excess light energy as heat. The minor antenna protein CP26 (Lhcb5) of Photosystem II (PSII) and the xanthophyll cycle pigments—violaxanthin, antheraxanthin, and zeaxanthin—are central players in NPQ. This technical guide provides an in-depth analysis of the intricate relationship between this compound and the xanthophyll cycle, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. Understanding this relationship is not only crucial for fundamental plant science but also holds potential for applications in crop improvement and the development of novel therapeutic strategies targeting oxidative stress.

Data Presentation: Quantitative Insights into the this compound-Xanthophyll Interaction

The functional relationship between this compound and the xanthophyll cycle is underpinned by specific molecular interactions and quantifiable physiological responses. The following tables summarize key quantitative data from studies on various model organisms.

OrganismThis compound StatusNPQ Capacity ReductionReference(s)
Chlamydomonas reinhardtiiKnockout (k6#)>70% reduction compared to wild type.[1]
Arabidopsis thalianaKnockout (kothis compound)Modest to highly significant reduction in overall NPQ.[2]
Arabidopsis thalianaKnockout (kothis compound)NPQ is generally lower than in wild type upon light exposure.[3]

Table 1: Impact of this compound Absence on Non-Photochemical Quenching (NPQ) Capacity. This table highlights the critical role of this compound in facilitating NPQ across different photosynthetic organisms.

ComplexPigmentStoichiometryReference(s)
LHCIIb (trimer)Violaxanthin1 molecule per monomer[4]
LHCIIa,c,d (monomeric)Violaxanthin1 molecule per monomer[4]
This compoundViolaxanthinCan be reconstituted with violaxanthin as the only carotenoid.[2]
This compoundXanthophyllsContains binding sites for lutein, neoxanthin, and violaxanthin.[1]

Table 2: Stoichiometry of Xanthophyll Binding to Photosystem II Antenna Complexes. This table provides insights into the pigment composition of this compound and related antenna proteins, underscoring the presence of a dedicated binding site for xanthophyll cycle pigments.

Experimental Protocols: Methodologies for Studying this compound and the Xanthophyll Cycle

The following protocols provide a framework for the experimental investigation of the relationship between this compound and xanthophyll cycle pigments.

Measurement of Non-Photochemical Quenching (NPQ) using Chlorophyll Fluorescence

This protocol outlines the widely used Pulse-Amplitude-Modulation (PAM) fluorometry technique to quantify NPQ.

Principle: Chlorophyll fluorescence provides a non-invasive probe of the fate of absorbed light energy in PSII. NPQ is quantified by measuring the quenching of maximum fluorescence (Fm') in the light-adapted state compared to the dark-adapted state (Fm).

Materials:

  • PAM fluorometer (e.g., Walz PAM-2500, LI-COR LI-6800)

  • Dark adaptation clips or a dark room

  • Plant or algal sample (e.g., Arabidopsis thaliana leaves, Chlamydomonas reinhardtii culture)

Procedure:

  • Dark Adaptation: Dark-adapt the sample for at least 20-30 minutes to ensure all reaction centers are open and NPQ is fully relaxed.

  • Measurement of F₀ and Fm:

    • Apply a weak measuring light to determine the minimum fluorescence level (F₀).

    • Apply a short, intense pulse of saturating light (e.g., >3000 µmol photons m⁻² s⁻¹) to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

  • Induction of NPQ:

    • Expose the sample to a continuous period of actinic (photosynthetically active) light of a defined intensity (e.g., 500-1500 µmol photons m⁻² s⁻¹) to induce NPQ.

    • During this light period, apply saturating pulses at regular intervals (e.g., every 1-2 minutes) to measure the quenched maximum fluorescence (Fm').

  • Relaxation of NPQ:

    • Turn off the actinic light and continue to apply saturating pulses in the dark to monitor the relaxation of NPQ.

  • Calculation of NPQ:

    • NPQ is calculated using the formula: NPQ = (Fm - Fm') / Fm' [3].

In Vitro Reconstitution of this compound with Xanthophyll Cycle Pigments

This protocol describes the refolding of recombinant this compound apoprotein in the presence of purified pigments, allowing for the study of specific pigment-protein interactions.

Principle: Recombinant this compound, overexpressed in E. coli, can be purified as inclusion bodies. The apoprotein is then unfolded and subsequently refolded in the presence of a defined mixture of chlorophylls and xanthophylls, allowing for the creation of pigment-protein complexes with specific compositions.

Materials:

  • Purified recombinant this compound inclusion bodies

  • Purified chlorophyll a, chlorophyll b, violaxanthin, and zeaxanthin

  • Detergents (e.g., n-dodecyl-β-D-maltoside (β-DM), sodium dodecyl sulfate (SDS))

  • Reconstitution buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.1% LDAO)

  • Dialysis tubing or centrifugal concentrators

  • Sucrose density gradient solutions

  • Ultracentrifuge

Procedure:

  • Solubilization of Apoprotein: Solubilize the this compound inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine-HCl or 8 M urea) and a reducing agent (e.g., dithiothreitol).

  • Pigment Preparation: Prepare a mixed micelle solution of chlorophylls and the desired xanthophylls (violaxanthin or zeaxanthin) in a buffer containing a mild detergent (e.g., β-DM).

  • Reconstitution by Dilution:

    • Rapidly dilute the denatured apoprotein into the pigment-micelle solution. The final concentration of the denaturant should be low enough to allow protein folding.

    • The ratio of protein to pigments is a critical parameter and should be optimized.

  • Purification of Reconstituted Complexes:

    • Remove unbound pigments and unfolded protein by methods such as sucrose density gradient ultracentrifugation or affinity chromatography (if the protein is tagged).

    • The reconstituted complexes will form a distinct colored band in the sucrose gradient.

  • Characterization:

    • Analyze the pigment composition of the purified complexes using HPLC.

    • Characterize the spectroscopic properties (absorption, fluorescence, circular dichroism) to confirm proper folding and pigment binding.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and processes discussed in this guide.

NPQ_Signaling_Pathway cluster_trigger Trigger cluster_lumen Thylakoid Lumen cluster_membrane Thylakoid Membrane cluster_outcome Outcome High_Light High Light Low_pH Low Lumenal pH (ΔpH) High_Light->Low_pH ↑Proton Pumping VDE_active Active Violaxanthin De-epoxidase (VDE) Low_pH->VDE_active Activates PsbS_protonated Protonated PsbS Low_pH->PsbS_protonated Protonates CP26_protonated Protonated this compound Low_pH->CP26_protonated Protonates Xanthophyll_Cycle Xanthophyll Cycle VDE_active->Xanthophyll_Cycle Catalyzes PsbS_interaction PsbS interacts with This compound/LHCII PsbS_protonated->PsbS_interaction CP26_protonated->PsbS_interaction Zeaxanthin Zeaxanthin Xanthophyll_Cycle:e->Zeaxanthin:w Converts Violaxanthin Violaxanthin Violaxanthin:e->Xanthophyll_Cycle:w CP26_Z This compound-Zeaxanthin (Quenched State) Zeaxanthin->CP26_Z Binds to CP26_V This compound-Violaxanthin CP26_V->Violaxanthin NPQ Non-Photochemical Quenching (NPQ) CP26_Z->NPQ PsbS_interaction->CP26_Z Induces/Stabilizes Heat_Dissipation Heat Dissipation NPQ->Heat_Dissipation NPQ_Measurement_Workflow Start Start Dark_Adaptation Dark Adapt Sample (20-30 min) Start->Dark_Adaptation Measure_F0_Fm Measure F₀ and Fm (Saturating Pulse) Dark_Adaptation->Measure_F0_Fm Apply_Actinic_Light Apply Actinic Light Measure_F0_Fm->Apply_Actinic_Light Measure_Fm_prime Measure Fm' at Intervals (Saturating Pulses) Apply_Actinic_Light->Measure_Fm_prime Measure_Fm_prime->Apply_Actinic_Light Continue Actinic Light Calculate_NPQ Calculate NPQ NPQ = (Fm - Fm') / Fm' Measure_Fm_prime->Calculate_NPQ Relaxation Turn off Actinic Light (Monitor Relaxation) Calculate_NPQ->Relaxation End End Relaxation->End

References

transcriptional regulation of the gene encoding CP26

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive and accurate technical guide on the transcriptional regulation of the gene encoding CP26, it is crucial to first identify the specific biological entity to which "this compound" refers. Initial research has revealed that "this compound" is an ambiguous term with at least four distinct meanings in biological literature, each relevant to different fields of study.

Therefore, before proceeding, please clarify which of the following "this compound" entities is the focus of your interest:

  • Borrelia burgdorferi this compound Plasmid: This refers to a circular plasmid found in the bacterium that causes Lyme disease. Research in this area would focus on the regulation of genes located on this plasmid, which are essential for the bacterium's survival and infectivity.

  • This compound Synthetic Promoter: This is an engineered genetic element used in synthetic biology, particularly in the bacterium Streptococcus pneumoniae, to control the expression of specific genes.

  • Mammalian Transcription Factor CP2: This protein, also known as LBP-1c or LSF, is a transcription factor in mammals that plays a role in the regulation of a variety of genes, including those involved in development and cellular responses.

  • 26S Proteasome: This is a large protein complex responsible for degrading ubiquitinated proteins in eukaryotic cells. The transcriptional regulation of the numerous genes encoding the subunits of the 26S proteasome is a complex area of study.

Your selection will allow for a targeted and in-depth investigation into the specific transcription factors, signaling pathways, and experimental methodologies relevant to your research interests. Upon receiving your clarification, a detailed technical guide will be developed to meet the specified requirements for data presentation, experimental protocols, and visualizations.

Methodological & Application

Application Notes and Protocols for the Isolation of Native CP26 Protein Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CP26

The Chlorophyll a/b-binding protein this compound, also known as Lhcb5, is a crucial minor antenna protein within the Photosystem II (PSII) supercomplex in higher plants and green algae.[1][2] As a monomeric light-harvesting complex (LHC) protein, this compound plays a vital role in connecting the major trimeric LHCII complexes to the PSII core.[1][2][3] Beyond its structural role in the assembly and stability of the PSII-LHCII supercomplex, this compound is implicated in the regulation of light harvesting and photoprotection through non-photochemical quenching (NPQ).[3] The isolation of native this compound protein complexes is essential for detailed biochemical and biophysical characterization, structural studies, and for investigating its role in photosynthetic regulation.

These application notes provide a comprehensive overview of the techniques and detailed protocols for the isolation of native this compound protein complexes from plant thylakoid membranes.

Overview of Isolation Strategies

The isolation of native this compound is a multi-step process that begins with the purification of thylakoid membranes from plant tissue. The integral membrane protein complexes are then solubilized using mild, non-ionic detergents. Subsequently, various chromatographic and electrophoretic techniques are employed to separate the this compound complex from the highly abundant and heterogeneous mixture of other thylakoid proteins and supercomplexes.

Commonly employed techniques for the separation of chlorophyll-protein complexes include:

  • Sucrose Density Gradient Ultracentrifugation: This technique separates complexes based on their size, shape, and density. It is a gentle method that can effectively resolve large supercomplexes, monomeric complexes, and free pigments.

  • Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE): BN-PAGE separates protein complexes in their native and active form based on their molecular weight.[3] It offers high resolution and is a powerful tool for analyzing the composition of protein complexes.

  • Ion-Exchange Chromatography (IEC): IEC separates proteins based on their net surface charge. This technique can be used as a subsequent purification step to isolate this compound from fractions enriched in monomeric LHC proteins.

A combination of these techniques is often necessary to achieve a high purity of the native this compound complex.

Data Presentation

The following tables provide an illustrative summary of the expected yield and purity of the this compound protein complex at different stages of a typical purification workflow. The actual values may vary depending on the plant species, growth conditions, and specific experimental parameters.

Table 1: Illustrative Yield of this compound at Each Purification Step

Purification StepStarting MaterialTotal Protein (mg)This compound Amount (µg)Step Yield (%)Overall Yield (%)
Thylakoid Isolation100 g Spinach Leaves2002000100100
SolubilizationThylakoid Membranes18018009090
Sucrose GradientSolubilized Thylakoids204502522.5
Ion-Exchange ChromatographyMonomeric LHC Fraction1135306.75

Table 2: Illustrative Purity of this compound at Each Purification Step

Purification StepTotal Protein in Fraction (µg)This compound in Fraction (µg)Purity (%)
Solubilized Thylakoids180,00018001
Sucrose Gradient (Monomeric LHC Fraction)1,50045030
Ion-Exchange Chromatography (Peak Fraction)15013590

Experimental Protocols

Here, we provide detailed methodologies for the key experiments involved in the isolation of native this compound protein complexes.

Protocol 1: Isolation of Thylakoid Membranes from Spinach

This protocol describes the initial step of isolating intact thylakoid membranes from fresh spinach leaves.

Materials:

  • Fresh spinach leaves

  • Grinding Buffer: 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 5 mM MgCl₂, 2 mM EDTA, 10 mM NaF, 1 mM ascorbic acid, and 0.1% (w/v) BSA.

  • Wash Buffer: 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 5 mM MgCl₂.

  • Resuspension Buffer: 20 mM HEPES-KOH (pH 7.5), 15 mM NaCl, 5 mM MgCl₂.

  • Blender

  • Miracloth

  • Refrigerated centrifuge and rotor

Procedure:

  • Pre-cool all buffers and equipment to 4°C.

  • Wash spinach leaves and remove the midribs.

  • Homogenize 100 g of leaves in 400 mL of ice-cold Grinding Buffer using a blender with short bursts to avoid frothing.

  • Filter the homogenate through four layers of Miracloth into a chilled beaker.

  • Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and gently resuspend the pellet in 50 mL of ice-cold Wash Buffer using a soft paintbrush.

  • Centrifuge at 5,000 x g for 10 minutes at 4°C.

  • Repeat the wash step (steps 6 and 7).

  • Resuspend the final pellet in a minimal volume (e.g., 5-10 mL) of Resuspension Buffer.

  • Determine the chlorophyll concentration spectrophotometrically.

  • Snap-freeze the thylakoid membranes in liquid nitrogen and store at -80°C until use.

Protocol 2: Solubilization of Thylakoid Membranes and Sucrose Density Gradient Centrifugation

This protocol describes the solubilization of thylakoid membranes and the separation of chlorophyll-protein complexes by sucrose density gradient ultracentrifugation.

Materials:

  • Isolated thylakoid membranes

  • Solubilization Buffer: 20 mM HEPES-KOH (pH 7.5), 0.5 M sucrose, 5 mM MgCl₂.

  • 10% (w/v) n-dodecyl-β-D-maltoside (β-DM)

  • Sucrose Gradient Solutions: 1.3 M, 1.0 M, 0.7 M, and 0.4 M sucrose in 20 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂.

  • Ultracentrifuge and swinging bucket rotor (e.g., SW41)

  • Syringe and needle for gradient formation and fraction collection

Procedure:

  • Thaw the isolated thylakoid membranes on ice.

  • Adjust the chlorophyll concentration to 1 mg/mL with Solubilization Buffer.

  • Add 10% β-DM to a final concentration of 1% (w/v).

  • Incubate on ice for 30 minutes with gentle stirring.

  • Centrifuge at 18,000 x g for 15 minutes at 4°C to pellet unsolubilized material.

  • Carefully collect the supernatant containing the solubilized protein complexes.

  • Prepare a discontinuous sucrose gradient by carefully layering 3 mL of each sucrose solution (1.3 M, 1.0 M, 0.7 M, and 0.4 M) in an ultracentrifuge tube, starting with the highest concentration at the bottom.

  • Carefully load the solubilized thylakoid extract onto the top of the sucrose gradient.

  • Centrifuge at 200,000 x g for 16-20 hours at 4°C.

  • After centrifugation, several green bands corresponding to different chlorophyll-protein complexes will be visible.

  • Carefully collect the distinct green bands from the top of the gradient using a syringe. The upper bands typically contain free pigments and monomeric LHC proteins, including this compound.

  • Analyze the collected fractions by SDS-PAGE and Western blotting with an anti-CP26 antibody to identify the fractions containing the target protein.

Protocol 3: Blue Native PAGE (BN-PAGE) for Separation of this compound

This protocol describes the use of BN-PAGE to separate native protein complexes from solubilized thylakoids.

Materials:

  • Solubilized thylakoid membranes (from Protocol 2, step 6)

  • BN-PAGE Gel: 4-12% acrylamide gradient gel

  • Anode Buffer: 50 mM BisTris-HCl (pH 7.0)

  • Cathode Buffer: 50 mM Tricine, 15 mM BisTris-HCl (pH 7.0), 0.02% Coomassie Brilliant Blue G-250

  • Gel electrophoresis apparatus

Procedure:

  • Load the solubilized thylakoid extract (containing 5-10 µg of chlorophyll) into the wells of the BN-PAGE gel.

  • Run the gel at 4°C, starting at 100 V for 30 minutes, then increasing to 200 V until the dye front reaches the bottom of the gel.

  • After electrophoresis, the gel will show distinct blue bands corresponding to different protein complexes.

  • To identify the band containing this compound, a second-dimension SDS-PAGE can be performed. Excise the lane from the BN-PAGE, incubate it in SDS-PAGE sample buffer, and then place it on top of a standard SDS-PAGE gel.

  • After the 2D-PAGE, the proteins can be visualized by Coomassie staining or transferred to a membrane for Western blotting with an anti-CP26 antibody.

Protocol 4: Ion-Exchange Chromatography for this compound Purification

This protocol outlines a method for further purifying this compound from fractions enriched in monomeric LHCs obtained from sucrose density gradient centrifugation.

Materials:

  • This compound-enriched fraction from sucrose gradient

  • Anion Exchange Column (e.g., Mono Q or DEAE-Sepharose)

  • Binding Buffer (Buffer A): 20 mM Tris-HCl (pH 8.0), 0.03% (w/v) β-DM

  • Elution Buffer (Buffer B): 20 mM Tris-HCl (pH 8.0), 1 M NaCl, 0.03% (w/v) β-DM

  • Chromatography system (e.g., FPLC)

Procedure:

  • Equilibrate the anion exchange column with Binding Buffer.

  • Load the this compound-enriched fraction onto the column.

  • Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins with a linear gradient of 0-100% Elution Buffer over several column volumes.

  • Collect fractions and monitor the elution profile at 280 nm and 670 nm (for chlorophyll).

  • Analyze the collected fractions by SDS-PAGE and Western blotting with an anti-CP26 antibody to identify the purified this compound.

  • Pool the purest fractions, concentrate if necessary, and store at -80°C.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_prep Sample Preparation cluster_separation Separation of Protein Complexes cluster_purification Purification of this compound cluster_analysis Analysis and Characterization Start Plant Leaves (e.g., Spinach) Thylakoid_Isolation Thylakoid Membrane Isolation (Protocol 1) Start->Thylakoid_Isolation Solubilization Solubilization with Mild Detergent (e.g., β-DM) Thylakoid_Isolation->Solubilization Sucrose_Gradient Sucrose Density Gradient Ultracentrifugation (Protocol 2) Solubilization->Sucrose_Gradient Primary Separation BN_PAGE Blue Native PAGE (Protocol 3) Solubilization->BN_PAGE Alternative Separation Monomeric_Fraction Collection of Monomeric LHC Fraction Sucrose_Gradient->Monomeric_Fraction SDS_PAGE SDS-PAGE BN_PAGE->SDS_PAGE 2nd Dimension IEC Ion-Exchange Chromatography (Protocol 4) Monomeric_Fraction->IEC Further Purification IEC->SDS_PAGE Final_Product Purified Native this compound IEC->Final_Product Western_Blot Western Blotting (anti-CP26) SDS_PAGE->Western_Blot Identification Western_Blot->Final_Product

Caption: Experimental workflow for the isolation of native this compound.

PSII_Supercomplex cluster_psii PSII Supercomplex Core PSII Core Complex (D1, D2, CP43, CP47) CP29 CP29 (Lhcb4) Core->CP29 This compound This compound (Lhcb5) Core->this compound LHCII_trimer_S LHCII Trimer (S-type) LHCII_trimer_M LHCII Trimer (M-type) CP29->LHCII_trimer_S connects This compound->LHCII_trimer_M connects CP24 CP24 (Lhcb6) CP24->LHCII_trimer_M stabilizes

Caption: Organization of this compound within the PSII-LHCII supercomplex.

References

Application Notes and Protocols for Chlorophyll Fluorescence Analysis of CP26 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the analysis of CP26 mutants using chlorophyll fluorescence techniques. This compound, a minor antenna protein of Photosystem II (PSII), plays a crucial role in light harvesting and photoprotective energy dissipation. Analyzing mutants deficient in this compound offers valuable insights into the mechanisms of non-photochemical quenching (NPQ) and the overall organization of the PSII-LHCII supercomplex. These protocols are intended for researchers, scientists, and drug development professionals working in photosynthesis research, plant physiology, and crop science.

Introduction

The chlorophyll a/b binding protein this compound (Lhcb5) is a minor, monomeric antenna complex within the Photosystem II (PSII) of higher plants and algae. It serves as a critical link between the major light-harvesting complex II (LHCII) trimers and the PSII core.[1] Beyond its role in absorbing and transferring light energy, this compound is implicated in the regulation of photoprotective mechanisms, particularly non-photochemical quenching (NPQ), which safely dissipates excess light energy as heat.[2][3]

The analysis of this compound mutants, generated through techniques like CRISPR-Cas9 or antisense inhibition, is a powerful approach to elucidate its specific functions.[2][4] Chlorophyll fluorescence analysis is a non-invasive, sensitive, and widely used technique to probe the functional state of PSII in vivo. By measuring fluorescence parameters, researchers can assess photosynthetic efficiency, the capacity for photoprotection, and the impact of the this compound absence on the photosynthetic apparatus.[5][6]

This document outlines the key experimental protocols for generating and analyzing this compound mutants and presents quantitative data derived from studies on these mutants.

Quantitative Data Summary

The absence of this compound affects several key photosynthetic parameters. The following tables summarize typical chlorophyll fluorescence data from studies on wild-type (WT) and this compound mutant plants (e.g., Arabidopsis thaliana) and algae (Chlamydomonas reinhardtii).

Table 1: Maximum Quantum Yield of PSII (Fv/Fm) in Dark-Adapted Samples

Genotype/OrganismFv/Fm (Mean ± SD)Significance vs. WTReference
Wild-Type (A. thaliana)0.83 ± 0.01-[1]
This compound mutant (A. thaliana)0.79 ± 0.02p < 0.01[1][7]
Wild-Type (C. reinhardtii)0.72 ± 0.01-[5]
This compound mutant (C. reinhardtii)0.65 ± 0.02Significant Decrease[5]

Note: A lower Fv/Fm value in this compound mutants indicates a reduced maximum efficiency of PSII photochemistry, suggesting a sustained quenched state or impaired energy transfer even in darkness.[1][3]

Table 2: Non-Photochemical Quenching (NPQ) Capacity

Genotype/OrganismNPQ Value (Mean ± SD)ConditionsReference
Wild-Type (A. thaliana)2.7 ± 0.28 min illumination, 1200 µmol photons m⁻² s⁻¹[6]
kothis compound (A. thaliana)2.7 ± 0.38 min illumination, 1200 µmol photons m⁻² s⁻¹[6]
Wild-Type (C. reinhardtii)~1.5High Light[5]
This compound mutant (C. reinhardtii)Severely ReducedHigh Light[5]

Note: The impact of this compound absence on NPQ can vary between species. While having a minor effect in Arabidopsis under some conditions, its absence is essential for NPQ in Chlamydomonas, highlighting different photoprotective strategies.[5][6]

Experimental Protocols

Protocol for Generation of this compound Mutants (General Workflow)

This protocol provides a generalized workflow for creating knockout or knockdown mutants of the this compound gene (e.g., Lhcb5 in Arabidopsis). Specific vectors, reagents, and transformation methods should be optimized for the target organism.

Workflow:

  • Target Identification: Identify the target gene sequence for this compound (Lhcb5) in the organism of interest from a genomic database (e.g., TAIR for Arabidopsis).

  • Mutagenesis Strategy Selection:

    • CRISPR-Cas9 (Knockout): Design single guide RNAs (sgRNAs) targeting a conserved exon in the Lhcb5 gene. Use online tools to minimize off-target effects.

    • Antisense Inhibition (Knockdown): Clone a partial or full-length cDNA of Lhcb5 in the antisense orientation into a plant transformation vector under the control of a strong constitutive promoter (e.g., CaMV 35S).[2]

  • Vector Construction: Clone the designed sgRNA cassette or the antisense construct into a suitable binary vector containing a plant-selectable marker (e.g., kanamycin or hygromycin resistance).

  • Plant Transformation: Transform the vector into the target organism.

    • Arabidopsis thaliana: Use the floral dip method with Agrobacterium tumefaciens.

    • Chlamydomonas reinhardtii: Use electroporation or glass bead agitation.[5]

  • Selection and Screening:

    • Select putative transformants on media containing the appropriate antibiotic.

    • Screen T1/M1 generation plants/colonies for the presence of the transgene via PCR.

    • For CRISPR mutants, sequence the target region to identify the nature of the induced mutation (e.g., frameshift, deletion).

  • Mutant Confirmation:

    • Transcript Analysis (RT-qPCR): Confirm the reduction or absence of Lhcb5 transcript.

    • Protein Analysis (Western Blot): Use a specific antibody against this compound to confirm the absence or significant reduction of the protein in thylakoid membrane extracts.

    • Phenotyping: Grow confirmed homozygous mutant lines (T3 generation for Arabidopsis) for subsequent chlorophyll fluorescence analysis.

Protocol for Chlorophyll Fluorescence Analysis

This protocol details the measurement of Fv/Fm and NPQ induction/relaxation kinetics using a Pulse-Amplitude-Modulation (PAM) fluorometer.

Materials:

  • PAM Fluorometer (e.g., IMAGING-PAM, Dual-PAM-100)

  • Dark adaptation clips or box

  • Healthy, well-watered plants (Wild-Type and this compound mutants)

  • Leaf clips

Methodology:

  • Dark Adaptation:

    • Attach leaf clips to intact leaves of both WT and this compound mutant plants.

    • Dark-adapt the plants for a minimum of 30-45 minutes before measurement to ensure all PSII reaction centers are open and photochemical quenching is zero.[8]

  • Measurement of Fv/Fm (Maximum PSII Quantum Yield):

    • Place the fiber optic of the PAM fluorometer over the leaf clip.

    • Turn on the measuring light (a weak, non-actinic light) to determine the minimal fluorescence level, F₀ . This is the fluorescence yield when PSII reaction centers are fully oxidized.

    • Apply a short (e.g., 800 ms), high-intensity saturating pulse of light. This pulse transiently closes all PSII reaction centers, leading to the maximum fluorescence level, Fm .[8]

    • The fluorometer software will automatically calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - F₀) / Fm .

  • Measurement of NPQ Induction and Relaxation Kinetics:

    • Following the Fv/Fm measurement, subject the same leaf to a period of high-intensity actinic light (e.g., 1260 µmol m⁻² s⁻¹ for 8 minutes).[6]

    • During this illumination period, apply saturating pulses at regular intervals (e.g., every 60 seconds) to determine the maximum fluorescence in the light-adapted state, Fm' .

    • Simultaneously, the steady-state fluorescence in the light, Fs , is recorded.

    • NPQ is calculated at each time point using the formula: NPQ = (Fm - Fm') / Fm' .

    • After the high-light period, turn off the actinic light and continue to apply saturating pulses in the dark for a relaxation period (e.g., 9-15 minutes) to monitor the decay of NPQ.[6]

  • Data Analysis:

    • Compare the Fv/Fm values between WT and this compound mutants.

    • Plot the NPQ induction and relaxation kinetics (NPQ vs. Time) for both genotypes.

    • Calculate and compare other relevant parameters such as the quantum yield of PSII (ΦPSII = (Fm' - Fs) / Fm') and photochemical quenching (qP or qL).

Visualizations: Workflows and Logical Relationships

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the generation and functional analysis of this compound mutant plants.

G cluster_0 Mutant Generation & Confirmation cluster_1 Functional Analysis cluster_2 Interpretation A 1. Design sgRNA or Antisense Construct B 2. Vector Cloning A->B C 3. Plant Transformation B->C D 4. Selection of Putative Mutants C->D E 5. Genotypic Confirmation (PCR, Sequencing) D->E F 6. Phenotypic Confirmation (Western Blot, RT-qPCR) E->F G 7. Grow WT and Confirmed This compound Mutant Lines F->G Homozygous lines H 8. Dark Adaptation (min. 30 min) G->H I 9. Chlorophyll Fluorescence Measurement (PAM) H->I J 10. Data Analysis (Fv/Fm, NPQ, ΦPSII) I->J K 11. Compare Mutant vs. WT J->K L 12. Elucidate this compound Role in Photoprotection & LHC Assembly K->L

Caption: Workflow for this compound mutant generation and chlorophyll fluorescence analysis.

Logical Relationship of this compound in Photoprotection

This diagram illustrates the role of this compound within the broader context of light energy management in PSII and how its absence impacts the photoprotective NPQ pathway.

G cluster_wt Wild-Type (WT) Condition cluster_mutant This compound Mutant Condition Light Excess Light Energy LHCII LHCII Antenna Light->LHCII Proton_Grad ΔpH Gradient Formation Light->Proton_Grad This compound This compound LHCII->this compound Energy Transfer PSII_RC PSII Reaction Center This compound->PSII_RC Energy Transfer NPQ_On NPQ Activated (Heat Dissipation) This compound->NPQ_On Contributes to Quenching Site Photochem Photochemistry (e- Transport) PSII_RC->Photochem Proton_Grad->NPQ_On Triggers Light_M Excess Light Energy LHCII_M LHCII Antenna Light_M->LHCII_M CP26_M This compound Absent PSII_RC_M PSII Reaction Center LHCII_M->PSII_RC_M Inefficient or Altered Transfer NPQ_Off NPQ Impaired (Reduced Heat Dissipation) CP26_M->NPQ_Off Key Component Missing Photochem_M Reduced e- Transport Efficiency PSII_RC_M->Photochem_M

Caption: Role of this compound in PSII energy transfer and non-photochemical quenching (NPQ).

References

Application Notes and Protocols for In Vitro Reconstitution of CP26 with Pigments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro reconstitution of the photosystem II subunit CP26 with its associated pigments. The methodologies outlined below are compiled from established research and are intended to guide researchers in successfully refolding the recombinant this compound apoprotein with chlorophylls and carotenoids to form a stable pigment-protein complex. This process is crucial for detailed biophysical and functional characterization of this compound, which plays a significant role in the regulation of light-harvesting.[1]

Introduction

This compound, a minor light-harvesting complex protein of photosystem II (PSII), is involved in the xanthophyll-dependent regulation of light harvesting.[1] Due to difficulties in its purification from native sources, in vitro reconstitution using recombinant apoprotein overexpressed in Escherichia coli has become a powerful tool for its study.[1][2] This process involves the refolding of the denatured apoprotein in the presence of chlorophyll a, chlorophyll b, and specific xanthophylls, allowing for the formation of a stable holoprotein.[1] The reconstitution of this compound is similar to that of other chlorophyll a/b complexes like LHCII and CP29.[1] A notable feature of this compound is its flexibility in carotenoid binding; it can be stably reconstituted with violaxanthin as the sole carotenoid.[1]

Experimental Protocols

Overexpression and Purification of this compound Apoprotein

The Lhcb5 gene product (this compound apoprotein) is overexpressed in E. coli and purified as inclusion bodies. This method provides a high yield of the apoprotein required for reconstitution experiments.

Protocol:

  • Transform E. coli [Rosetta 2(DE3)] cells with a suitable expression vector containing the coding sequence for the this compound apoprotein (e.g., pET-28a(+)).

  • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Continue to incubate the culture for 3-4 hours at 37°C.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

  • Wash the inclusion bodies multiple times with a buffer containing Triton X-100 (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100) to remove membrane contaminants, followed by washes with a buffer without detergent.

  • Solubilize the purified inclusion bodies in a denaturing buffer (e.g., 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT).

Pigment Extraction from Spinach Leaves

Chlorophylls and carotenoids are essential for the reconstitution process and can be extracted from fresh spinach leaves.

Protocol:

  • Homogenize approximately 20 g of fresh spinach leaves in 100 mL of cold grinding buffer (see Table 1) using a blender for 20 seconds.[3]

  • Filter the homogenate through two layers of nylon cloth (20 µm mesh size) and centrifuge the filtrate at 1,500 x g for 10 minutes at 4°C.[3]

  • Resuspend the chloroplast pellet in a small volume of cold wash buffer (Table 1) using a soft paintbrush.[3]

  • Add 50 mL of wash buffer and centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

  • Repeat the wash step by resuspending the thylakoid pellet in 50 mL of wash buffer and centrifuging again.[3]

  • To extract pigments, add ~20 mL of 80% acetone buffered with Na₂CO₃ to the thylakoid pellet and incubate on ice for 10 minutes with occasional vortexing. Perform this and subsequent steps in the dark to prevent pigment oxidation.[3]

  • Pellet the cell debris by centrifugation at 12,000 x g for 15 minutes at 4°C.[3]

  • Collect the supernatant containing the pigments.

In Vitro Reconstitution of this compound

This protocol describes the refolding of the denatured this compound apoprotein in the presence of pigments to form the holoprotein.

Protocol:

  • Prepare a pigment mixture containing chlorophyll a, chlorophyll b, and the desired xanthophylls (e.g., violaxanthin, lutein) in ethanol or acetone. The final pigment concentrations and ratios should be optimized based on the specific experimental goals (see Table 2 for examples).

  • In a microcentrifuge tube, mix the solubilized this compound apoprotein with the pigment mixture. A typical ratio is 800 µg of inclusion body protein to 160 µg of carotenoids and 500 µg of chlorophylls.[4]

  • Slowly add the pigment mixture to the cooled protein solution while vortexing. Continue vortexing for 5-10 seconds and place the tube on ice.[3]

  • Add a detergent solution, such as 20% octyl-β-D-glucopyranoside (OG) to a final concentration of 2%, and briefly vortex. Incubate on ice for 10 minutes.[3]

  • Induce protein folding by adding a salt solution, such as 2 M KCl to a final concentration of 150-200 mM. Gently mix and incubate on ice for 20 minutes.[3]

  • Centrifuge the mixture at 15,800 x g for 10 minutes at 4°C to pellet the precipitated, unfolded protein and excess pigments.[3]

  • Carefully collect the supernatant containing the reconstituted this compound complex.[3]

Purification of Reconstituted this compound Complex

The reconstituted this compound holoprotein can be purified from the mixture using different chromatography techniques.

Protocol Option 1: Sucrose Density Gradient Ultracentrifugation [4]

  • Load the supernatant from the reconstitution step onto a 0.1–1.0 M continuous sucrose gradient containing 0.06% n-dodecyl-β-D-maltoside (β-DM) and 10 mM HEPES at pH 7.5.

  • Centrifuge at 41,000 rpm (e.g., Beckman Coulter SW41 rotor) at 4°C for 17 hours.

  • The green band corresponding to the reconstituted this compound complex can be collected by fractionation.

Protocol Option 2: Partially Denaturing Gel Electrophoresis [1]

  • The reconstituted sample can be loaded onto a partially denaturing polyacrylamide gel.

  • The stable pigment-protein complex will migrate as a distinct green band, which can be excised for further analysis.

Data Presentation

Table 1: Buffer Compositions for Pigment Extraction.[3]

Buffer NameComponents
Grinding Buffer0.4 M Sorbitol, 10 mM NaCl, 5 mM MgCl₂, 20 mM HEPES-KOH pH 7.8
Wash Buffer0.3 M Sorbitol, 2.5 mM EDTA, 10 mM HEPES-KOH pH 7.8
Acetone Buffer80% Acetone, 20% 50 mM HEPES-KOH pH 7.8, Na₂CO₃ (to saturation)

Table 2: Pigment Composition for this compound Reconstitution.

ComplexChlorophyll aChlorophyll bViolaxanthinLuteinZeaxanthinNeoxanthinβ-CaroteneReference
Recombinant this compound+++----[1]
Recombinant CP24++++---[5]
Recombinant Lhca4+++++++[4]

Note: '+' indicates the pigment was included in the reconstitution mixture. '-' indicates it was not included. This compound has been shown to have high plasticity, particularly with violaxanthin.[1] The table for CP24 and Lhca4 are provided for comparison as related light-harvesting complexes.

Visualizations

experimental_workflow cluster_apoprotein 1. Apoprotein Preparation cluster_pigment 2. Pigment Preparation cluster_reconstitution 3. Reconstitution cluster_purification 4. Purification of Complex overexpression Overexpression of This compound apoprotein in E. coli purification Purification of inclusion bodies overexpression->purification solubilization Solubilization in denaturing buffer purification->solubilization mixing Mixing of apoprotein and pigments solubilization->mixing extraction Extraction of pigments from spinach leaves preparation Preparation of pigment mixture extraction->preparation preparation->mixing folding Detergent and salt-induced refolding mixing->folding centrifugation Centrifugation to remove precipitate folding->centrifugation purification_method Sucrose Gradient or Partially Denaturing PAGE centrifugation->purification_method

Caption: Overall workflow for the in vitro reconstitution of this compound.

logical_relationship Apoprotein Denatured this compound Apoprotein Reconstitution Reconstitution (Refolding) Apoprotein->Reconstitution Pigments Chlorophylls & Xanthophylls Pigments->Reconstitution Detergent Detergent (e.g., OG) Detergent->Reconstitution Salt Salt (e.g., KCl) Salt->Reconstitution Complex Stable this compound Holoprotein Reconstitution->Complex Self-assembly

Caption: Key components and their relationship in the this compound reconstitution process.

References

Application of Site-Directed Mutagenesis to Elucidate the Function of CP26 in Non-Photochemical Quenching

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CP26, a minor light-harvesting complex protein encoded by the Lhcb5 gene, plays a crucial role in the regulation of photosynthetic light harvesting in plants and green algae. A primary function of this compound is its involvement in non-photochemical quenching (NPQ), a vital photoprotective mechanism that dissipates excess light energy as heat, thereby preventing photo-oxidative damage to the photosynthetic apparatus. Site-directed mutagenesis has emerged as an indispensable tool for dissecting the structure-function relationships of this compound, enabling researchers to pinpoint specific amino acid residues critical for its role in NPQ. This document provides detailed application notes and protocols for utilizing site-directed mutagenesis to investigate the function of this compound.

Data Presentation

The absence of this compound has a profound impact on the capacity for non-photochemical quenching, particularly in the model green alga Chlamydomonas reinhardtii. Studies utilizing knockout mutants provide a baseline for the functional importance of this protein.

GenotypeNPQ Capacity (% of Wild Type)Key Findings
Wild Type (C. reinhardtii)100%Exhibits a robust NPQ response to high light stress.
This compound knockout mutant (k6#)<30%Demonstrates a severe reduction in NPQ capacity (>70% decrease), highlighting the essential role of this compound in this process.[1] This phenotype can be fully rescued by genetic complementation.[1]
This compound complemented strains~100%Restoration of approximately 50% of the wild-type level of this compound is sufficient to fully recover the NPQ capacity, indicating that the amount of this compound is not the sole limiting factor in a wild-type context.[1]
cp29 knockout mutant50-90%Shows a less severe reduction in NPQ compared to the this compound mutant, suggesting distinct roles for these minor antenna proteins.
This compound/cp29 double knockoutSeverely impairedThe simultaneous absence of both this compound and CP29 almost completely abolishes NPQ, indicating that these proteins are essential for the process and may have some overlapping or synergistic functions.[2]

Signaling Pathways and Experimental Workflows

Non-Photochemical Quenching (NPQ) Activation Pathway Involving this compound

Under high light conditions, the photosynthetic electron transport chain becomes saturated, leading to the accumulation of protons in the thylakoid lumen and a subsequent drop in pH. This acidification is a key trigger for NPQ. The current model suggests that the protonation of specific acidic amino acid residues on lumen-exposed loops of light-harvesting proteins, including this compound and the stress-induced LHCSR3 protein, induces conformational changes. These changes facilitate the dissipation of excess excitation energy as heat. This compound is thought to act as a docking site for LHCSR3, bringing the quenching activity of LHCSR3 in proximity to the photosystem II core.

NPQ_Pathway cluster_thylakoid Thylakoid Membrane High_Light High Light PSII Photosystem II High_Light->PSII Excess Excitation Proton_Gradient ΔpH increase (Lumen Acidification) PSII->Proton_Gradient Proton Pumping This compound This compound Proton_Gradient->this compound Protonation of Lumenal Residues LHCSR3 LHCSR3 Proton_Gradient->LHCSR3 Protonation of Lumenal Residues This compound->LHCSR3 Docking/ Interaction Quenching Energy Dissipation (Heat) This compound->Quenching Contributes to Quenching LHCSR3->Quenching Activates Quenching

Caption: NPQ activation pathway involving this compound.

Experimental Workflow for Functional Analysis of this compound Mutants

The general workflow for studying the function of this compound using site-directed mutagenesis involves several key steps, from the initial mutation of the Lhcb5 gene to the final functional characterization of the mutant protein.

Experimental_Workflow Start Identify Target Residues in this compound SDM Site-Directed Mutagenesis of Lhcb5 gene Start->SDM Transformation Nuclear Transformation of Chlamydomonas SDM->Transformation Selection Selection of Transformants Transformation->Selection Verification Molecular Verification (PCR, Sequencing, Western Blot) Selection->Verification Functional_Analysis Functional Analysis (NPQ Measurement, Spectroscopy) Verification->Functional_Analysis Conclusion Elucidation of Residue Function Functional_Analysis->Conclusion

Caption: Workflow for this compound functional analysis.

Experimental Protocols

Site-Directed Mutagenesis of the Lhcb5 Gene

This protocol describes the generation of specific point mutations in the Lhcb5 gene (encoding this compound) for subsequent expression in Chlamydomonas reinhardtii. The method is based on PCR with mutagenic primers.

Materials:

  • Plasmid containing the Chlamydomonas reinhardtii Lhcb5 gene with its native promoter and terminator regions.

  • Mutagenic primers (forward and reverse) containing the desired mutation.

  • High-fidelity DNA polymerase (e.g., PfuUltra II).

  • dNTPs.

  • DpnI restriction enzyme.

  • E. coli competent cells.

  • LB agar plates with appropriate antibiotic.

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • PCR Amplification:

    • Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • A typical thermal cycling program is:

      • Initial denaturation: 95°C for 2 minutes.

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 1 minute.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 7 minutes.

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation into E. coli: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Verification: Plate the transformed cells on LB agar with the appropriate antibiotic. Select individual colonies, isolate the plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.

Nuclear Transformation of Chlamydomonas reinhardtii

This protocol describes the introduction of the mutagenized Lhcb5 gene into a this compound knockout strain of C. reinhardtii by electroporation.

Materials:

  • C. reinhardtii this compound knockout strain.

  • TAP (Tris-Acetate-Phosphate) medium.

  • Linearized plasmid DNA containing the mutated Lhcb5 gene and a selectable marker (e.g., antibiotic resistance).

  • Electroporation cuvettes (2 mm gap).

  • Electroporator.

  • TAP agar plates with the appropriate selection agent.

Procedure:

  • Cell Culture: Grow the C. reinhardtii this compound knockout strain in TAP medium to a mid-logarithmic phase (2-5 x 10^6 cells/mL).

  • Cell Preparation: Harvest the cells by centrifugation and resuspend them in TAP medium to a final concentration of 2 x 10^8 cells/mL.

  • Electroporation:

    • Mix 250 µL of the cell suspension with 1-2 µg of the linearized plasmid DNA.

    • Transfer the mixture to a pre-chilled electroporation cuvette.

    • Electroporate the cells using optimized parameters (e.g., 800 V, 25 µF, 200 Ω).

  • Recovery: Immediately after electroporation, transfer the cells to 10 mL of TAP medium and allow them to recover for 16-24 hours under low light.

  • Selection: Plate the recovered cells on TAP agar plates containing the appropriate selection agent.

  • Screening: Screen the resulting colonies for the expression of the mutant this compound protein by Western blotting and verify the integration of the mutated gene by PCR and sequencing.

Measurement of Non-Photochemical Quenching (NPQ)

This protocol describes the measurement of NPQ in Chlamydomonas reinhardtii transformants using a pulse-amplitude-modulated (PAM) fluorometer.

Materials:

  • Wild-type and mutant C. reinhardtii cultures.

  • PAM fluorometer.

  • Dark adaptation chamber.

Procedure:

  • Dark Adaptation: Dark-adapt the algal cultures for at least 20 minutes before measurement.

  • Measurement of F0 and Fm:

    • Measure the minimal fluorescence (F0) using a weak measuring light.

    • Apply a saturating pulse of light to determine the maximal fluorescence in the dark-adapted state (Fm).

  • Actinic Light Exposure: Illuminate the sample with continuous actinic light at a high intensity (e.g., 500-1000 µmol photons m⁻² s⁻¹) to induce NPQ.

  • Measurement of Fm': During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximal fluorescence in the light-adapted state (Fm').

  • Calculation of NPQ: Calculate NPQ using the Stern-Volmer equation: NPQ = (Fm - Fm') / Fm'.

  • Data Analysis: Compare the NPQ induction and relaxation kinetics between the wild-type and mutant strains to assess the functional consequences of the introduced mutation.

Proposed Target Residues for Site-Directed Mutagenesis in this compound

Based on the known mechanism of NPQ and studies on related light-harvesting proteins, the following residues in the lumenal loop of this compound are proposed as prime targets for site-directed mutagenesis to investigate their role in pH sensing and NPQ activation.

Proposed Target Residue (Spinach Sequence)RationaleSuggested Mutation
Glutamate (E) at position ~166This residue is a conserved acidic amino acid in a lumen-exposed loop and is a candidate for protonation in response to lumenal acidification. It has been shown to bind DCCD, an inhibitor that reacts with protonatable residues.E -> Q (Glutamine)
Other conserved acidic residues (D, E) in the lumenal loopAspartate (D) and Glutamate (E) residues in the loop connecting the transmembrane helices are potential pH sensors. Their neutralization would likely impair the pH-dependent conformational changes required for NPQ.D -> N (Asparagine) E -> Q (Glutamine)

By systematically mutating these proposed residues and analyzing the resulting phenotypes using the protocols outlined above, researchers can gain valuable insights into the molecular mechanisms by which this compound contributes to the vital process of non-photochemical quenching. This knowledge can be applied to efforts aimed at optimizing photosynthetic efficiency in plants and algae for agricultural and biotechnological applications.

References

Application Notes & Protocols: Spectroscopic Analysis of Purified CP26 Holoprotein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chlorophyll a/b-binding protein CP26, a minor antenna complex of Photosystem II (PSII), plays a crucial role in light harvesting and photoprotection. Its dynamic nature and involvement in the regulation of energy flow make it a significant subject of study. Spectroscopic analysis of the purified this compound holoprotein provides invaluable insights into its pigment organization, energy transfer pathways, and conformational states. These application notes provide detailed protocols for the purification and spectroscopic characterization of this compound, including absorption, circular dichroism, and fluorescence spectroscopy.

This compound is known to be unstable during isolation and purification, which has historically made it a challenging subject for detailed structural and theoretical analysis[1]. However, advancements in biochemical techniques have enabled its successful characterization. This document outlines established spectroscopic methods to probe the properties of the purified CP2t holoprotein, offering a guide for researchers investigating photosynthetic mechanisms and for professionals in drug development exploring light-activated processes.

Experimental Protocols

A generalized protocol for the affinity purification of membrane protein complexes like this compound is outlined below. Specific optimization may be required depending on the expression system and starting material.

  • Thylakoid Membrane Isolation:

    • Homogenize plant leaves (e.g., Spinacia oleracea) in a chilled grinding buffer (e.g., 50 mM Tricine-NaOH pH 7.8, 0.4 M NaCl, 2 mM MgCl₂, 1 mM PMSF).

    • Filter the homogenate through multiple layers of cheesecloth and centrifuge at low speed (e.g., 5,000 x g for 10 min) to pellet the thylakoid membranes.

    • Wash the pellet by resuspending in a wash buffer (e.g., 50 mM Tricine-NaOH pH 7.8, 150 mM NaCl, 5 mM MgCl₂) and centrifuging again.

  • Solubilization of Thylakoid Membranes:

    • Resuspend the purified thylakoids in a solubilization buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.3 M sucrose, 5 mM MgCl₂) to a chlorophyll concentration of ~1 mg/mL.

    • Add a mild non-ionic detergent, such as n-dodecyl-β-D-maltoside (β-DM), to a final concentration of ~1% (w/v).

    • Incubate on ice with gentle stirring for 30-60 minutes.

    • Centrifuge at high speed (e.g., 100,000 x g for 30 min) to pellet unsolubilized material.

  • Affinity Chromatography:

    • If using a tagged version of this compound (e.g., His-tag), load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

    • Wash the column extensively with a wash buffer containing a low concentration of detergent (e.g., 0.03% β-DM) and imidazole to remove non-specifically bound proteins.

    • Elute the bound this compound holoprotein using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Size-Exclusion Chromatography (SEC):

    • For further purification and buffer exchange, concentrate the eluted fraction and load it onto a SEC column (e.g., Superdex 200) pre-equilibrated with the final experimental buffer (e.g., 20 mM HEPES pH 7.6, 10 mM MgCl₂, 0.03% β-DM).

    • Collect fractions corresponding to the monomeric this compound holoprotein.

    • Assess purity using SDS-PAGE and spectroscopic methods.

Absorption spectroscopy provides information on the types and electronic states of pigments bound to the protein.

  • Sample Preparation:

    • Dilute the purified this compound holoprotein in the final experimental buffer to an appropriate optical density (OD), typically between 0.1 and 1.0 at the Qy absorption maximum (~676 nm).

    • Use the same buffer as a blank reference.

  • Instrumentation:

    • Use a dual-beam UV-Visible spectrophotometer. For low-temperature measurements, a cryostat compatible with the spectrophotometer is required.

  • Measurement Protocol:

    • Record a baseline spectrum with the blank buffer in both the sample and reference cuvettes[2].

    • Place the sample cuvette in the sample beam path and record the absorption spectrum from the UV to the near-IR region (e.g., 350-750 nm).

    • For low-temperature (77 K) spectra, place the sample in the cryostat, cool with liquid nitrogen, and then record the spectrum[3].

CD spectroscopy is sensitive to the chiral arrangement of chromophores and the secondary structure of the protein backbone[4]. In the visible region, it reveals excitonic couplings between pigments.

  • Sample Preparation:

    • The sample should be in a buffer with low absorbance in the far-UV region if secondary structure is to be analyzed. The concentration should be carefully determined for accurate molar ellipticity calculations[5].

    • For visible CD, dilute the sample to an OD of ~1.0 in the Qy region in a 1 cm pathlength cuvette.

  • Instrumentation:

    • Use a CD spectropolarimeter. The instrument should be purged with nitrogen gas, especially for far-UV measurements.

  • Measurement Protocol:

    • Record a baseline spectrum of the buffer in the sample cuvette.

    • Measure the CD spectrum of the purified this compound holoprotein.

    • Average multiple scans to improve the signal-to-noise ratio.

    • The final spectrum is obtained by subtracting the baseline from the sample spectrum.

Fluorescence spectroscopy is used to study energy transfer processes and the overall integrity of the protein-pigment complex.

  • Sample Preparation:

    • Dilute the sample in the desired buffer to a low optical density (typically OD < 0.1 at the excitation wavelength) to avoid inner filter effects.

  • Instrumentation:

    • Use a fluorometer equipped with a suitable excitation source (e.g., laser or xenon lamp) and a sensitive detector. For low-temperature measurements, a cryostat is necessary.

  • Measurement Protocol (77 K Emission):

    • Place the diluted sample in a quartz tube or a specialized low-temperature cuvette.

    • Freeze the sample by immersing it in liquid nitrogen.

    • Set the excitation wavelength. An excitation wavelength of 475 nm can be used to preferentially excite chlorophylls[6].

    • Record the emission spectrum over a range that covers the expected fluorescence from both chlorophyll b and chlorophyll a (e.g., 600-800 nm).

Data Presentation

Quantitative data derived from spectroscopic analyses are summarized below for easy reference and comparison.

Spectroscopic Technique Parameter Wavelength (nm) Attribution / Notes Reference
Absorption (77 K) Qy Peak676.4Chlorophyll a[3]
Qy Peak650.8Chlorophyll b[3]
Qy Peak636.2High-energy Chlorophyll b[3]
Transient Absorption Triplet State5323Zea* (Zeaxanthin)[7]
Triplet State5103Lut* (Lutein)[7]
Triplet State5073Vio* (Violaxanthin)[7]
Circular Dichroism Major Signal679 (-)Excitonic interaction, amplitude sensitive to Chl a/b ratio[8]
Fluorescence Emission (77 K) Emission Peak~680-695The precise peak can indicate the connection state to the PSII core[6]

Visualized Workflows and Pathways

Spectroscopic_Analysis_Workflow cluster_purification Protein Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing Thylakoid Thylakoid Isolation Solubilization Membrane Solubilization Thylakoid->Solubilization Affinity Affinity Chromatography Solubilization->Affinity SEC Size-Exclusion Chromatography Affinity->SEC SamplePrep Sample Preparation SEC->SamplePrep Purified this compound Absorbance Absorption Spectroscopy SamplePrep->Absorbance CD Circular Dichroism SamplePrep->CD Fluorescence Fluorescence Spectroscopy SamplePrep->Fluorescence DataAnalysis Data Analysis & Interpretation Absorbance->DataAnalysis CD->DataAnalysis Fluorescence->DataAnalysis

Energy_Transfer_this compound Car Carotenoids (Xanthophylls) Chlb_650 Chl b (650 nm) Car->Chlb_650 ns timescale Chla Chl a Pool (660-675 nm) Car->Chla ps timescale Chlb_636 Chl b (636 nm) Chlb_636->Chla 1.1 ps Chlb_650->Chla 210 fs, 1.5 ps Chla_emit Low-Energy Chl a (Emitting State) Chla->Chla_emit < ps Quenching Energy Quenching (Heat Dissipation) Chla_emit->Quenching Photoprotective Quenching

References

Application Notes and Protocols for Determining CP26 Phosphorylation Status

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2][3] The reversible addition of a phosphate group to serine, threonine, or tyrosine residues can dramatically alter a protein's function, localization, and interaction with other proteins.[1][2] Consequently, the study of protein phosphorylation is paramount to understanding cellular signaling and disease pathogenesis. These application notes provide a comprehensive overview of the methodologies available for determining the phosphorylation status of the protein of interest, CP26. The protocols detailed herein are designed to guide researchers in accurately assessing this compound phosphorylation, a key step in elucidating its biological function and its role in various physiological and pathological states.

Key Methodologies for Assessing this compound Phosphorylation

Several robust techniques can be employed to investigate the phosphorylation of this compound. The choice of method often depends on the specific research question, the available resources, and the desired level of detail, from qualitative detection to precise quantitative analysis and site mapping. The primary methods include:

  • Western Blotting: A widely used technique for the qualitative and semi-quantitative detection of this compound phosphorylation using phospho-specific antibodies.[4][5]

  • Mass Spectrometry (MS): A powerful tool for the definitive identification and quantification of phosphorylation sites on this compound.[1][6][7][8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay for the quantitative measurement of phosphorylated this compound in a high-throughput format.[4][7]

Signaling Pathways Influencing Protein Phosphorylation

The phosphorylation state of a protein is dynamically regulated by the opposing activities of protein kinases and phosphatases. These enzymes are integral components of complex signaling cascades that are initiated by extracellular stimuli. Understanding these pathways is crucial for interpreting changes in this compound phosphorylation. A well-characterized example of such a pathway is the Mitogen-Activated Protein (MAP) Kinase cascade.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Grb2 Grb2 Receptor->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates CP26_Inactive This compound (Inactive) ERK->CP26_Inactive phosphorylates CP26_Active This compound-P (Active) CP26_Inactive->CP26_Active Cellular_Response Cellular Response CP26_Active->Cellular_Response

Caption: The MAPK signaling cascade, a common pathway regulating protein phosphorylation.

Data Presentation: Quantitative Analysis of this compound Phosphorylation

Clear and structured presentation of quantitative data is essential for comparison and interpretation. The following tables provide templates for summarizing results from different experimental approaches.

Table 1: Semi-Quantitative Analysis of this compound Phosphorylation by Western Blotting

ConditionTotal this compound (Arbitrary Units)Phospho-CP26 (Arbitrary Units)Normalized Phospho-CP26 (Phospho/Total)Fold Change vs. Control
Control1.000.250.251.0
Treatment A0.950.760.803.2
Treatment B1.050.150.140.6

Table 2: Quantitative Analysis of this compound Phosphorylation by Mass Spectrometry

Peptide SequencePhosphorylation SiteConditionStoichiometry (%)Fold Change vs. Control
AGLSPVTFKSerine-45Control151.0
AGLSPVTFKSerine-45Treatment A604.0
VYTPLRTyrosine-112Control51.0
VYTPLRTyrosine-112Treatment A81.6

Table 3: Quantitative Analysis of this compound Phosphorylation by ELISA

ConditionPhospho-CP26 (ng/mL)Total this compound (ng/mL)Normalized Phospho-CP26 (Phospho/Total)
Control1.210.50.114
Treatment A4.810.20.471
Treatment B0.710.80.065

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Western Blotting for Phosphorylated this compound

This protocol outlines the steps for detecting phosphorylated this compound using phospho-specific antibodies.

Caption: Workflow for Western blot analysis of phosphorylated proteins.

Materials:

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST is recommended for phospho-proteins)[9]

  • Primary antibody (phospho-specific this compound antibody)

  • Secondary antibody (HRP-conjugated)

  • TBST (Tris-buffered saline with Tween-20)

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11][12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the phospho-specific this compound primary antibody at the recommended dilution overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[9][12]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.[5]

  • Stripping and Re-probing (Optional): To determine the total amount of this compound, the membrane can be stripped and re-probed with an antibody that recognizes total this compound.

Protocol 2: Mass Spectrometry-Based Phosphorylation Site Analysis

This protocol provides a general workflow for identifying and quantifying this compound phosphorylation sites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][8]

Mass_Spec_Workflow Protein_Extraction Protein Extraction (with Phosphatase Inhibitors) Immunoprecipitation Immunoprecipitation of this compound (Optional) Protein_Extraction->Immunoprecipitation In_gel_Digestion In-gel or In-solution Digestion (e.g., with Trypsin) Immunoprecipitation->In_gel_Digestion Phosphopeptide_Enrichment Phosphopeptide Enrichment (e.g., IMAC, TiO2) In_gel_Digestion->Phosphopeptide_Enrichment LC_MSMS LC-MS/MS Analysis Phosphopeptide_Enrichment->LC_MSMS Data_Analysis Data Analysis and Site Localization LC_MSMS->Data_Analysis

Caption: General workflow for mass spectrometry-based phosphoproteomics.

Materials:

  • Lysis buffer with protease and phosphatase inhibitors

  • Anti-CP26 antibody and protein A/G beads (for immunoprecipitation)

  • DTT and iodoacetamide

  • Trypsin (mass spectrometry grade)

  • Phosphopeptide enrichment kit (e.g., IMAC or TiO2)[6][7][13]

  • LC-MS/MS system

Procedure:

  • Protein Extraction: Extract total protein from cells or tissues as described in the Western blotting protocol.

  • Immunoprecipitation (Optional, for specific protein analysis): To enrich for this compound, perform immunoprecipitation using an anti-CP26 antibody.[6][7]

  • Protein Digestion: Reduce and alkylate the protein sample, followed by digestion with trypsin to generate peptides.[1][8]

  • Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, it is often necessary to enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[6][7][13]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer will determine the mass-to-charge ratio of the peptides and their fragment ions.[8][14]

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the peptide sequences and pinpoint the exact location of the phosphate group.[14] For quantitative analysis, stable isotope labeling techniques such as TMT can be employed.[15]

Protocol 3: ELISA for Quantifying Phosphorylated this compound

This protocol describes a sandwich ELISA for the quantitative measurement of phosphorylated this compound.

Procedure:

  • Coating: Coat a 96-well plate with a capture antibody specific for total this compound.

  • Blocking: Block the wells to prevent non-specific binding.

  • Sample Incubation: Add cell lysates or other samples to the wells. Total this compound will bind to the capture antibody.

  • Detection Antibody Incubation: Add a detection antibody that is specific for the phosphorylated form of this compound. This antibody is typically conjugated to an enzyme like HRP.

  • Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme on the detection antibody, resulting in a color change.

  • Measurement: Measure the absorbance of the wells using a microplate reader. The intensity of the color is proportional to the amount of phosphorylated this compound in the sample.

  • Standard Curve: A standard curve using known concentrations of a phosphorylated this compound peptide or protein should be run in parallel to allow for absolute quantification.

Conclusion

The methodologies described in these application notes provide a robust framework for the comprehensive analysis of this compound phosphorylation. By combining techniques such as Western blotting for initial screening, mass spectrometry for detailed site mapping and quantification, and ELISA for high-throughput analysis, researchers can gain deep insights into the regulation and function of this compound. Careful experimental design and adherence to these protocols will enable the generation of reliable and reproducible data, advancing our understanding of the critical role of this compound phosphorylation in cellular signaling and disease.

References

Application Notes and Protocols for the Immunolocalization of CP26 in Chloroplasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP26, a minor light-harvesting complex protein of Photosystem II (PSII), plays a crucial role in the regulation of light harvesting and photoprotection in plants. As a key component of the PSII antenna system, understanding its precise location within the intricate thylakoid membrane network of chloroplasts is essential for elucidating its function in photosynthetic energy conversion and dissipation. These application notes provide a comprehensive overview and detailed protocols for the immunolocalization of this compound in chloroplasts, catering to researchers in plant biology, photosynthesis, and related fields.

Data Presentation: Quantitative Distribution of this compound

The thylakoid membrane is differentiated into two main domains: the appressed grana stacks, which are enriched in Photosystem II, and the non-appressed stroma lamellae that interconnect the grana and are rich in Photosystem I and ATP synthase. Quantitative immunolocalization studies, often coupled with proteomic analyses of isolated thylakoid sub-compartments, have revealed a non-uniform distribution of PSII components. While direct quantitative data for this compound can vary between species and environmental conditions, its association with the PSII core complex dictates its primary localization. Stacking of grana is thought to be mediated by interactions involving Lhcb proteins, including this compound, on adjacent membranes.[1] It is estimated that a significant majority of PSII complexes reside within the grana.[2]

Thylakoid Sub-compartmentPredominant PhotosystemEstimated Percentage of Total this compound
Grana StacksPhotosystem II~80-85%
Stroma LamellaePhotosystem I~15-20%

Note: The quantitative distribution is an estimation based on the known enrichment of Photosystem II in the grana stacks. The exact percentage may vary and should be determined empirically for the specific plant species and growth conditions under investigation.

Experimental Protocols

Protocol 1: Isolation of Intact Chloroplasts from Plant Leaves (e.g., Spinach or Arabidopsis thaliana)

This protocol describes the isolation of intact chloroplasts, which is the essential first step for subsequent sub-organellar fractionation and immunolocalization studies.

Materials:

  • Freshly harvested plant leaves (e.g., spinach, 30-50 g)

  • Grinding Buffer (GB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.8), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 5 mM sodium ascorbate, 0.1% (w/v) BSA. Prepare fresh and keep on ice.

  • Resuspension Buffer (RB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.8).

  • Percoll gradient solutions (40% and 80% v/v in RB).

  • Blender or mortar and pestle.

  • Miracloth or several layers of cheesecloth.

  • Centrifuge and centrifuge tubes.

Procedure:

  • Harvest young, healthy leaves and keep them on ice.

  • Wash the leaves with cold distilled water and gently pat them dry.

  • Cut the leaves into small pieces and place them in a pre-chilled blender with ice-cold Grinding Buffer (approximately 4 mL per gram of leaf tissue).

  • Homogenize the leaves with short bursts (3-5 times for 3 seconds each) to minimize damage to the chloroplasts.

  • Filter the homogenate through four layers of Miracloth or cheesecloth into a chilled beaker.

  • Transfer the filtrate to centrifuge tubes and centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.

  • Gently discard the supernatant. Resuspend the crude chloroplast pellet in a small volume of Resuspension Buffer.

  • Carefully layer the resuspended chloroplasts onto a discontinuous Percoll gradient (e.g., a layer of 40% Percoll on top of an 80% Percoll layer).

  • Centrifuge at 2,500 x g for 15 minutes at 4°C.

  • Intact chloroplasts will form a band at the interface of the 40% and 80% Percoll layers. Carefully collect this band using a Pasteur pipette.

  • Wash the intact chloroplasts by diluting them with a large volume of RB and centrifuging at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the final pellet of intact chloroplasts in a minimal volume of RB for immediate use or for storage at -80°C.

Protocol 2: Fractionation of Thylakoid Membranes into Grana and Stroma Lamellae

This protocol allows for the separation of the two major thylakoid sub-compartments, which is crucial for determining the differential localization of this compound.

Materials:

  • Isolated intact chloroplasts (from Protocol 1).

  • Lysis Buffer: 10 mM HEPES-KOH (pH 7.8), 5 mM MgCl₂.

  • Thylakoid Resuspension Buffer: 0.1 M sorbitol, 20 mM HEPES-KOH (pH 7.6), 5 mM MgCl₂.

  • Digitonin solution (1% w/v).

  • Ultracentrifuge and tubes.

Procedure:

  • Resuspend the isolated intact chloroplasts in hypotonic Lysis Buffer and incubate on ice for 10 minutes to lyse the envelope.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes.

  • Wash the thylakoid pellet with Thylakoid Resuspension Buffer and centrifuge again.

  • Resuspend the thylakoids in Thylakoid Resuspension Buffer to a chlorophyll concentration of approximately 1 mg/mL.

  • Add digitonin solution to a final concentration of 0.2% (w/v) and incubate on ice for 30 minutes with gentle stirring. This will preferentially solubilize the stroma lamellae.

  • Centrifuge at 10,000 x g for 30 minutes at 4°C. The pellet will be enriched in grana stacks.

  • Collect the supernatant, which contains the stroma lamellae. Centrifuge the supernatant at 144,000 x g for 1 hour at 4°C to pellet the stroma lamellae vesicles.

  • Resuspend the grana pellet and the stroma lamellae pellet in a suitable buffer for further analysis (e.g., SDS-PAGE and Western blotting).

Protocol 3: Western Blot Analysis for this compound Detection

This protocol is for the detection and semi-quantitative analysis of this compound in total thylakoids and the fractionated grana and stroma lamellae.

Materials:

  • Thylakoid, grana, and stroma lamellae fractions.

  • SDS-PAGE gels and running buffer.

  • Protein transfer system (e.g., semi-dry or wet transfer).

  • Nitrocellulose or PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody: anti-CP26 (polyclonal or monoclonal).

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Determine the protein concentration of the thylakoid, grana, and stroma lamellae fractions.

  • Load equal amounts of protein (e.g., 10-20 µg) from each fraction onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CP26 antibody (at the recommended dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • For semi-quantitative analysis, ensure that the loaded protein amounts are within the linear range of detection and use densitometry software to quantify the band intensities.

Protocol 4: Immunogold Labeling of this compound for Transmission Electron Microscopy (TEM)

This protocol provides a general workflow for the ultrastructural localization of this compound in fixed chloroplasts.

Materials:

  • Small leaf tissue samples.

  • Fixative solution: 2% paraformaldehyde and 0.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Ethanol series for dehydration (e.g., 30%, 50%, 70%, 90%, 100%).

  • LR White resin for embedding.

  • Ultramicrotome and nickel grids.

  • Blocking solution: 5% BSA in PBS.

  • Primary antibody: anti-CP26.

  • Secondary antibody: Gold-conjugated anti-rabbit or anti-mouse IgG (e.g., 10 nm gold particles).

  • Uranyl acetate and lead citrate for staining.

  • Transmission Electron Microscope.

Procedure:

  • Fix small leaf tissue samples in the fixative solution for 2 hours at room temperature.

  • Wash the samples three times with 0.1 M phosphate buffer.

  • Dehydrate the samples through a graded ethanol series.

  • Infiltrate the samples with LR White resin and polymerize according to the manufacturer's instructions.

  • Cut ultrathin sections (70-90 nm) using an ultramicrotome and collect them on nickel grids.

  • Block the sections by floating the grids on drops of blocking solution for 30 minutes.

  • Incubate the grids with the primary anti-CP26 antibody (diluted in blocking solution) for 2 hours at room temperature or overnight at 4°C.

  • Wash the grids by transferring them over a series of drops of PBS.

  • Incubate the grids with the gold-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the grids thoroughly with PBS and then with distilled water.

  • Stain the sections with uranyl acetate and lead citrate.

  • Examine the grids under a transmission electron microscope, looking for the distribution of gold particles over the chloroplast thylakoid membranes.

Visualizations

Experimental_Workflow_for_CP26_Immunolocalization cluster_sample_prep Sample Preparation cluster_analysis Analysis Plant_Tissue Plant Tissue Chloroplast_Isolation Chloroplast Isolation Plant_Tissue->Chloroplast_Isolation TEM_Prep Fixation & Embedding Plant_Tissue->TEM_Prep Thylakoid_Fractionation Thylakoid Fractionation Chloroplast_Isolation->Thylakoid_Fractionation Grana Grana Thylakoid_Fractionation->Grana Stroma_Lamellae Stroma Lamellae Thylakoid_Fractionation->Stroma_Lamellae SDS_PAGE SDS-PAGE Grana->SDS_PAGE Stroma_Lamellae->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Anti-CP26 Immunogold_Labeling Immunogold Labeling TEM_Prep->Immunogold_Labeling Anti-CP26 TEM TEM Imaging Immunogold_Labeling->TEM

Caption: Experimental workflow for the immunolocalization of this compound.

CP26_Localization_in_Thylakoid cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane System cluster_psii Photosystem II Supercomplex Grana Grana Stacks (Appressed Membranes) Stroma_Lamellae Stroma Lamellae (Non-appressed Membranes) Grana->Stroma_Lamellae PSII_Core PSII Core This compound This compound PSII_Core->this compound This compound->Grana Predominantly Localized In LHCII LHCII Trimer This compound->LHCII

Caption: Localization of this compound within the chloroplast thylakoid membrane.

References

Application Note: Techniques for Analyzing the Pigment Composition of CP26

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP26, also known as Lhcb5, is a minor, monomeric chlorophyll a/b-binding protein of the Photosystem II (PSII) antenna system in higher plants and green algae.[1] It plays a crucial role in light harvesting, photoprotection, and the structural organization of the PSII supercomplex.[1][2] this compound non-covalently binds a specific complement of chlorophyll and carotenoid pigments, which are essential for its function. The precise pigment composition and organization determine the efficiency of light energy absorption and transfer and are critical for understanding photoprotective mechanisms like non-photochemical quenching (NPQ).[2]

This application note provides detailed protocols for the isolation, extraction, and analysis of pigments bound to the this compound complex. The primary analytical techniques covered include UV-Visible (UV-Vis) spectrophotometry for rapid quantification, High-Performance Liquid Chromatography (HPLC) for separation and precise quantification of individual pigments, and Mass Spectrometry (MS) for definitive identification.

Overall Experimental Workflow

The analysis of this compound pigment composition follows a multi-step process, from the isolation of the protein complex to the final identification and quantification of the bound pigments. Each step is critical for obtaining accurate and reproducible results. The complementary nature of different analytical techniques provides a comprehensive understanding of the pigment profile.

G Overall Workflow for this compound Pigment Analysis cluster_prep Sample Preparation cluster_analysis Pigment Analysis A Thylakoid Membrane Isolation from Plant Tissue B Solubilization of Thylakoids & Isolation of this compound Complex A->B C Pigment Extraction (e.g., 80% Acetone) B->C D UV-Vis Spectrophotometry (Rapid Quantification) C->D E HPLC Separation (Separation & Quantification) C->E F Mass Spectrometry (MS) (Identification) E->F

Caption: Overall workflow from sample preparation to analysis.

Experimental Protocols

Protocol 1: Pigment Extraction from Isolated this compound

This protocol describes the extraction of chlorophylls and carotenoids from a purified this compound protein sample.

Materials:

  • Purified this compound sample

  • 80% (v/v) aqueous acetone, ice-cold

  • Microcentrifuge tubes

  • Microcentrifuge (capable of >12,000 x g at 4°C)

  • Pipettes and tips

Procedure:

  • Transfer a known volume of the isolated this compound protein complex into a 1.5 mL microcentrifuge tube.

  • Add 4 volumes of ice-cold 80% acetone to the tube (e.g., 800 µL of acetone for 200 µL of sample).

  • Vortex the mixture vigorously for 1 minute to precipitate the protein and extract the pigments into the solvent.

  • Incubate the tube on ice in the dark for 10 minutes to ensure complete extraction.

  • Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the denatured protein and any insoluble material.

  • Carefully collect the supernatant, which contains the pigment extract, and transfer it to a fresh, clean tube.

  • Keep the pigment extract on ice and protected from light to prevent degradation. This extract is now ready for spectrophotometric and chromatographic analysis.

Protocol 2: Spectrophotometric Analysis

This method provides a rapid estimation of total chlorophyll a, chlorophyll b, and total carotenoid content.[3]

Materials:

  • Pigment extract (from Protocol 2.1)

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • 80% acetone (for blank)

Procedure:

  • Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

  • Use 80% acetone to zero the spectrophotometer (as a blank).

  • Measure the absorbance of the pigment extract at three wavelengths: 663.2 nm, 646.8 nm, and 470 nm.

  • Calculate the pigment concentrations using the following equations (for 80% acetone):

    • Chlorophyll a (µg/mL) = (12.25 * A₆₆₃.₂) - (2.79 * A₆₄₆.₈)

    • Chlorophyll b (µg/mL) = (21.50 * A₆₄₆.₈) - (5.10 * A₆₆₃.₂)

    • Total Carotenoids (µg/mL) = (1000 * A₄₇₀ - 1.82 * Chl a - 85.02 * Chl b) / 198

  • Adjust the final concentration based on the initial volume and dilution factor used during extraction.

Protocol 3: HPLC Analysis of Pigments

HPLC is the gold standard for separating and quantifying individual pigments like neoxanthin, violaxanthin, lutein, chlorophyll b, and chlorophyll a.[4]

Materials:

  • Pigment extract (from Protocol 2.1), filtered through a 0.22 µm syringe filter

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., Spherisorb 5 µm ODS1, 4.6 mm × 250 mm).[4]

  • Mobile Phase Solvents (HPLC grade):

    • Solvent A: Acetonitrile:Methanol:0.1M Tris-HCl (pH 8.0) (84:2:14 v/v/v)[4]

    • Solvent B: Methanol:Ethyl Acetate (68:32 v/v)[4]

  • Pigment standards for calibration (e.g., from Sigma-Aldrich or DHI)

Procedure:

  • System Setup: Equilibrate the C18 column with 100% Solvent A at a flow rate of 1.2 mL/min at 30°C.[4]

  • Injection: Inject 20-50 µL of the filtered pigment extract into the HPLC system.

  • Gradient Elution: Run a linear gradient from 100% Solvent A to 100% Solvent B over 15 minutes. Hold at 100% Solvent B for an additional 3 minutes to elute all compounds.[4]

  • Detection: Monitor the elution profile at 445 nm for carotenoids and chlorophylls.[4] Collect full spectra (400-750 nm) using the DAD to aid in peak identification.

  • Data Analysis:

    • Identify peaks by comparing their retention times and absorption spectra with those of pure standards.

    • Quantify each pigment by integrating the area under its corresponding peak and comparing it to a calibration curve generated from the standards.

G Detailed HPLC Protocol Workflow A Inject Filtered Pigment Extract B Start Mobile Phase Gradient (Solvent A to Solvent B) A->B C Separation on Reversed-Phase C18 Column B->C D Diode Array Detection (DAD) (Monitor at 445 nm) C->D E Generate Chromatogram (Absorbance vs. Retention Time) D->E F Identify & Quantify Pigments (Compare to Standards) E->F

Caption: A step-by-step workflow for HPLC-based pigment analysis.

Protocol 4: Mass Spectrometric Identification

MS, often coupled with HPLC (LC-MS), provides definitive identification of pigments by measuring their mass-to-charge ratio (m/z).[5][6]

Procedure:

  • Utilize an HPLC system connected to a mass spectrometer (e.g., QTOF-MS).

  • Perform the separation as described in the HPLC protocol (Protocol 2.3).

  • The eluent from the column is directed into the MS ion source (e.g., Electrospray Ionization - ESI).

  • Acquire mass spectra for each eluting peak.

  • Identify pigments by comparing the experimental m/z of the parent ion with the theoretical exact mass of known pigments.[5]

  • For further confirmation, perform tandem MS (MS/MS) to analyze fragmentation patterns, which serve as a molecular fingerprint for each pigment.[7]

Data Presentation and Interpretation

Quantitative analysis allows for the determination of the stoichiometry of pigments bound to the this compound protein.

Table 1: Typical Pigment Stoichiometry of Native this compound

PigmentMoles per Mole of this compound Protein (Approximate)
Chlorophylls
Chlorophyll a6
Chlorophyll b3
Xanthophylls
Lutein1-2
Neoxanthin< 1
Violaxanthin< 1
Total Pigments ~11-12

Note: The exact stoichiometry can vary based on plant species, growth conditions, and isolation methods. This compound is known to bind nine chlorophylls and two xanthophylls.[8] The two xanthophyll binding sites show different selectivities, with one specifically binding lutein and the other being more flexible.[8][9]

Table 2: Spectroscopic Properties of Key Pigments in 80% Acetone

PigmentAbsorption Maxima (nm)Color
Chlorophyll a~430, 663Blue-green
Chlorophyll b~457, 646Yellow-green
Lutein~422, 445, 474Yellow
Neoxanthin~415, 438, 467Yellow
Violaxanthin~418, 440, 470Yellow
β-Carotene~425, 450, 478Orange

This data is crucial for identifying peaks in an HPLC chromatogram when using a Diode Array Detector.

Complementary Nature of Analytical Techniques

No single technique provides a complete picture of the pigment composition. Spectrophotometry, HPLC, and MS are complementary methods that, when used together, offer a robust and comprehensive analysis.

G Interrelation of Analytical Techniques cluster_spec Spectrophotometry cluster_hplc Chromatography cluster_ms Mass Spectrometry center Comprehensive Pigment Profile of this compound spec UV-Vis Spectroscopy spec->center spec_out Provides: - Total Chlorophyll a/b Ratio - Total Carotenoid Content - Quick, bulk estimation spec->spec_out hplc HPLC-DAD hplc->center hplc_out Provides: - Separation of individual pigments - Precise quantification - Identification by retention time  and absorption spectrum hplc->hplc_out ms LC-MS / MS/MS ms->center ms_out Provides: - Definitive molecular identification  (by exact mass) - Structural confirmation  (by fragmentation pattern) ms->ms_out

Caption: How different analytical techniques complement each other.

References

Application of Sucrose Density Gradient Centrifugation for CP26 Complex Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Chlorophyll a/b-binding protein CP26, also known as Lhcb5, is a minor antenna complex of Photosystem II (PSII) in higher plants and green algae. It plays a crucial role in the regulation of light harvesting and photoprotection.[1] Accurate isolation of the this compound complex is essential for in-depth biochemical and functional studies. Sucrose density gradient centrifugation is a widely used and effective method for the separation of membrane protein complexes, including the components of the photosynthetic apparatus. This technique separates complexes based on their size, shape, and density as they sediment through a sucrose gradient under high centrifugal force.

These application notes provide a detailed protocol for the isolation of the this compound complex from higher plant thylakoid membranes using sucrose density gradient centrifugation. The protocol is designed for researchers in plant biology, biochemistry, and drug development who are interested in studying the structure and function of individual components of the photosynthetic machinery.

Experimental Protocols

This protocol is adapted from established methods for the fractionation of thylakoid membrane protein complexes.[2]

Materials and Reagents:

  • Fresh spinach leaves or Arabidopsis thaliana

  • Grinding Buffer (50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 5 mM MgCl₂, 2 mM EDTA, 1 mM PMSF)

  • Wash Buffer (50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂)

  • Resuspension Buffer (20 mM HEPES-KOH pH 7.5, 15 mM NaCl, 5 mM MgCl₂)

  • Solubilization Buffer (20 mM HEPES-KOH pH 7.5, 0.8% α-Dodecyl maltoside (α-DM))

  • Sucrose solutions (1.0 M, 0.1 M in 10 mM HEPES pH 7.8, 0.06% α-DM)

  • Liquid nitrogen

  • Cheesecloth and Miracloth

  • Homogenizer

  • Refrigerated centrifuge and ultracentrifuge with swinging bucket rotor

  • Spectrophotometer

  • Bradford reagent for protein quantification

  • SDS-PAGE reagents and equipment

  • Antibodies for immunoblotting (e.g., anti-Lhcb5)

Part 1: Isolation of Thylakoid Membranes
  • Plant Material Preparation: Harvest fresh, dark-adapted spinach leaves or Arabidopsis thaliana rosettes. Wash the leaves with deionized water and remove the midribs.

  • Homogenization: Homogenize approximately 20 g of leaf tissue in 100 mL of ice-cold Grinding Buffer using a blender for 10-15 seconds.

  • Filtration: Filter the homogenate through four layers of cheesecloth and two layers of Miracloth to remove large debris.

  • Chloroplast Isolation: Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Lysis and Washing: Resuspend the chloroplast pellet in ice-cold Wash Buffer and centrifuge at 5,000 x g for 10 minutes at 4°C. This step lyses the chloroplasts to release the thylakoid membranes. Repeat this wash step twice.

  • Thylakoid Pelleting: Resuspend the final pellet in Resuspension Buffer and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the thylakoid membranes.

  • Chlorophyll Concentration Determination: Resuspend the thylakoid pellet in a small volume of Resuspension Buffer. Determine the chlorophyll concentration spectrophotometrically.

Part 2: Solubilization of Thylakoid Membranes and Sucrose Gradient Centrifugation
  • Solubilization: Adjust the chlorophyll concentration of the thylakoid membrane suspension to 0.5 mg/mL with Solubilization Buffer.[2] Incubate on ice for 30 minutes with gentle stirring.

  • Removal of Unsolubilized Material: Centrifuge the solubilized thylakoids at 18,000 x g for 20 minutes at 4°C to pellet any unsolubilized material.

  • Sucrose Gradient Preparation: Prepare a linear sucrose gradient from 0.1 M to 1.0 M in ultracentrifuge tubes. The gradient should contain 10 mM HEPES pH 7.8 and 0.06% α-DM.[2]

  • Loading the Sample: Carefully layer the supernatant from step 2 onto the top of the sucrose gradient.

  • Ultracentrifugation: Centrifuge the gradients at 280,000 x g for 22 hours at 4°C in a swinging bucket rotor.[2]

  • Fractionation: After centrifugation, distinct green bands corresponding to different pigment-protein complexes will be visible. The upper-most green band typically contains the monomeric light-harvesting complexes, including this compound.[2] Carefully collect the fractions from the top of the gradient using a pipette or a fractionation system.

Part 3: Biochemical Characterization of the Isolated this compound Complex
  • SDS-PAGE and Immunoblotting: Analyze the collected fractions by SDS-PAGE to check for the purity of the this compound protein (Lhcb5). The expected molecular weight of Lhcb5 is approximately 26 kDa.[3] Confirm the identity of the protein by immunoblotting using a specific antibody against Lhcb5.[3][4]

  • Pigment Analysis: Determine the chlorophyll a/b ratio of the purified this compound fraction. This can be done by extracting the pigments with 80% acetone and measuring the absorbance at 663 nm and 645 nm. The chlorophyll a/b ratio for this compound is expected to be higher than that of the major LHCII trimers.

  • Protein Quantification: Quantify the protein concentration in the purified fraction using a standard method such as the Bradford assay.

Data Presentation

The following table summarizes the expected quantitative data from a typical this compound isolation experiment.

ParameterExpected Value/RangeReference
Thylakoid Solubilization
Chlorophyll Concentration0.5 mg/mL[2]
Detergent (α-DM) Concentration0.8%[2]
Sucrose Gradient Centrifugation
Sucrose Gradient0.1 M - 1.0 M[2]
Centrifugation Speed280,000 x g[2]
Centrifugation Time22 hours[2]
Isolated this compound Complex
Apparent Molecular Weight (SDS-PAGE)~26 kDa[3]
Chlorophyll a/b Ratio> 2.0[5]

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the isolation of the this compound complex.

CP26_Isolation_Workflow Start Plant Material (Spinach/Arabidopsis) Homogenization Homogenization in Grinding Buffer Start->Homogenization Filtration Filtration (Cheesecloth & Miracloth) Homogenization->Filtration Chloroplast_Pelleting Centrifugation (4,000 x g, 10 min) Filtration->Chloroplast_Pelleting Thylakoid_Isolation Lysis & Washing of Chloroplasts Chloroplast_Pelleting->Thylakoid_Isolation Thylakoid_Pelleting Centrifugation (12,000 x g, 15 min) Thylakoid_Isolation->Thylakoid_Pelleting Solubilization Thylakoid Solubilization (0.8% α-DM) Thylakoid_Pelleting->Solubilization Clarification Centrifugation (18,000 x g, 20 min) Solubilization->Clarification Sucrose_Gradient Sucrose Density Gradient Centrifugation (0.1-1.0 M, 280,000 x g, 22 hr) Clarification->Sucrose_Gradient Fractionation Fraction Collection Sucrose_Gradient->Fractionation CP26_Fraction Isolated this compound Complex Fractionation->CP26_Fraction Characterization Biochemical Characterization (SDS-PAGE, Immunoblot, Pigment Analysis) CP26_Fraction->Characterization

Caption: Workflow for the isolation of the this compound complex.

Logical Relationship of Photosystem II Components

The following diagram illustrates the general organization of the major protein complexes within Photosystem II, highlighting the position of the this compound minor antenna.

PSII_Organization cluster_PSII Photosystem II Supercomplex cluster_Minor_Antenna Minor Antenna RC Reaction Center (D1/D2) CP47 CP47 RC->CP47 CP43 CP43 RC->CP43 CP29 CP29 (Lhcb4) CP47->CP29 This compound This compound (Lhcb5) CP43->this compound LHCII Major LHCII Trimer CP29->LHCII This compound->LHCII CP24 CP24 (Lhcb6) CP24->LHCII

Caption: Organization of PSII antenna complexes.

References

Unveiling the Neighborhood: Identifying CP26 Interacting Partners Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP26, a minor light-harvesting complex protein of Photosystem II (PSII), plays a crucial role in the regulation of photosynthetic light harvesting and photoprotection in plants. Its dynamic interactions with other proteins within the thylakoid membrane are essential for optimizing photosynthetic efficiency and preventing photodamage. Understanding the intricate network of these interactions is paramount for elucidating the mechanisms of photoprotection and for the potential development of strategies to enhance crop resilience. This application note provides a detailed overview and experimental protocols for identifying this compound interacting partners using state-of-the-art mass spectrometry-based proteomics techniques.

While a dedicated, comprehensive study focused solely on the this compound interactome is not yet available in published literature, valuable insights can be gleaned from broader studies on the Photosystem II complex. Data from cross-linking mass spectrometry (XL-MS) studies of the entire PSII complex in Arabidopsis thaliana allow for the inference of proteins in close proximity to this compound, which are considered putative interacting partners.

Putative this compound Interacting Partners in Arabidopsis thaliana (Inferred from PSII Complex Studies)

The following table summarizes proteins identified in close proximity to this compound within the Photosystem II complex, as determined by cross-linking mass spectrometry studies. These are considered putative interacting partners.

Bait ProteinPutative Interacting ProteinUniProt IDMethod of IdentificationQuantitative Value (if available)Reference
This compound (Lhcb5) CP43 (PsbC)P11227Cross-linking Mass SpectrometryNot Available[1]
This compound (Lhcb5) CP29 (Lhcb4)Q9S773Cross-linking Mass SpectrometryNot Available[1]
This compound (Lhcb5) D1 (PsbA)P07755Cross-linking Mass SpectrometryNot Available[1]
This compound (Lhcb5) LHCII (e.g., Lhcb1/2/3)P13337, P27521, P27522Cross-linking Mass SpectrometryNot Available[1]

Note: The interactions listed above are inferred from studies on the entire Photosystem II complex and do not originate from a targeted pulldown experiment with this compound as the bait. Therefore, these should be considered as putative interactions that require further validation.

Experimental Workflows and Signaling Pathways

To facilitate the design of experiments aimed at identifying and validating this compound interacting partners, the following diagrams illustrate common experimental workflows and a hypothetical signaling pathway involving this compound.

experimental_workflow cluster_coip Co-Immunoprecipitation (Co-IP) Workflow cluster_bioid Proximity-Dependent Biotinylation (BioID) Workflow coip_start Plant Material (e.g., Arabidopsis thaliana) coip_lysis Thylakoid Membrane Isolation & Solubilization coip_start->coip_lysis coip_ip Immunoprecipitation with anti-CP26 Antibody coip_lysis->coip_ip coip_wash Wash Steps coip_ip->coip_wash coip_elution Elution of Protein Complexes coip_wash->coip_elution coip_ms LC-MS/MS Analysis coip_elution->coip_ms coip_data Data Analysis & Identification of Interactors coip_ms->coip_data bioid_start Generation of Transgenic Plants Expressing this compound-BirA* bioid_biotin Biotin Treatment bioid_start->bioid_biotin bioid_lysis Cell Lysis under Denaturing Conditions bioid_biotin->bioid_lysis bioid_capture Streptavidin Affinity Purification bioid_lysis->bioid_capture bioid_wash Wash Steps bioid_capture->bioid_wash bioid_elution Elution of Biotinylated Proteins bioid_wash->bioid_elution bioid_ms LC-MS/MS Analysis bioid_elution->bioid_ms bioid_data Data Analysis & Identification of Proximal Proteins bioid_ms->bioid_data

Experimental workflows for identifying this compound interacting partners.

signaling_pathway HighLight High Light Stress PsbS PsbS HighLight->PsbS Proton gradient activates VDE Violaxanthin de-epoxidase HighLight->VDE Activates This compound This compound LHCII LHCII This compound->LHCII Modulates NPQ Non-Photochemical Quenching This compound->NPQ Induces LHCII->NPQ Induces PsbS->this compound Interacts with PsbS->NPQ Induces Zea Zeaxanthin VDE->Zea Converts Violaxanthin to Zea->this compound Binds to Zea->NPQ Induces

Hypothetical signaling pathway of this compound in photoprotection.

Experimental Protocols

The following protocols provide detailed methodologies for the identification of this compound interacting partners using Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS), Affinity Purification-Mass Spectrometry (AP-MS), and Proximity-Dependent Biotinylation (BioID).

Protocol 1: Co-Immunoprecipitation of Endogenous this compound from Arabidopsis thaliana Thylakoids

This protocol describes the immunoprecipitation of endogenous this compound from isolated thylakoid membranes.

Materials:

  • Arabidopsis thaliana plants (wild-type)

  • Grinding buffer (50 mM HEPES-KOH, pH 7.5, 330 mM sorbitol, 5 mM MgCl₂, 5 mM NaCl, 1 mM DTT, 1x protease inhibitor cocktail)

  • Wash buffer (50 mM HEPES-KOH, pH 7.5, 330 mM sorbitol, 5 mM MgCl₂, 5 mM NaCl)

  • Thylakoid resuspension buffer (20 mM HEPES-KOH, pH 7.5, 5 mM MgCl₂, 150 mM NaCl)

  • Solubilization buffer (20 mM HEPES-KOH, pH 7.5, 5 mM MgCl₂, 150 mM NaCl, 1% (w/v) n-dodecyl-β-D-maltoside (DDM), 1x protease inhibitor cocktail)

  • Co-IP buffer (20 mM HEPES-KOH, pH 7.5, 5 mM MgCl₂, 150 mM NaCl, 0.05% (w/v) DDM)

  • Anti-CP26 antibody

  • Protein A/G magnetic beads

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (1 M Tris-HCl, pH 8.5)

  • Urea buffer (8 M urea in 100 mM Tris-HCl, pH 8.5)

  • DTT (dithiothreitol)

  • IAA (iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Thylakoid Isolation:

    • Harvest 20-30 g of Arabidopsis leaves and homogenize in ice-cold grinding buffer.

    • Filter the homogenate through layers of Miracloth and centrifuge at 4,000 x g for 10 min at 4°C.

    • Resuspend the pellet in wash buffer and centrifuge again. Repeat this wash step twice.

    • Resuspend the final pellet in thylakoid resuspension buffer and determine the chlorophyll concentration.

  • Solubilization of Thylakoid Membranes:

    • Adjust the chlorophyll concentration to 1 mg/mL with thylakoid resuspension buffer.

    • Add an equal volume of solubilization buffer and incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at 18,000 x g for 20 min at 4°C to pellet unsolubilized material.

  • Immunoprecipitation:

    • Pre-clear the supernatant by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Couple the anti-CP26 antibody to fresh protein A/G magnetic beads according to the manufacturer's instructions.

    • Add the antibody-coupled beads to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Collect the beads using a magnetic stand and wash three times with Co-IP buffer.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the protein complexes from the beads using elution buffer. Immediately neutralize the eluate with neutralization buffer.

    • Alternatively, perform on-bead digestion. Resuspend the beads in urea buffer.

    • Reduce the proteins with 10 mM DTT for 30 min at 37°C.

    • Alkylate with 55 mM IAA for 20 min in the dark.

    • Digest with trypsin overnight at 37°C.

    • Acidify the resulting peptides with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).

  • Data Analysis:

    • Search the raw MS data against the Arabidopsis thaliana protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Identify proteins that are significantly enriched in the this compound immunoprecipitation compared to a control immunoprecipitation (e.g., using a non-specific IgG antibody).

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) of Tagged this compound

This protocol is for the purification of a tagged this compound protein and its interacting partners from transgenic Arabidopsis plants.

Materials:

  • Transgenic Arabidopsis thaliana plants expressing this compound fused to an affinity tag (e.g., GFP, FLAG, Strep-tag)

  • Buffers and reagents for thylakoid isolation and solubilization (as in Protocol 1)

  • AP buffer (e.g., for GFP-Trap: 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5% NP-40)

  • Affinity resin (e.g., GFP-Trap, anti-FLAG M2 agarose, Strep-Tactin sepharose)

  • Elution buffer specific for the tag (e.g., for GFP-Trap: 0.2 M glycine, pH 2.5; for FLAG: 3xFLAG peptide; for Strep-tag: desthiobiotin)

  • Reagents for protein digestion and mass spectrometry (as in Protocol 1)

Procedure:

  • Thylakoid Isolation and Solubilization:

    • Follow steps 1.1 to 2.3 from Protocol 1, using the transgenic plant material.

  • Affinity Purification:

    • Equilibrate the affinity resin with AP buffer.

    • Incubate the solubilized thylakoid proteins with the affinity resin for 2-4 hours at 4°C with gentle rotation.

    • Collect the resin by centrifugation or magnetic separation and wash three to five times with AP buffer.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins using the appropriate elution buffer.

    • Concentrate the eluate and prepare for mass spectrometry by in-solution digestion as described in Protocol 1 (steps 4.2-4.7). Alternatively, on-bead digestion can be performed.

  • LC-MS/MS Analysis and Data Analysis:

    • Follow steps 5 and 6 from Protocol 1. Compare the proteins identified from the tagged-CP26 pulldown with a control pulldown from wild-type plants or plants expressing an unrelated tagged protein.

Protocol 3: Proximity-Dependent Biotinylation (BioID) with this compound as Bait

This protocol describes the identification of proximal and interacting proteins of this compound in vivo using a promiscuous biotin ligase (BirA*).

Materials:

  • Transgenic Arabidopsis thaliana plants expressing a this compound-BirA* fusion protein.

  • Biotin solution (e.g., 50 mM in DMSO)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 1 mM DTT, 1x protease inhibitor cocktail)

  • Streptavidin-coated magnetic beads

  • Wash buffer 1 (2% SDS)

  • Wash buffer 2 (0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, 50 mM HEPES, pH 7.5)

  • Wash buffer 3 (10 mM Tris-HCl, pH 8.1, 250 mM LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA)

  • Urea buffer and reagents for on-bead digestion (as in Protocol 1)

Procedure:

  • In Vivo Biotinylation:

    • Infiltrate the leaves of transgenic plants expressing this compound-BirA* with a solution containing biotin (final concentration ~50 µM).

    • Incubate the plants for 24 hours to allow for biotinylation.

  • Cell Lysis and Protein Extraction:

    • Harvest the biotin-treated leaves and grind to a fine powder in liquid nitrogen.

    • Resuspend the powder in lysis buffer and sonicate to ensure complete cell disruption.

    • Centrifuge at 16,000 x g for 10 min at 4°C to pellet cell debris.

  • Affinity Purification of Biotinylated Proteins:

    • Incubate the supernatant with streptavidin-coated magnetic beads for 3 hours at 4°C.

    • Collect the beads and perform a series of stringent washes with wash buffers 1, 2, and 3 to remove non-specific binders.

  • On-Bead Digestion and Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins as described in Protocol 1 (steps 4.2-4.7).

  • LC-MS/MS Analysis and Data Analysis:

    • Analyze the peptides by nLC-MS/MS.

    • Identify proteins that are significantly enriched in the this compound-BirA* sample compared to a control sample (e.g., plants expressing BirA* alone).

The identification of this compound interacting partners is a critical step towards a comprehensive understanding of the regulation of photosynthesis. The mass spectrometry-based methods and protocols detailed in this application note provide a robust framework for researchers to explore the this compound interactome. While direct experimental evidence for a comprehensive list of this compound interactors is still emerging, the presented data from broader PSII complex studies offer a valuable starting point. The application of targeted Co-IP/MS, AP-MS, and BioID approaches will undoubtedly shed more light on the dynamic protein network surrounding this compound, ultimately contributing to the development of more resilient and productive crops.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pigment Reconstitution for in vitro CP26 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the in vitro reconstitution of the photosystem II subunit CP26.

Troubleshooting Guides

This section is designed to help you identify and solve common problems that may arise during your this compound reconstitution experiments.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or no yield of reconstituted this compound 1. Inefficient apoprotein expression or purification. 2. Poor quality or incorrect concentration of pigments. 3. Suboptimal reconstitution buffer conditions (e.g., pH, detergent concentration). 4. Incomplete removal of denaturants from the apoprotein. 5. Protein aggregation during refolding.1. Optimize E. coli expression conditions (e.g., induction time, temperature). Ensure complete cell lysis and efficient purification of inclusion bodies. 2. Use fresh, high-quality pigments. Quantify pigment concentrations accurately using spectrophotometry before use. Optimize the chlorophyll-to-carotenoid ratio. 3. Titrate the concentration of detergents like Lithium Dodecyl Sulfate (LDS) or octyl-β-D-glucopyranoside (OG). Ensure the reconstitution buffer pH is optimal for this compound stability (typically around pH 7.5-8.0). 4. Ensure thorough dialysis or buffer exchange to remove urea or other denaturants used to solubilize inclusion bodies. 5. Perform reconstitution at a low temperature (e.g., 4°C) and consider adding chaperones or other stabilizing agents.
Reconstituted this compound is unstable and aggregates over time 1. Incorrect pigment composition. 2. Residual detergent destabilizing the complex. 3. Absence of a suitable lipid environment. 4. Suboptimal storage conditions.1. Ensure the presence of essential xanthophylls. While this compound has broader carotenoid specificity, violaxanthin has been shown to form stable complexes.[1] 2. Remove excess detergent after reconstitution using methods like dialysis, sucrose gradient centrifugation, or affinity chromatography. 3. Reconstitute the protein into liposomes to provide a more native-like membrane environment, which can enhance stability.[2] 4. Store the reconstituted this compound at 4°C for short-term use or flash-freeze in liquid nitrogen and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Incorrect spectral properties of reconstituted this compound (e.g., shifted absorption peaks) 1. Incorrect chlorophyll a/b ratio in the reconstitution mix. 2. Absence or incorrect type of carotenoids. 3. Incomplete or improper protein folding. 4. Pigment degradation.1. Carefully measure and adjust the chlorophyll a/b ratio in the pigment extract to mimic native conditions. 2. Ensure the presence of necessary xanthophylls, as they influence the final spectral properties.[1] 3. Review and optimize the entire reconstitution protocol, including denaturation and refolding steps. 4. Protect pigments from light and oxidation during extraction and reconstitution. Work in dim light and use fresh solvents.
Low pigment-to-protein ratio in the final complex 1. Insufficient pigment concentration during reconstitution. 2. Inefficient pigment binding due to partially denatured protein. 3. Loss of pigments during purification of the reconstituted complex.1. Increase the molar excess of pigments relative to the apoprotein in the reconstitution mixture. 2. Ensure the apoprotein is correctly refolded to expose the pigment-binding sites. 3. Use gentle purification methods, such as sucrose gradient centrifugation or affinity chromatography with mild detergents, to minimize pigment loss.

Frequently Asked Questions (FAQs)

1. What is the optimal source for pigments for this compound reconstitution?

Fresh spinach leaves are a common and effective source for extracting chlorophylls a and b, as well as a mixture of carotenoids including lutein, violaxanthin, and neoxanthin.[3][4][5][6][7]

2. How can I improve the yield of this compound apoprotein from E. coli?

To improve apoprotein yield, you can optimize the expression conditions by varying the induction temperature (e.g., reducing it to 18-25°C to improve protein folding and reduce inclusion body formation), IPTG concentration, and induction time.[8] Additionally, ensuring efficient cell lysis (e.g., using sonication or a French press) is crucial for recovering the inclusion bodies.[9][10][11]

3. What is the role of detergents in the reconstitution process?

Detergents like LDS or OG are used to solubilize the apoprotein and pigments, facilitating their interaction and the refolding of the protein around the pigments. However, the detergent concentration must be carefully optimized, as excess detergent can destabilize the final complex.[12][13][14]

4. How can I verify that my this compound complex has been successfully reconstituted?

Successful reconstitution can be verified through several methods:

  • Spectroscopic Analysis: The absorption spectrum of a correctly folded complex should show distinct peaks for chlorophyll a and chlorophyll b in the Qy and Soret regions.[15][16] Fluorescence spectroscopy can also be used to confirm energy transfer between pigments.

  • Gel Electrophoresis: Partially denaturing PAGE can be used to isolate the stable pigment-protein complex.[1]

  • HPLC Analysis: This technique can be used to quantify the pigment composition of the purified complex.[17][18]

5. Why are xanthophylls important for this compound reconstitution?

Xanthophylls, a type of carotenoid, are crucial for the structural stability of light-harvesting complexes. This compound has been shown to be stably reconstituted with violaxanthin as the sole carotenoid, indicating its importance for the proper folding and stability of the complex.[1]

Experimental Protocols

I. Expression and Purification of this compound Apoprotein from E. coli Inclusion Bodies
  • Transformation and Expression:

    • Transform E. coli (e.g., BL21(DE3) strain) with a plasmid containing the this compound gene.

    • Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression with IPTG (final concentration of 0.5-1 mM) and continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 20°C).[8]

  • Cell Lysis and Inclusion Body Collection:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, and a protease inhibitor cocktail).

    • Lyse the cells by sonication on ice or by using a French press.[9][10]

    • Centrifuge the lysate at a high speed (e.g., 15,000 x g for 30 minutes) to pellet the inclusion bodies.

  • Inclusion Body Washing and Solubilization:

    • Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.[11]

    • Perform a final wash with buffer without detergent to remove residual Triton X-100.

    • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride), 50 mM Tris-HCl pH 8.0, and 10 mM DTT.

II. Pigment Extraction from Spinach
  • Homogenization:

    • Weigh fresh spinach leaves (stems and mid-ribs removed) and place them in a blender or mortar and pestle with ice-cold acetone (80% acetone in water).[3][4][5][7]

    • Grind or blend until a homogenous dark green slurry is formed.

  • Extraction and Phase Separation:

    • Filter the slurry to remove solid debris.

    • Transfer the acetone extract to a separatory funnel and add an equal volume of hexane or diethyl ether.

    • Add water to facilitate the transfer of pigments to the organic phase. The upper organic phase will contain the chlorophylls and carotenoids.[4]

  • Drying and Storage:

    • Collect the upper organic phase and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen gas.

    • Store the dried pigments at -20°C or lower in the dark.

III. In Vitro Reconstitution of this compound
  • Preparation of Components:

    • Dissolve the purified this compound apoprotein (in 8 M urea) to a final concentration of approximately 1 mg/mL.

    • Dissolve the dried pigment extract in a small volume of ethanol.

    • Prepare the reconstitution buffer (e.g., 100 mM Tris-HCl pH 8.0, 2% LDS).

  • Reconstitution Reaction:

    • Mix the solubilized apoprotein with the reconstitution buffer.

    • Add the pigment solution to the protein-detergent mixture. A typical starting point is a 5-10 fold molar excess of total chlorophyll to protein.

    • Incubate the mixture on ice or at 4°C for at least 1 hour to allow for refolding and pigment binding.[19]

  • Purification of Reconstituted this compound:

    • Remove aggregated protein and free pigments by centrifugation.

    • Purify the reconstituted this compound complex using sucrose density gradient centrifugation or affinity chromatography (if the protein is tagged).[15][20] This step is crucial for removing unbound pigments and misfolded protein.

Quantitative Data Summary

Parameter Typical Value/Range Method of Determination Reference
Chlorophyll a/b ratio in reconstituted this compound 2.0 - 3.0HPLC, Spectrophotometry[21][22]
Total Chlorophyll to Carotenoid ratio 3:1 - 5:1HPLC, Spectrophotometry[21][22]
Pigment molecules per this compound polypeptide 8-10 Chlorophylls, 2-3 CarotenoidsHPLC, Spectrophotometry[23]
Qy absorption maximum of Chlorophyll a ~675 nmUV-Vis Spectroscopy[15]
Qy absorption maximum of Chlorophyll b ~650 nmUV-Vis Spectroscopy[15]

Visualizations

Experimental_Workflow cluster_Apoprotein Apoprotein Preparation cluster_Pigment Pigment Preparation cluster_Reconstitution Reconstitution and Purification Expression Expression in E. coli Lysis Cell Lysis Expression->Lysis IB_Purification Inclusion Body Purification Lysis->IB_Purification Solubilization Solubilization in Urea IB_Purification->Solubilization Mixing Mixing of Apoprotein, Pigments, and Detergent Solubilization->Mixing Homogenization Homogenization of Spinach Extraction Solvent Extraction Homogenization->Extraction Drying Drying and Storage Extraction->Drying Drying->Mixing Refolding Incubation and Refolding Mixing->Refolding Purification Purification of Complex Refolding->Purification Characterization Spectroscopic Characterization Purification->Characterization

Caption: Experimental workflow for the in vitro reconstitution of this compound.

Troubleshooting_Logic Start Low/No Reconstitution Yield? Check_Protein Verify Apoprotein Quality and Concentration Start->Check_Protein Yes Success Successful Reconstitution Start->Success No Check_Pigments Assess Pigment Quality and Ratio Check_Protein->Check_Pigments Protein OK Failure Re-evaluate Protocol Check_Protein->Failure Protein Issue Check_Conditions Optimize Reconstitution Buffer and Conditions Check_Pigments->Check_Conditions Pigments OK Check_Pigments->Failure Pigment Issue Check_Conditions->Success Conditions OK Check_Conditions->Failure Condition Issue

Caption: A logical troubleshooting flow for low reconstitution yield.

References

Technical Support Center: Generating Stable CP26 (CYP26A1) Knockout Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the generation of stable CP26 (CYP26A1) knockout cell lines. Our resources are designed to address specific issues you may encounter during your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CYP26A1) and why is it a target for knockout studies?

A1: this compound, officially known as Cytochrome P450 Family 26 Subfamily A Member 1 (CYP26A1), is a crucial enzyme in the metabolism of all-trans-retinoic acid (atRA), a signaling molecule essential for various biological processes, including embryonic development and cell differentiation.[1][2] Generating CYP26A1 knockout cell lines allows researchers to study the effects of increased intracellular retinoic acid levels, investigate its role in specific signaling pathways, and assess its potential as a therapeutic target in fields like oncology and developmental biology.

Q2: Is CYP26A1 an essential gene? Will knocking it out be lethal to my cells?

A2: Global knockout of Cyp26a1 is embryonic lethal in mice.[1][3] However, postnatal knockout in mice does not produce a severe phenotype on its own, suggesting that cell viability may be context-dependent.[1][3] In embryonic stem (ES) cells, CYP26A1 knockout leads to increased intracellular RA concentration and can inhibit RA-associated differentiation and proliferation arrest.[4] The viability of your specific cell line post-knockout may depend on its reliance on the RA signaling pathway and the expression of compensatory enzymes.

Q3: Are there other genes that could compensate for the loss of CYP26A1 function?

A3: Yes, the CYP26 family includes two other enzymes, CYP26B1 and CYP26C1, which also metabolize retinoic acid.[2] These paralogs may compensate for the loss of CYP26A1, potentially masking the phenotypic effects of a single knockout. If you do not observe a clear phenotype after confirming a successful CYP26A1 knockout, you may need to consider a double or triple knockout strategy.

Q4: What is the general timeline for generating a stable knockout cell line?

A4: The process is time-intensive and can take anywhere from a few weeks to several months.[5] This timeline depends on factors such as the efficiency of your gene editing, the proliferation rate of your cell line, and the stringency of your clonal selection and validation process.

Troubleshooting Guide

This guide addresses common challenges encountered when generating stable CYP26A1 knockout cell lines using CRISPR-Cas9 technology.

Problem Potential Cause(s) Recommended Solution(s)
Low Knockout Efficiency 1. Suboptimal sgRNA Design: The single-guide RNA may have poor on-target activity due to its sequence, GC content, or secondary structure.[6]2. Inefficient Delivery: The CRISPR-Cas9 components (plasmids, RNP, or viral particles) are not entering the cells effectively.[6]3. Cell Line Specificity: Some cell lines are inherently difficult to transfect or have highly efficient DNA repair mechanisms.1. Optimize sgRNA: Design and test at least 2-3 different sgRNAs targeting a critical exon of CYP26A1. Use validated online design tools that predict on-target efficiency and off-target effects.[7][8]2. Improve Delivery Method: Optimize your transfection or transduction protocol. For difficult-to-transfect cells, consider using lentiviral vectors or electroporation of ribonucleoprotein (RNP) complexes.[6]3. Use a Cas9-expressing Cell Line: If performing multiple knockouts, consider generating a stable cell line that constitutively expresses Cas9 to improve editing efficiency.
High Cell Death/Toxicity 1. Transfection Reagent Toxicity: The delivery method itself may be toxic to the cells.[9]2. Plasmid Overload: High concentrations of plasmid DNA can induce a cytotoxic response.[9]3. Cas9 Toxicity: Overexpression of the Cas9 nuclease can be toxic to some cell lines.1. Perform a Mock Transfection: Transfect cells with the reagent but without the CRISPR components to assess reagent-specific toxicity.[9]2. Titrate Components: Optimize the concentration of your plasmid DNA and transfection reagent. Start with lower concentrations and titrate up to find a balance between efficiency and viability.[9]3. Use RNP Delivery: Delivering the Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex leads to transient activity and is often less toxic than plasmid-based methods.
No Observable Phenotype After Confirmed Knockout 1. Functional Compensation: Paralogous enzymes like CYP26B1 and CYP26C1 may be compensating for the loss of CYP26A1 function.[2]2. Assay Limitations: The functional assay used may not be sensitive enough to detect the phenotypic change.3. Adaptation of Clones: During the long process of clonal expansion, cells may adapt to the loss of the gene, masking the initial phenotype.1. Assess Paralog Expression: Check the expression levels of CYP26B1 and CYP26C1 in your knockout clones. If highly expressed, consider a double or triple knockout approach.2. Refine Functional Assays: Measure intracellular retinoic acid levels or the expression of known RA-responsive genes (e.g., Hoxa1) to confirm a functional consequence of the knockout.[4]3. Analyze Pooled Population: Analyze a pooled population of edited cells soon after editing to observe the initial phenotype before clonal selection and adaptation.
Difficulty Isolating Single-Cell Clones 1. Low Plating Efficiency: Many cells do not survive the single-cell dilution and cloning process.2. Slow Growth of Edited Cells: The knockout may confer a growth disadvantage, allowing unedited cells to dominate the culture.1. Optimize Cloning Conditions: Use conditioned media or specialized cloning media to improve single-cell survival. Ensure optimal culture conditions (e.g., humidity, CO2).2. Use Enrichment Strategies: If your CRISPR system includes a fluorescent marker (e.g., GFP), use fluorescence-activated cell sorting (FACS) to enrich for edited cells before single-cell plating.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of CYP26A1 via Plasmid Transfection

This protocol outlines the generation of a stable CYP26A1 knockout cell line using a plasmid-based CRISPR-Cas9 system.

1. sgRNA Design and Vector Construction:

  • Use a public sgRNA design tool (e.g., Broad Institute's GPP Web Portal, Benchling) to identify at least two unique sgRNA sequences targeting an early, conserved exon of the human CYP26A1 gene.

  • Prioritize sgRNAs with high predicted on-target scores and low off-target scores.[7]

  • Synthesize and clone the selected sgRNA sequences into a suitable expression vector that also contains the Cas9 nuclease and a selection marker (e.g., puromycin resistance).

2. Cell Transfection:

  • Plate your target cells (e.g., HEK293T, HeLa) in a 6-well plate, aiming for 70-80% confluency on the day of transfection.

  • Transfect the cells with the CRISPR-Cas9/sgRNA plasmid using a lipid-based transfection reagent or electroporation, following the manufacturer's instructions.

  • Include a negative control (e.g., a scrambled sgRNA) and a positive control (e.g., sgRNA targeting a gene known to be non-essential with a clear phenotype).

3. Antibiotic Selection:

  • Approximately 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration should be predetermined from a kill curve specific to your cell line.

  • Replace the selection medium every 2-3 days. A massive cell death should occur, leaving only the cells that have successfully integrated the plasmid.[10]

4. Single-Cell Cloning:

  • Once resistant colonies appear (typically 1-2 weeks), expand the mixed population of edited cells.

  • Perform limiting dilution by seeding the cells into 96-well plates at a calculated density of 0.5 cells per well to ensure monoclonal colony growth.[11]

  • Visually inspect the plates to identify wells containing single colonies.

5. Clone Expansion and Validation:

  • Expand the monoclonal colonies into larger culture vessels (e.g., 24-well, then 6-well plates).

  • Create two sets of cell pellets from each clone: one for genomic DNA extraction and one for protein extraction.

  • Genomic Validation (PCR and Sanger Sequencing): Extract genomic DNA and perform PCR to amplify the region of the CYP26A1 gene targeted by the sgRNA. Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that confirm the knockout.

  • Protein Validation (Western Blot): Use a validated CYP26A1 antibody to perform a Western blot on the protein lysates. A complete loss of the corresponding protein band in a clone indicates a successful biallelic knockout.

Visualizations

Retinoic Acid Signaling and CYP26A1's Role

Caption: Role of CYP26A1 in regulating retinoic acid signaling.

Experimental Workflow for Stable Knockout Line Generation

Knockout_Workflow cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing & Selection cluster_cloning Phase 3: Clonal Isolation cluster_validation Phase 4: Validation start Start sgRNA_design 1. sgRNA Design (Target CYP26A1 Exon) start->sgRNA_design vector_cloning 2. Vector Cloning (sgRNA + Cas9 + Selection Marker) sgRNA_design->vector_cloning transfection 3. Transfection into Target Cells vector_cloning->transfection selection 4. Antibiotic Selection (e.g., Puromycin) transfection->selection pool_expansion 5. Expand Resistant Cell Pool selection->pool_expansion limiting_dilution 6. Single-Cell Cloning (Limiting Dilution) pool_expansion->limiting_dilution colony_growth 7. Monoclonal Colony Expansion limiting_dilution->colony_growth dna_extraction 8a. Genomic DNA Analysis (Sequencing) colony_growth->dna_extraction protein_extraction 8b. Protein Analysis (Western Blot) colony_growth->protein_extraction validation_check Validated Knockout? dna_extraction->validation_check protein_extraction->validation_check end_success Cryopreserve Validated Stable Knockout Line validation_check->end_success Yes end_fail Troubleshoot & Repeat validation_check->end_fail No

Caption: Workflow for generating stable CYP26A1 knockout cell lines.

References

Technical Support Center: Overcoming Pleiotropic Effects in CP26 Mutant Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP26 mutants, particularly in Arabidopsis thaliana. The focus is on understanding and overcoming the challenges posed by the pleiotropic effects of this compound mutations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

This compound is a minor light-harvesting complex II (LHCII) protein associated with Photosystem II (PSII) in the thylakoid membranes of photosynthetic organisms like Arabidopsis thaliana. Its primary functions include:

  • Light harvesting: Absorbing light energy and transferring it to the PSII reaction center.

  • Structural role: Connecting the major LHCII trimers to the PSII core, thus stabilizing the PSII-LHCII supercomplex.[1][2]

  • Photoprotection: Participating in non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat to prevent photo-oxidative damage.[1][3]

Q2: What are the common pleiotropic effects observed in this compound mutants?

Mutations in the gene encoding this compound can lead to a range of phenotypic effects beyond a simple reduction in light-harvesting capacity. These pleiotropic effects include:

  • Reduced Photosynthetic Efficiency: A common observation is a decrease in the maximum quantum efficiency of PSII (Fv/Fm).[1]

  • Altered Non-Photochemical Quenching (NPQ): this compound mutants exhibit a significant reduction in their overall NPQ capacity.[1] This is due to the loss of a specific, slower-acting NPQ component that is independent of the well-characterized PsbS and zeaxanthin-dependent (qE) and zeaxanthin-independent (qZ) quenching mechanisms.[1]

  • Sustained Quenched State: Even in the absence of light, this compound mutants can display a "sustained quenched state," characterized by lower chlorophyll fluorescence lifetimes.[1]

  • Destabilized PSII-LHCII Supercomplexes: The absence of this compound can lead to the destabilization of the large protein complexes that make up the photosynthetic machinery.[1]

Q3: How can I distinguish between the direct and indirect pleiotropic effects of a this compound mutation?

Dissecting the direct and indirect effects of a pleiotropic mutation is a key challenge. Here are some strategies:

  • Genetic Approaches: Create double mutants by crossing your this compound mutant with other mutants known to be involved in related pathways. For example, crossing this compound with psbS or vde (violaxanthin de-epoxidase) mutants can help to elucidate the role of this compound in NPQ independently of the major qE pathway.[1]

  • Biophysical and Pharmacological Approaches: Use specific inhibitors or treatments to dissect different aspects of photosynthesis. For instance, using uncouplers like nigericin can help determine the pH-dependent component of NPQ.[4]

  • Complementation Analysis: Introduce a wild-type copy of the this compound gene back into the mutant background. If this rescues all the observed phenotypes, it confirms that they are all due to the absence of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound mutants.

Problem Possible Cause Troubleshooting Steps
Unexpectedly low Fv/Fm values in dark-adapted this compound mutants. The mutant may be in a sustained quenched state due to the absence of this compound and destabilized PSII-LHCII supercomplexes.[1]1. Confirm the homozygous nature of the mutant using T-DNA genotyping. 2. Analyze the stability of PSII-LHCII supercomplexes using Blue Native PAGE (BN-PAGE). 3. Measure chlorophyll fluorescence lifetimes to confirm the quenched state.
Reduced NPQ capacity, but the fast-acting qE component seems intact. The this compound mutation affects a slower, PsbS-independent component of NPQ.[1]1. Perform detailed NPQ induction and relaxation kinetics analysis. 2. Cross the this compound mutant with a psbS null mutant to analyze the NPQ phenotype in the absence of the major qE component.[1] 3. Investigate the role of thylakoid lumen acidification.[1]
Difficulty in isolating homozygous this compound T-DNA insertion lines. The T-DNA insertion may be in a different location than annotated, or the insertion may cause lethality in the homozygous state.[5]1. Design multiple sets of genotyping primers, including primers flanking the insertion site.[6] 2. Sequence the PCR products to confirm the insertion site. 3. If no homozygous plants are recovered, consider the possibility of gametophyte or embryo lethality.[5]
Phenotypic variability between individual this compound mutant plants. Environmental factors can significantly influence photosynthetic parameters.[7] It is also possible to have unlinked mutations from the mutagenesis process.[8]1. Grow wild-type and mutant plants under strictly controlled environmental conditions (light, temperature, humidity).[7] 2. Backcross the mutant to the wild-type parental line for several generations to remove unlinked mutations.[8] 3. Analyze a sufficiently large number of individual plants to obtain statistically significant data.

Quantitative Data Summary

The following table summarizes typical quantitative data observed in Arabidopsis thaliana this compound mutants compared to wild-type (WT) plants. These values are indicative and can vary depending on the specific mutant allele and experimental conditions.

Parameter Wild-Type (Col-0) This compound single mutant This compound double mutant Reference
Maximum PSII Quantum Efficiency (Fv/Fm) ~ 0.83Significantly lowerSignificantly lower[1]
Non-Photochemical Quenching (NPQ) - Total HighModestly reducedSignificantly reduced[1]
Chlorophyll Fluorescence Lifetime (dark) NormalSignificantly lowerSignificantly lower[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Chlorophyll Fluorescence Analysis for NPQ Measurement

This protocol is used to assess the capacity for non-photochemical quenching.

Materials:

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Dark-adaptation clips

  • Arabidopsis thaliana plants (wild-type and this compound mutants)

Procedure:

  • Dark-adapt the plants for at least 30 minutes before measurement.

  • Measure the minimum fluorescence (Fo) using a weak measuring beam.

  • Apply a saturating pulse of light to measure the maximum fluorescence in the dark-adapted state (Fm).

  • Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.

  • Illuminate the leaf with actinic light to induce photosynthesis and NPQ.

  • During actinic illumination, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fm').

  • After a period of illumination, turn off the actinic light and measure the relaxation of NPQ in the dark.

  • Calculate NPQ using the Stern-Volmer equation: NPQ = (Fm - Fm') / Fm'.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Supercomplex Analysis

This method is used to visualize the native state of photosynthetic protein complexes.

Materials:

  • Thylakoid membrane isolation buffer

  • Solubilization buffer (containing a mild detergent like dodecyl-β-D-maltoside)

  • BN-PAGE gel casting solutions

  • Electrophoresis apparatus

  • Coomassie blue staining solution

Procedure:

  • Isolate thylakoid membranes from fresh leaf tissue of wild-type and this compound mutant plants.

  • Determine the chlorophyll concentration of the isolated thylakoids.

  • Solubilize the thylakoid membranes with a mild detergent on ice to release the protein complexes.

  • Load the solubilized protein complexes onto the BN-PAGE gel.

  • Run the electrophoresis at a low temperature to maintain the native state of the complexes.

  • Stain the gel with Coomassie blue to visualize the protein bands corresponding to the different PSII-LHCII supercomplexes.

  • Compare the band patterns between wild-type and this compound mutant samples to identify any differences in supercomplex stability.[1]

T-DNA Insertional Mutant Genotyping

This protocol is for identifying homozygous T-DNA insertion mutants.

Materials:

  • Plant DNA extraction kit

  • Gene-specific primers (left and right flanking the insertion)

  • T-DNA left border primer

  • Taq DNA polymerase and PCR reagents

  • Agarose gel electrophoresis system

Procedure:

  • Extract genomic DNA from leaf tissue of individual plants.

  • Set up two PCR reactions for each plant:

    • Reaction A (Wild-type allele): Gene-specific left and right primers.

    • Reaction B (T-DNA insertion): Gene-specific right primer and T-DNA left border primer.

  • Perform PCR amplification.

  • Analyze the PCR products on an agarose gel.

    • Wild-type: A band in reaction A only.

    • Heterozygous: Bands in both reaction A and B.

    • Homozygous: A band in reaction B only.

Visualizations

Signaling Pathway Diagram

NPQ_in_CP26_mutants Excess_Light Excess Light Lumen_Acidification Thylakoid Lumen Acidification (ΔpH) Excess_Light->Lumen_Acidification Photosynthesis CP26_Conformation This compound Conformational Change Lumen_Acidification->CP26_Conformation PsbS_Activation PsbS Protonation Lumen_Acidification->PsbS_Activation NPQ_this compound Slow NPQ Component CP26_Conformation->NPQ_this compound Heat_Dissipation Heat Dissipation NPQ_this compound->Heat_Dissipation qE Fast NPQ Component (qE) PsbS_Activation->qE qE->Heat_Dissipation CP26_Mutation This compound Mutation CP26_Mutation->CP26_Conformation Blocks

Caption: Role of this compound in a distinct, slow component of NPQ.

Experimental Workflow Diagram

CP26_Mutant_Analysis_Workflow Start Start: Suspected this compound Mutant Genotyping T-DNA Genotyping Start->Genotyping Homozygous Isolate Homozygous Line Genotyping->Homozygous Homozygous->Genotyping No, continue screening Phenotyping General Phenotyping (Growth, flowering time, etc.) Homozygous->Phenotyping Yes Fluorescence Chlorophyll Fluorescence (Fv/Fm, NPQ) Homozygous->Fluorescence Yes Conclusion Conclusion on Pleiotropic Effects Phenotyping->Conclusion BN_PAGE BN-PAGE for Supercomplex Stability Fluorescence->BN_PAGE Double_Mutant Generate Double Mutants (e.g., this compound x psbS) BN_PAGE->Double_Mutant Dissect NPQ Advanced_Analysis Advanced Biophysical/ Pharmacological Analysis Double_Mutant->Advanced_Analysis Advanced_Analysis->Conclusion

Caption: Workflow for analyzing pleiotropic effects in this compound mutants.

Logical Relationship Diagram

Pleiotropy_Logic CP26_Gene This compound Gene CP26_Protein This compound Protein CP26_Gene->CP26_Protein LHCII_Assembly PSII-LHCII Supercomplex Assembly & Stability CP26_Protein->LHCII_Assembly Light_Harvesting Light Harvesting CP26_Protein->Light_Harvesting NPQ_Modulation NPQ Modulation CP26_Protein->NPQ_Modulation Photosynthetic_Efficiency Overall Photosynthetic Efficiency LHCII_Assembly->Photosynthetic_Efficiency Light_Harvesting->Photosynthetic_Efficiency Photoprotection Photoprotection NPQ_Modulation->Photoprotection CP26_Mutation This compound Mutation CP26_Mutation->CP26_Protein Loss of function

Caption: The central role of the this compound protein leading to pleiotropy.

References

Technical Support Center: Improving the Stability of Isolated CP26 Protein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stabilization of the isolated chlorophyll a/b-binding protein CP26. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of this minor antenna protein of Photosystem II.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in maintaining the stability of isolated this compound?

A1: Isolated this compound, like many membrane proteins, is inherently unstable once removed from its native thylakoid membrane environment. The primary challenges include:

  • Aggregation: Upon removal from the lipid bilayer, the exposed hydrophobic surfaces of this compound tend to interact with each other, leading to aggregation and precipitation.

  • Denaturation: The loss of the native lipid environment and the presence of detergents can disrupt the tertiary structure of the protein, leading to unfolding and loss of function.

  • Pigment Loss: The stability of this compound is intrinsically linked to its bound pigments (chlorophylls and xanthophylls). Isolation procedures can lead to the dissociation of these pigments, further destabilizing the protein.

  • Sensitivity to Environmental Factors: The stability of isolated this compound is highly sensitive to pH, temperature, and the composition of the buffer.

Q2: Which detergents are recommended for the isolation and purification of this compound?

A2: The choice of detergent is critical for maintaining the stability of this compound during and after extraction. Mild, non-ionic detergents are generally preferred.

  • n-octyl-β-D-thioglucoside (OTG): This non-ionic detergent has been used for the selective extraction of this compound and CP29 from thylakoid membranes. It is known for its ability to solubilize membrane proteins while preserving their native structure and function.[1][2]

  • n-dodecyl-β-D-maltoside (DDM): A commonly used mild non-ionic detergent for the solubilization and purification of membrane proteins, including light-harvesting complexes.

  • Octyl-β-D-glucopyranoside (Octyl Glucoside): This detergent has also been used for the fractionation of thylakoid membranes to isolate chlorophyll-protein complexes.[1][3]

It is crucial to work above the critical micelle concentration (CMC) of the chosen detergent to ensure proper solubilization.

Q3: How can I prevent the aggregation of isolated this compound?

A3: Preventing aggregation is a key aspect of working with isolated this compound. Several strategies can be employed:

  • Maintain Low Protein Concentration: Aggregation is often concentration-dependent. Keeping the protein concentration as low as practically possible during purification and storage can help minimize aggregation.

  • Optimize Buffer Conditions:

    • pH: Maintain the pH of the buffer within a stable range for the protein. For many light-harvesting complexes, a pH between 6.5 and 8.0 is recommended.[4]

    • Salt Concentration: The ionic strength of the buffer can influence protein stability. Including a moderate salt concentration (e.g., 50-150 mM NaCl) can help to shield charges and reduce non-specific interactions.

  • Use of Additives:

    • Glycerol: Adding glycerol (10-20% v/v) to the buffer can increase viscosity and stabilize the protein by promoting a more compact structure.[4]

    • Reducing Agents: For proteins with cysteine residues, including a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (BME) can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[4][5]

  • Reconstitution into a Membrane-Mimicking Environment: The most effective way to stabilize isolated this compound for longer-term studies is to re-insert it into a lipid bilayer, such as in liposomes or nanodiscs.

Q4: What is the role of pigments in the stability of this compound?

A4: The pigments bound to this compound, including chlorophyll a, chlorophyll b, and xanthophylls (like violaxanthin), are integral to its structure and stability. These pigments are not merely cofactors for light harvesting but also act as a scaffold that helps to maintain the correct folding of the polypeptide chain. Loss of these pigments during isolation will lead to a significant decrease in the stability of the apoprotein. Recombinant this compound has shown some stability even with violaxanthin as the only carotenoid, indicating a degree of flexibility in carotenoid binding.[6]

Troubleshooting Guides

Issue 1: Low Yield of Solubilized this compound
Possible Cause Troubleshooting Step
Inefficient solubilization by the detergent.Increase the detergent concentration, ensuring it is well above its CMC. Consider screening different detergents (e.g., OTG, DDM).
Incomplete disruption of thylakoid membranes.Optimize the mechanical disruption method (e.g., sonication, French press) to ensure complete membrane lysis.
Protein degradation during isolation.Add a protease inhibitor cocktail to all buffers used during the isolation procedure. Perform all steps at 4°C to minimize protease activity.
Issue 2: Aggregation of this compound During or After Purification
Possible Cause Troubleshooting Step
High protein concentration.Dilute the protein sample. If a high concentration is necessary for downstream applications, perform a final concentration step immediately before use.
Suboptimal buffer conditions.Screen a range of pH values (e.g., 6.5 to 8.0) and salt concentrations (e.g., 50 mM to 200 mM NaCl) to find the optimal buffer for your specific this compound preparation.
Oxidation of cysteine residues.Add a fresh reducing agent (e.g., 1-5 mM DTT) to all buffers.
Hydrophobic interactions.Add a low concentration of a non-denaturing detergent or 10-20% glycerol to the storage buffer to help maintain protein solubility.[4][5]
Issue 3: Instability of Reconstituted this compound in Proteoliposomes
Possible Cause Troubleshooting Step
Inappropriate lipid composition.The lipid environment is crucial for stability. For light-harvesting complexes, a lipid composition that mimics the native thylakoid membrane, such as a mixture of galactolipids (MGDG, DGDG) and phospholipids (PG, PC), is recommended.[7]
Incorrect protein-to-lipid ratio.Optimize the protein-to-lipid ratio. Too much protein can lead to aggregation within the liposome, while too little may not be sufficient for functional studies.
Incomplete detergent removal.Residual detergent can destabilize the liposomes and the incorporated protein. Ensure complete detergent removal by dialysis or with the use of adsorbent beads.
Liposome size and preparation method.The method of liposome preparation (e.g., extrusion, sonication) can affect the stability and the success of reconstitution. Extrusion through polycarbonate filters is a common method to produce unilamellar vesicles of a defined size.

Experimental Protocols

Protocol 1: Isolation of this compound from Spinach Thylakoids

This protocol is a general guideline and may require optimization.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (50 mM Tricine-NaOH pH 7.8, 400 mM NaCl, 2 mM MgCl₂)

  • Wash buffer (50 mM Tricine-NaOH pH 7.8, 150 mM NaCl, 5 mM MgCl₂)

  • Solubilization buffer (20 mM HEPES-NaOH pH 7.5, 30 mM n-octyl-β-D-thioglucoside)

  • Protease inhibitor cocktail

  • Sucrose solutions (for gradient centrifugation)

Procedure:

  • Homogenize fresh spinach leaves in ice-cold grinding buffer.

  • Filter the homogenate through several layers of cheesecloth and centrifuge to pellet the thylakoid membranes.

  • Wash the thylakoid pellet with wash buffer and resuspend in a minimal volume of the same buffer.

  • Determine the chlorophyll concentration of the thylakoid suspension.

  • Dilute the thylakoids to a chlorophyll concentration of 1 mg/mL in solubilization buffer containing a protease inhibitor cocktail.

  • Incubate on ice with gentle stirring for 30-60 minutes to solubilize the membrane proteins.

  • Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet unsolubilized material.

  • Load the supernatant onto a sucrose density gradient (e.g., 0.1 - 1.0 M sucrose) containing 20 mM HEPES-NaOH pH 7.5 and a detergent concentration just above its CMC.

  • Centrifuge at high speed for 16-24 hours at 4°C.

  • Carefully collect the green band corresponding to the minor antenna complexes. Further purification steps, such as ion-exchange chromatography, may be necessary to separate this compound from other co-migrating proteins.

Protocol 2: Reconstitution of Isolated this compound into Liposomes

Materials:

  • Purified, isolated this compound in detergent solution.

  • Lipid mixture (e.g., a 3:1:1 molar ratio of MGDG:DGDG:PG) dissolved in chloroform.

  • Reconstitution buffer (e.g., 20 mM HEPES-NaOH pH 7.5, 100 mM KCl).

  • Detergent removal system (e.g., dialysis tubing, adsorbent beads).

Procedure:

  • In a glass vial, create a thin film of the lipid mixture by evaporating the chloroform under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours.

  • Hydrate the lipid film with reconstitution buffer to a final lipid concentration of 5-10 mg/mL, creating multilamellar vesicles (MLVs).

  • Generate unilamellar vesicles by repeatedly passing the MLV suspension through a polycarbonate filter with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • To the purified this compound solution, add the prepared liposomes to achieve the desired protein-to-lipid ratio (e.g., 1:50 to 1:200 w/w).

  • Incubate the mixture for 1 hour at room temperature with gentle agitation to allow for the interaction of the protein with the liposomes.

  • Remove the detergent using your chosen method. For dialysis, place the mixture in a dialysis cassette and dialyze against a large volume of reconstitution buffer at 4°C with several buffer changes over 48 hours.

  • After detergent removal, the proteoliposomes containing reconstituted this compound can be collected by ultracentrifugation and resuspended in fresh buffer for stability and functional assays.

Data Presentation

Table 1: Detergent Properties for this compound Isolation

DetergentTypeCMC (mM)Notes
n-octyl-β-D-thioglucoside (OTG)Non-ionic9Has been used for selective extraction of minor antenna complexes.[1][2]
n-dodecyl-β-D-maltoside (DDM)Non-ionic0.17A common, mild detergent for membrane protein purification.
Octyl-β-D-glucopyranosideNon-ionic20-25Used for fractionation of thylakoid membranes.[1][3]

Table 2: Recommended Buffer Conditions for Isolated this compound

ParameterRecommended RangeRationale
pH6.5 - 8.0Maintains the native charge distribution and structure of the protein.[4]
Salt (e.g., NaCl)50 - 150 mMShields surface charges and minimizes non-specific aggregation.
Glycerol10 - 20% (v/v)Acts as a cryoprotectant and osmolyte, stabilizing the protein structure.[4]
Reducing Agent (e.g., DTT)1 - 5 mMPrevents the formation of non-native disulfide bonds.[5]

Visualizations

Experimental_Workflow_for_CP26_Stabilization cluster_Isolation Step 1: Isolation cluster_Stabilization Step 2: Stabilization Strategies cluster_Reconstitution Reconstitution Options cluster_Analysis Step 3: Stability Analysis Thylakoids Thylakoid Membranes Solubilization Solubilization (e.g., n-octyl-β-D-thioglucoside) Thylakoids->Solubilization Detergent Purification Purification (e.g., Sucrose Gradient, Chromatography) Solubilization->Purification Isolated_this compound Isolated this compound (in detergent) Purification->Isolated_this compound Buffer_Opt Buffer Optimization (pH, Salt, Additives) Isolated_this compound->Buffer_Opt Reconstitution Reconstitution Isolated_this compound->Reconstitution Stable_this compound Stabilized this compound Buffer_Opt->Stable_this compound Liposomes Liposomes Reconstitution->Liposomes Nanodiscs Nanodiscs Reconstitution->Nanodiscs Liposomes->Stable_this compound Nanodiscs->Stable_this compound Spectroscopy Spectroscopic Analysis (CD, Fluorescence) Stable_this compound->Spectroscopy Thermal_Denaturation Thermal Denaturation Assays Stable_this compound->Thermal_Denaturation Functional_Assay Functional Assays Stable_this compound->Functional_Assay Troubleshooting_CP26_Aggregation cluster_Causes Potential Causes cluster_Solutions Solutions Problem Problem: Isolated this compound Aggregation High_Conc High Protein Concentration Problem->High_Conc Bad_Buffer Suboptimal Buffer (pH, Salt) Problem->Bad_Buffer Oxidation Oxidation of Cysteines Problem->Oxidation Hydrophobic Hydrophobic Interactions Problem->Hydrophobic Dilute Dilute Sample High_Conc->Dilute Optimize_Buffer Optimize Buffer (pH 6.5-8.0, 50-150mM NaCl) Bad_Buffer->Optimize_Buffer Add_Reducing Add Reducing Agent (e.g., DTT) Oxidation->Add_Reducing Add_Stabilizer Add Stabilizers (Glycerol, mild detergent) Hydrophobic->Add_Stabilizer Reconstitute Reconstitute into Liposomes/Nanodiscs Hydrophobic->Reconstitute

References

strategies to minimize photodamage during CP26 fluorescence measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photodamage during CP26 fluorescence measurements.

Troubleshooting Guide: Minimizing Photodamage

This guide addresses specific issues that can arise during this compound fluorescence experiments and offers practical solutions to mitigate photodamage and ensure data integrity.

Problem Potential Cause Recommended Solution
Rapid decline in fluorescence signal (photobleaching) Excessive excitation light intensity.Reduce the intensity of the measuring and actinic light. For isolated this compound, use the lowest possible light intensity that provides a stable signal.
Prolonged exposure to excitation light.Minimize the duration of light exposure. Use intermittent illumination protocols and only illuminate the sample during data acquisition.
Presence of reactive oxygen species (ROS).Degas buffers to remove oxygen. Consider adding ROS scavengers like ascorbic acid or catalase to the experimental buffer, especially for isolated protein studies.
Low or absent Non-Photochemical Quenching (NPQ) response Insufficient proton gradient (ΔpH) across the thylakoid membrane.Ensure the sample (e.g., thylakoids) is capable of generating a sufficient ΔpH. For in vitro studies with reconstituted this compound, a low pH buffer can be used to mimic lumenal acidity.
Absence or inactivation of key NPQ components.Verify the presence and integrity of PsbS and the xanthophyll cycle components (violaxanthin, antheraxanthin, zeaxanthin) in your sample preparation. Recent studies show this compound itself is pivotal for NPQ induction.[1][2][3][4][5]
Irreversible quenching of fluorescence (photoinhibition) Damage to the D1 protein of the Photosystem II (PSII) reaction center.This is a sign of severe photodamage. Reduce light intensity and/or duration of illumination significantly. Allow for dark recovery periods between measurements to allow for repair mechanisms to function in vivo.
Aggregation of isolated this compound complexes.Ensure proper solubilization and handling of isolated this compound. Use appropriate detergents and maintain samples at a low temperature (4°C) and protected from light when not in use.
High background fluorescence Contaminants in the buffer or sample.Use high-purity reagents and filter all buffers. Thoroughly wash isolated thylakoids or protein complexes to remove any fluorescent contaminants.
Scattering of excitation light.Optimize the geometry of your fluorescence measurement setup to minimize scattering. Ensure the sample is homogenous and free of air bubbles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in photoprotection?

A1: this compound, a minor antenna protein of Photosystem II, plays a crucial role in non-photochemical quenching (NPQ), a primary mechanism for photoprotection in plants and algae.[1][2][3][4][5] It is essential for the thermal dissipation of excess light energy, thereby preventing the formation of damaging reactive oxygen species and protecting the photosynthetic apparatus from photodamage.[5][6] Studies on mutants lacking this compound have shown a significant reduction in NPQ capacity, highlighting its importance in this process.[1][2][3][4]

Q2: How can I optimize light conditions for this compound fluorescence measurements to avoid photodamage?

A2: To minimize photodamage, it is critical to use the lowest possible light intensity that yields a sufficient signal-to-noise ratio. For measuring the maximum quantum efficiency of PSII (Fv/Fm), a short, saturating pulse of light should be used after a period of dark adaptation. During measurements of NPQ, the actinic light intensity should be carefully chosen to induce quenching without causing significant photoinhibition. It is advisable to perform a light-intensity titration experiment to determine the optimal range for your specific sample.

Q3: What buffer conditions are recommended for studying isolated this compound fluorescence?

A3: For isolated this compound, the buffer should mimic the thylakoid environment as closely as possible while maintaining protein stability. A common buffer would be a buffered saline solution (e.g., MES or HEPES) at a pH that reflects either the stromal (around pH 7.5-8.0) or, for NPQ studies, the acidified lumenal environment (around pH 5.0-6.0). The inclusion of detergents (e.g., α-DM or β-DDM) is necessary to keep the hydrophobic protein in solution. To minimize photodamage, it is also recommended to degas the buffer to remove oxygen and consider the addition of antioxidants.

Q4: Can I measure photodamage directly during my this compound fluorescence experiment?

A4: While direct measurement of all forms of photodamage is complex, you can monitor for signs of photoinhibition, which is a key indicator of photodamage. A decrease in the Fv/Fm ratio after light exposure is a widely accepted measure of photoinhibition of PSII. A persistent, non-reversible quenching of the maximal fluorescence (Fm) that does not relax in the dark is indicative of damage to the PSII reaction centers.

Q5: Are there any specific experimental controls I should use?

A5: Yes, several controls are crucial. When studying NPQ in thylakoids, it is important to use uncouplers (e.g., nigericin) to dissipate the proton gradient and confirm that the observed quenching is indeed ΔpH-dependent. For experiments with isolated this compound, a sample kept in the dark can serve as a control to assess any changes in fluorescence that are not light-induced. Additionally, comparing wild-type samples with mutants lacking this compound can definitively establish the protein's role in the observed fluorescence dynamics.

Experimental Protocol: Measurement of Non-Photochemical Quenching in Thylakoid Membranes

This protocol outlines a standard method for measuring NPQ in isolated thylakoid membranes, with a focus on minimizing photodamage to accurately assess the contribution of complexes like this compound.

1. Thylakoid Isolation:

  • Isolate thylakoid membranes from fresh plant material (e.g., spinach or Arabidopsis) using standard protocols.

  • Resuspend the final thylakoid pellet in a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl2) to a chlorophyll concentration of 10 µg/mL.

  • Keep the thylakoid suspension on ice and protected from light.

2. Fluorescence Measurement Setup:

  • Use a pulse-amplitude modulated (PAM) fluorometer.

  • Allow the instrument to warm up and stabilize according to the manufacturer's instructions.

  • Set the measuring light to a low frequency and intensity to avoid inducing any significant fluorescence quenching.

3. Measurement Protocol:

  • Dark Adaptation: Dark-adapt the thylakoid sample for at least 15 minutes prior to measurement.

  • Determine F₀ and Fₘ:

    • Measure the minimum fluorescence level (F₀) by applying the measuring light.

    • Apply a short (e.g., 0.8 seconds) saturating pulse of high-intensity light (>3000 µmol photons m⁻² s⁻¹) to determine the maximum fluorescence (Fₘ).

    • Calculate the maximum quantum yield of PSII as Fv/Fm = (Fₘ - F₀) / Fₘ.

  • Induction of NPQ:

    • Illuminate the sample with continuous actinic light at a moderate intensity (e.g., 500 µmol photons m⁻² s⁻¹). The optimal intensity should be determined empirically.

    • During the actinic light treatment, apply saturating pulses at regular intervals (e.g., every 60 seconds) to determine the maximum fluorescence in the light-adapted state (Fₘ').

  • Relaxation of NPQ:

    • After a set period of illumination (e.g., 10 minutes), turn off the actinic light and continue to apply saturating pulses in the dark to monitor the relaxation of NPQ.

  • Calculation of NPQ:

    • Calculate NPQ at each time point using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.

4. Data Analysis:

  • Plot NPQ as a function of time to observe its induction and relaxation kinetics.

  • Compare the NPQ kinetics of wild-type samples with those of mutants deficient in this compound to elucidate its specific role.

Visualizations

Experimental_Workflow_NPQ_Measurement cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Thylakoid_Isolation Thylakoid Isolation Chlorophyll_Quantification Chlorophyll Quantification Thylakoid_Isolation->Chlorophyll_Quantification Dark_Adaptation 15 min Dark Adaptation Chlorophyll_Quantification->Dark_Adaptation Measure_F0 Measure F₀ Dark_Adaptation->Measure_F0 Measure_Fm Measure Fₘ (Saturating Pulse) Measure_F0->Measure_Fm Actinic_Light Actinic Light Illumination Measure_Fm->Actinic_Light Calculate_FvFm Calculate Fv/Fm Measure_Fm->Calculate_FvFm Measure_Fm_prime Measure Fₘ' (Saturating Pulses) Actinic_Light->Measure_Fm_prime Dark_Recovery Dark Recovery Measure_Fm_prime->Dark_Recovery Calculate_NPQ Calculate NPQ = (Fₘ - Fₘ') / Fₘ' Measure_Fm_prime->Calculate_NPQ Measure_Fm_prime_recovery Measure Fₘ' during Recovery Dark_Recovery->Measure_Fm_prime_recovery Measure_Fm_prime_recovery->Calculate_NPQ Plot_Kinetics Plot NPQ Kinetics Calculate_NPQ->Plot_Kinetics

Caption: Workflow for measuring Non-Photochemical Quenching (NPQ).

Photoprotection_Signaling_Pathway Excess_Light Excess Light PSII Photosystem II Excess_Light->PSII Proton_Accumulation Proton Accumulation (Low Lumen pH) PSII->Proton_Accumulation PsbS_Protonation Protonation of PsbS Proton_Accumulation->PsbS_Protonation Xanthophyll_Cycle Xanthophyll Cycle Activation Proton_Accumulation->Xanthophyll_Cycle CP26_Conformational_Change This compound Conformational Change PsbS_Protonation->CP26_Conformational_Change Zeaxanthin Zeaxanthin Xanthophyll_Cycle->Zeaxanthin Violaxanthin Violaxanthin Violaxanthin->Xanthophyll_Cycle Zeaxanthin->CP26_Conformational_Change NPQ Non-Photochemical Quenching (Heat Dissipation) CP26_Conformational_Change->NPQ Photodamage_Prevention Prevention of Photodamage NPQ->Photodamage_Prevention

Caption: Signaling pathway of photoprotection involving this compound.

References

Technical Support Center: Native PAGE Analysis of CP26 Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for Native Polyacrylamide Gel Electrophoresis (PAGE) analysis of the chlorophyll-protein complex CP26.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of native PAGE for analyzing this compound complexes?

A1: Blue Native PAGE (BN-PAGE) is the most suitable method for analyzing membrane protein complexes like this compound.[1] This technique uses Coomassie G-250 dye to impart a negative charge on the protein complexes, allowing for their separation based on size while maintaining their native structure and interactions.[1]

Q2: Which detergents are recommended for solubilizing this compound complexes from thylakoid membranes?

A2: The choice of detergent is critical for maintaining the integrity of this compound complexes. Mild, non-ionic detergents are preferred. The most commonly used and recommended detergents are n-dodecyl-β-D-maltoside (DDM) and Digitonin.[2][3] DDM is effective at solubilizing individual protein complexes, while Digitonin is milder and can be used to isolate larger supercomplexes.[4]

Q3: What are the typical acrylamide gel concentrations used for separating this compound complexes?

A3: Gradient gels are highly recommended for resolving a wide range of protein complex sizes. A common choice is a 4% to 16% or 3% to 12% Bis-Tris acrylamide gradient.[2] These gradients allow for the separation of both large supercomplexes and smaller, individual protein complexes on the same gel.

Troubleshooting Guides

Issue 1: Smeared or "Frowning" Bands in the Gel

Possible Causes and Solutions:

CauseRecommended Solution
High DNA Content in Lysate Treat the sample with DNase during preparation to reduce viscosity.[5] Alternatively, shear the DNA by passing the lysate through a syringe with a small gauge needle.[5]
Incomplete Gel Polymerization Ensure complete and even polymerization of the acrylamide gel. Allow gels to polymerize for at least 30 minutes. Using less APS and TEMED to slow down polymerization can sometimes improve band resolution.[6]
Excessive Voltage/Heat Run the gel at a lower voltage for a longer duration.[7] Running the electrophoresis apparatus in a cold room or surrounded by ice packs can help dissipate heat and prevent band distortion.[7]
Protein Overloading Reduce the amount of total protein loaded onto the gel. Overloading can cause proteins to aggregate and migrate unevenly.[8]
Inappropriate Detergent-to-Protein Ratio Optimize the detergent-to-protein ratio. An excess of detergent can lead to smearing, while too little can result in aggregation.[6]
Issue 2: Protein Complexes are Stuck in the Stacking Gel or at the Top of the Resolving Gel

Possible Causes and Solutions:

CauseRecommended Solution
Protein Aggregation Increase the detergent concentration slightly during solubilization. Ensure the sample is centrifuged at a high speed to pellet any unsolubilized material before loading.[4]
Pore Size of Acrylamide Gel is Too Small Use a lower percentage acrylamide gel or a gradient gel with a lower starting percentage (e.g., 3-12%).[9]
High Salt Concentration in the Sample Reduce the salt concentration in the sample buffer, as high ionic strength can cause protein aggregation during stacking.
Issue 3: Loss of Chlorophyll from the this compound Complex (Bands Appear Brownish instead of Green)

Possible Causes and Solutions:

CauseRecommended Solution
Harsh Solubilization Conditions Decrease the detergent concentration or incubation time. Consider using a milder detergent like Digitonin.
Excessive Heat During Sample Preparation or Electrophoresis Keep samples on ice at all times during preparation. Run the gel at a low temperature (4°C).[6]
Extended Run Time Optimize the electrophoresis run time to the minimum necessary for adequate separation.

Experimental Protocols

Protocol 1: Solubilization of Thylakoid Membranes for this compound Analysis
  • Isolate thylakoid membranes from fresh spinach leaves using standard protocols.

  • Resuspend the thylakoid pellet in a sample buffer (e.g., 50 mM Bis-Tris-HCl pH 7.0, 750 mM ε-aminocaproic acid, 0.5 mM EDTA).[4]

  • Determine the protein concentration of the thylakoid suspension.

  • Add the chosen detergent (DDM or Digitonin) to the desired final concentration. Start with a detergent-to-protein ratio of 1:1 (w/w) and optimize as needed.

  • Incubate on ice for 10-30 minutes with gentle mixing to solubilize the membrane proteins.[4]

  • Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet any unsolubilized material.[4]

  • Carefully collect the supernatant containing the solubilized protein complexes for immediate use in native PAGE.

Quantitative Data Summary: Recommended Detergent Concentrations
DetergentStarting Concentration (w/v)Optimization Range (w/v)Key Considerations
n-dodecyl-β-D-maltoside (DDM) 1%0.5% - 5%More effective at solubilizing individual complexes.[2][3]
Digitonin 1%0.5% - 2.5%Milder detergent, better for preserving supercomplexes.[2][3]

Visualizations

Experimental Workflow for Native PAGE of this compound

G cluster_prep Sample Preparation cluster_page Native PAGE cluster_analysis Analysis Thylakoid_Isolation 1. Thylakoid Isolation Solubilization 2. Solubilization (DDM or Digitonin) Thylakoid_Isolation->Solubilization Centrifugation 3. Centrifugation Solubilization->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Sample_Loading 6. Load Sample + G-250 Supernatant_Collection->Sample_Loading Gel_Casting 5. Cast Gradient Gel (e.g., 4-16%) Gel_Casting->Sample_Loading Electrophoresis 7. Electrophoresis (Low Voltage, 4°C) Sample_Loading->Electrophoresis Gel_Imaging 8. Gel Imaging Electrophoresis->Gel_Imaging Band_Excision 9. Band Excision (Optional) Gel_Imaging->Band_Excision Second_Dimension_SDS_PAGE 10. 2D SDS-PAGE (Optional) Band_Excision->Second_Dimension_SDS_PAGE

Caption: Workflow for this compound analysis by native PAGE.

Troubleshooting Logic for Smeared Bands

G Start Smeared Bands Observed Check_DNA High DNA Content? Start->Check_DNA Check_Polymerization Incomplete Gel Polymerization? Check_DNA->Check_Polymerization No Add_DNase Add DNase or Shear DNA Check_DNA->Add_DNase Yes Check_Voltage High Voltage/ Heat? Check_Polymerization->Check_Voltage No Optimize_Polymerization Ensure Complete Polymerization Check_Polymerization->Optimize_Polymerization Yes Check_Loading Protein Overload? Check_Voltage->Check_Loading No Reduce_Voltage Reduce Voltage, Run at 4°C Check_Voltage->Reduce_Voltage Yes Check_Detergent Detergent Ratio Optimal? Check_Loading->Check_Detergent No Reduce_Load Reduce Protein Load Check_Loading->Reduce_Load Yes Optimize_Detergent Optimize Detergent: Protein Ratio Check_Detergent->Optimize_Detergent No

Caption: Troubleshooting smeared bands in native PAGE.

References

Technical Support Center: Optimizing Growth Conditions for Phenotypic Analysis of CP26 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions for the phenotypic analysis of Chlorophyll a/b-binding protein CP26 mutants.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and how does its absence affect the plant?

This compound (also known as Lhcb5) is one of the minor light-harvesting antenna proteins of Photosystem II (PSII) in higher plants and algae. Its primary roles include:

  • Light Harvesting: Capturing light energy and transferring it to the PSII reaction center.

  • Structural Integrity: Acting as a linker between the major light-harvesting complex (LHCII) trimers and the PSII core complex, contributing to the formation and stability of PSII-LHCII supercomplexes.[1]

  • Photoprotection: Participating in the regulation of non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat to prevent photo-oxidative damage.

The absence of this compound can lead to several phenotypic changes, including:

  • Reduced efficiency of energy transfer from LHCII to the PSII reaction center.[2]

  • Altered organization and stability of PSII-LHCII supercomplexes.[1]

  • Changes in the kinetics and capacity of NPQ.[3]

  • In some conditions, reduced photosynthetic rates and overall plant fitness.[2]

  • Increased susceptibility to oxidative stress under natural light conditions.[2]

Q2: What are the initial signs of stress in this compound mutants under suboptimal growth conditions?

Under suboptimal conditions, such as high light, temperature stress, or nutrient limitation, this compound mutants may exhibit the following symptoms:

  • Visual Phenotype: Paler green leaves compared to wild-type, and in some species like Physcomitrella patens, developmental defects.[3]

  • Chlorophyll Fluorescence: A significant decrease in the maximum quantum yield of PSII (Fv/Fm), indicating photoinhibition.

  • Growth: Stunted growth and reduced biomass accumulation, particularly under fluctuating or high light conditions.

Q3: How do different light intensities affect the phenotype of this compound mutants?

Light intensity is a critical factor influencing the phenotype of this compound mutants.

  • Low Light: Under low light, the absence of this compound may have a minimal impact on growth, as the light-harvesting capacity is not a limiting factor.

  • High Light: High light stress can exacerbate the phenotype of this compound mutants. They may exhibit increased photoinhibition, reduced photosynthetic efficiency, and in some cases, a compromised ability to induce NPQ effectively.[3]

  • Fluctuating Light: Plants lacking this compound can be particularly sensitive to fluctuating light conditions, showing impaired growth and photosynthetic performance.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected chlorophyll fluorescence readings (e.g., Fv/Fm, NPQ).

Possible Causes and Solutions:

Possible Cause Solution
Improper Dark Adaptation Ensure complete dark adaptation of the leaves before measurement. This is crucial for obtaining an accurate F0 and Fm. The required time can vary between species and growth conditions, but a minimum of 20-30 minutes is generally recommended.
Incorrect Saturation Pulse Intensity or Duration The saturating pulse must be strong enough and long enough to close all PSII reaction centers to accurately determine Fm'. For a typical setup, a pulse of 10,000 µmol/m²/s for 800 ms is used.[4] Verify that your instrument settings are appropriate for your specific mutant and experimental conditions.
Leaf Detachment or Stress If measuring detached leaves, ensure they are kept hydrated and measured promptly to avoid stress-induced artifacts. Whenever possible, perform measurements on attached leaves.
Variable Leaf Age or Position Use leaves of a similar age and developmental stage for all measurements to ensure consistency, as photosynthetic parameters can vary with leaf age.
Instrument Calibration Regularly check and calibrate your fluorometer according to the manufacturer's instructions to ensure accurate and reproducible measurements.
Problem 2: Difficulty in isolating stable thylakoid membranes from this compound mutants.

Possible Causes and Solutions:

Possible Cause Solution
Destabilized PSII-LHCII Supercomplexes The absence of this compound can lead to less stable supercomplexes.[1] Use a gentle isolation protocol with optimized buffer conditions. Consider using a lower concentration of detergent (e.g., dodecyl-α-D-maltoside) for solubilization and perform all steps at 4°C to minimize complex dissociation.
High Levels of Proteolytic Activity Include protease inhibitors in your isolation buffer to prevent the degradation of thylakoid proteins during the extraction process.
Contamination with Other Cellular Components Ensure thorough washing of the chloroplast pellet before thylakoid isolation to remove cytoplasmic and vacuolar contaminants that can interfere with the stability and purity of the thylakoid membranes.

Quantitative Data Summary

Table 1: Photosynthetic Parameters of Arabidopsis thaliana Wild-Type and lhcb5 (this compound knockout) Mutant under Different Light Conditions.

ParameterGenotypeGrowth Light (µmol photons m⁻² s⁻¹)Measurement Light (µmol photons m⁻² s⁻¹)Value
Fv/Fm Wild-Type120-~0.83
lhcb5120-~0.80
NPQ (at 1000 µmol photons m⁻² s⁻¹) Wild-Type1201000~2.5
lhcb51201000Reduced induction
Electron Transport Rate (ETR) Wild-Type120IncreasingSaturates at high light
lhcb5120IncreasingLower than wild-type
Chlorophyll a/b ratio Wild-Type120-~3.2
lhcb5120-Slightly higher than WT

Note: The values presented are approximate and can vary depending on the specific experimental conditions. The data is compiled from various studies on Arabidopsis lhcb5 mutants.

Experimental Protocols

Protocol 1: Chlorophyll Fluorescence Measurement

This protocol is adapted for the analysis of Arabidopsis thaliana wild-type and mutant plants.

1. Plant Growth and Dark Adaptation:

  • Grow Arabidopsis plants under controlled conditions (e.g., 120 µmol photons m⁻² s⁻¹, 8-hour photoperiod, 22°C).

  • Before measurement, dark-adapt the plants for at least 20-30 minutes.

2. Measurement Procedure (using a Pulse Amplitude Modulated - PAM - fluorometer):

  • F0 Measurement: Use a weak measuring light (e.g., 12 µmol/m²/s) to determine the minimal fluorescence (F0).[4]

  • Fm Measurement: Apply a short (e.g., 800 ms), high-intensity saturating pulse of light (e.g., 10,000 µmol/m²/s) to measure the maximum fluorescence (Fm).[4]

  • Calculate Fv/Fm: Determine the maximum quantum yield of PSII using the formula: Fv/Fm = (Fm - F0) / Fm.

  • NPQ Induction: Expose the leaf to actinic light of a chosen intensity (e.g., 70 µmol/m²/s or higher for stress experiments) for a defined period (e.g., 5-10 minutes).[4]

  • Fm' Measurement: During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fm').

  • Ft Measurement: Record the steady-state fluorescence (Ft) just before each saturating pulse.

  • Calculate NPQ: Calculate non-photochemical quenching using the formula: NPQ = (Fm - Fm') / Fm'.

  • Calculate Effective PSII Quantum Yield (ΦPSII): Calculate ΦPSII using the formula: ΦPSII = (Fm' - Ft) / Fm'.

Visualizations

Experimental_Workflow_for_CP26_Mutant_Analysis cluster_growth Plant Growth cluster_phenotyping Phenotypic Analysis cluster_data Data Analysis and Interpretation start Grow Wild-Type and this compound Mutant Plants conditions Controlled Environment (Light, Temperature, Nutrients) start->conditions visual Visual Inspection (Color, Size) conditions->visual chloro Chlorophyll Fluorescence (Fv/Fm, NPQ, ETR) conditions->chloro biochem Biochemical Analysis (Thylakoid Isolation, Protein Analysis) conditions->biochem quant Quantitative Data Comparison visual->quant chloro->quant biochem->quant interp Interpretation of Phenotype quant->interp

Caption: Experimental workflow for this compound mutant analysis.

Light_Stress_Signaling_Pathway cluster_light Light Conditions cluster_psii Photosystem II cluster_response Cellular Response high_light High Light psii PSII-LHCII Supercomplex high_light->psii Excess Energy npq Non-Photochemical Quenching (NPQ) Activation high_light->npq Triggers low_light Low Light low_light->psii This compound This compound (Lhcb5) psii->this compound ros Reactive Oxygen Species (ROS) Production psii->ros Leads to This compound->npq Modulates aba ABA Signaling This compound->aba Involved in gene_exp Altered Gene Expression ros->gene_exp Induces aba->gene_exp Regulates

Caption: Simplified signaling in response to light stress involving this compound.

References

Technical Support Center: Troubleshooting Co-suppression Effects in Transgene Overexpression Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-suppression effects in transgene overexpression experiments. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is co-suppression?

A1: Co-suppression, a form of post-transcriptional gene silencing (PTGS), is a phenomenon where the introduction of a transgene designed to overexpress a particular gene leads to the silencing of both the introduced transgene and the corresponding endogenous gene.[1][2] This results in a reduction, rather than an increase, of the target gene's expression. The term was first coined from observations in petunia plants, where attempts to deepen the purple flower color by overexpressing the chalcone synthase-A (CHS-A) gene resulted in flowers with white or variegated patterns due to the silencing of both the transgene and the native pigment-producing gene.[1][3]

Q2: What is the molecular basis of co-suppression?

A2: Co-suppression is triggered by the production of aberrant RNA from the transgene, which the cell's machinery recognizes as foreign or excessive. This leads to the generation of double-stranded RNA (dsRNA).[4][5] An enzyme called DICER or a DICER-like protein (DCL) then cleaves the dsRNA into small interfering RNAs (siRNAs), which are typically 21-24 nucleotides long.[4][6] These siRNAs are incorporated into the RNA-Induced Silencing Complex (RISC), which uses the siRNA as a guide to find and degrade complementary messenger RNA (mRNA) molecules.[4][6] This degradation of both the transgene and the endogenous gene's mRNA leads to the observed silencing effect.

Q3: Is co-suppression the same as RNA interference (RNAi)?

A3: Co-suppression is a type of RNA interference (RNAi).[4][6] RNAi is a broad term for gene silencing mechanisms that use small RNA molecules to inhibit gene expression. Co-suppression specifically refers to the silencing of both a transgene and a homologous endogenous gene when the transgene is introduced with the intent of overexpression.[1]

Q4: I am working with CP26 overexpression lines. Is this gene known to cause co-suppression?

A4: The designation "this compound" typically refers to a 26-kilobase circular plasmid found in the bacterium Borrelia burgdorferi, the causative agent of Lyme disease.[7][8][9] This plasmid is essential for the bacterium's survival.[7][9] The phenomenon of co-suppression as described in this guide is characteristic of eukaryotic organisms, particularly plants. If you are attempting to overexpress a gene from the this compound plasmid in a eukaryotic system (e.g., a plant or mammalian cell line) and observing a loss of expression, it is plausible that the cellular machinery is recognizing the bacterial transgene's transcripts as aberrant, thereby triggering a co-suppression or RNAi response. However, co-suppression of a gene named "this compound" is not a documented phenomenon in plant biology literature. The troubleshooting advice provided here is based on the general principles of co-suppression in eukaryotes.

Troubleshooting Guide

Problem: My target gene expression is lower in my overexpression line than in the wild type.

This is a classic sign of co-suppression. The following sections provide potential causes and solutions.

Potential Cause 1: High Transgene Copy Number or Complex Integration Pattern

Multiple copies of the transgene integrated in a complex arrangement (e.g., inverted repeats) can be a strong trigger for dsRNA formation and subsequent silencing.[10][11]

Troubleshooting Steps:

  • Molecular Analysis:

    • Southern Blot: Determine the transgene copy number and integration pattern in your transgenic lines.

    • qPCR: Quantify the transgene copy number relative to a known single-copy endogenous gene.

  • Screening:

    • If you have a population of transgenic lines, screen for individuals with a single, intact transgene copy. These are less likely to exhibit co-suppression.

Potential Cause 2: High Transcription Rate of the Transgene

A very strong promoter driving high levels of transcription can lead to the accumulation of aberrant RNAs, which can initiate the silencing pathway.[3]

Troubleshooting Steps:

  • Promoter Choice:

    • If possible, re-design your construct with a weaker or inducible promoter to control the level of transgene transcription.

  • Nuclear Run-on Assay:

    • This experiment can determine the transcription rate of the transgene in the nucleus, helping to confirm if excessive transcription is occurring.

Potential Cause 3: Aberrant RNA Processing

Transcripts from the transgene may lack proper processing signals (e.g., polyadenylation signals), leading to the production of aberrant RNAs that are targeted for degradation and can trigger the silencing machinery.

Troubleshooting Steps:

  • Vector Design Review:

    • Ensure your overexpression vector contains all the necessary regulatory elements for proper transcription and transcript processing in your experimental system.[12]

  • Northern Blot Analysis:

    • Analyze the size and integrity of the transgene transcripts. The presence of transcripts of unexpected sizes could indicate improper processing.

  • Small RNA Sequencing:

    • Sequence the small RNA population in your transgenic lines. An abundance of siRNAs corresponding to your transgene is a direct indicator of RNA silencing.

Summary of Troubleshooting Approaches

Issue Potential Cause Recommended Experiment Expected Outcome if Cause is Confirmed
Reduced Target Gene Expression High Transgene Copy NumberSouthern Blot / qPCRMultiple bands on Southern blot or high relative copy number in qPCR.
High Transcription RateNuclear Run-on AssayIncreased rate of transgene transcription compared to endogenous genes.
Aberrant RNA ProcessingNorthern Blot / Small RNA SequencingPresence of aberrant-sized transcripts or a high abundance of siRNAs corresponding to the transgene.
Variable Silencing Patterns Positional Effects of IntegrationInverse PCR / Genome WalkingIdentification of transgene integration site in a heterochromatic region.
Environmental StressComparative analysis under different growth conditionsChanges in the level of silencing that correlate with stress factors.

Detailed Experimental Protocols

Protocol 1: Southern Blot Analysis for Transgene Copy Number
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both wild-type and transgenic lines.

  • Restriction Digestion: Digest the genomic DNA with a restriction enzyme that cuts outside the T-DNA region of your transgene insert.

  • Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.

  • Transfer: Transfer the DNA from the gel to a nylon or nitrocellulose membrane.

  • Probe Labeling: Prepare a labeled DNA probe specific to your transgene.

  • Hybridization: Hybridize the labeled probe to the membrane.

  • Detection: Visualize the hybridized probe. The number of bands will correspond to the number of transgene integration sites.

Protocol 2: Small RNA Northern Blot
  • RNA Extraction: Isolate total RNA from your samples, ensuring that small RNAs are preserved.

  • Polyacrylamide Gel Electrophoresis: Separate the RNA on a denaturing polyacrylamide gel.

  • Transfer: Transfer the RNA to a nylon membrane.

  • Probe Labeling: Synthesize a labeled RNA or DNA probe that is complementary to your transgene sequence.

  • Hybridization: Hybridize the probe to the membrane at a low temperature suitable for small RNA detection.

  • Detection: Visualize the probe. A signal at the 21-24 nt size range indicates the presence of siRNAs.

Visualizing the Co-suppression Pathway and Troubleshooting Workflow

Diagram 1: The Molecular Pathway of Co-suppression (PTGS)

CoSuppression_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Transgene Transgene (High Expression) AberrantRNA Aberrant RNA Transgene->AberrantRNA High Transcription mRNA_trans Transgene mRNA Transgene->mRNA_trans EndoGene Endogenous Gene mRNA_endo Endogenous mRNA EndoGene->mRNA_endo dsRNA dsRNA AberrantRNA->dsRNA RDR6 RISC RISC mRNA_endo->RISC cluster_cytoplasm cluster_cytoplasm mRNA_endo->cluster_cytoplasm mRNA_trans->RISC mRNA_trans->cluster_cytoplasm DICER DICER/DCL dsRNA->DICER siRNA siRNAs DICER->siRNA siRNA->RISC Degradation mRNA Degradation RISC->Degradation Troubleshooting_Workflow Start Observation: Reduced Target Gene Expression in Overexpression Line Hypothesis Hypothesis: Co-suppression (PTGS) Start->Hypothesis Analysis1 Molecular Analysis: Transgene Copy Number (Southern Blot / qPCR) Hypothesis->Analysis1 Analysis2 Expression Analysis: Transcript Levels (Northern Blot / RT-qPCR) Hypothesis->Analysis2 Analysis3 Small RNA Analysis: Detection of siRNAs (Small RNA Northern / Sequencing) Hypothesis->Analysis3 Result1 High Copy Number? Analysis1->Result1 Result2 Reduced mRNA Levels? Analysis2->Result2 Result3 siRNAs Detected? Analysis3->Result3 Conclusion Conclusion: Co-suppression Confirmed Result1->Conclusion Yes Solution1 Solution: Screen for low-copy lines Result1->Solution1 Yes Result2->Conclusion Yes Result3->Conclusion Yes Solution2 Solution: Re-design construct (weaker promoter, etc.) Conclusion->Solution2

References

Technical Support Center: Enhancing CP26 Resolution in Blue Native Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE). This resource is designed for researchers, scientists, and drug development professionals seeking to optimize the resolution of the Photosystem II (PSII) subunit, CP26. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide: Improving this compound Resolution

This guide provides solutions to specific issues that can arise when separating thylakoid membrane protein complexes to resolve this compound.

Question: Why is my this compound band faint or not visible on the gel?

Answer: Low abundance of the this compound complex or inefficient extraction can lead to poor visibility.

  • Increase Protein Loading: Ensure you are loading an adequate amount of total protein. For thylakoid samples, a typical loading amount is 5-20 µg of chlorophyll.[1][2]

  • Optimize Solubilization: The choice and concentration of the detergent are critical for efficiently extracting protein complexes while maintaining their integrity.[1][3][4]

    • Start with a mild, non-ionic detergent like 1% (w/v) n-dodecyl-β-D-maltoside (β-DM) or 1% (w/v) digitonin.[1][2][5] The optimal detergent and its concentration should be determined empirically.[4]

    • Incubate the thylakoid membranes with the detergent on ice to minimize protein degradation.[2]

  • Prevent Protein Aggregation: Insoluble material can trap your protein of interest. Centrifuge the solubilized sample to remove any aggregated proteins before loading it onto the gel.[1][4]

Question: Why are the protein bands, including where this compound should be, smeared or lacking sharpness?

Answer: Smearing can result from several factors, including protein aggregation, inappropriate electrophoresis conditions, or issues with the gel matrix.

  • Optimize Acrylamide Gradient: A gradient gel is crucial for separating a wide range of protein complex sizes. For resolving smaller complexes like this compound, a steeper or optimized gradient can improve resolution.[1][3] Consider using a 5-12.5% or a 6-12% linear acrylamide gradient.[2][6]

  • Control Electrophoresis Temperature: BN-PAGE should be performed at a low temperature (e.g., 4°C) to prevent protein denaturation and maintain complex integrity.[1][7][8] Use a cold room or a cooling system for the electrophoresis unit.[1]

  • Adjust Voltage Settings: Running the gel at a lower voltage for a longer duration can often improve band sharpness.[7] A common strategy is to start at a lower voltage and gradually increase it. For example, begin at 75-100V and incrementally increase to 150-200V.[1][9]

  • Check Buffer Composition: Ensure the correct preparation of all buffers (anode, cathode, and gel buffers). Incorrect pH or ionic strength can lead to poor migration and band distortion.[8][10] The cathode buffer should initially contain Coomassie Blue G-250 to impart a negative charge on the protein complexes.[11][12]

Question: How can I confirm the identity of the this compound band?

Answer: Confirming the identity of your band of interest is essential.

  • Two-Dimensional SDS-PAGE (2D-SDS-PAGE): After the first dimension BN-PAGE, excise the lane and incubate it in a denaturing buffer (Laemmli buffer) containing SDS and a reducing agent like β-mercaptoethanol.[1][3] Then, run a second dimension SDS-PAGE to separate the individual subunits of the protein complexes.[1] The this compound subunit can then be identified based on its known molecular weight.

  • Western Blotting: Following 2D-SDS-PAGE, transfer the separated proteins to a membrane (e.g., PVDF) and probe with an antibody specific for this compound.[2]

Experimental Protocols

Protocol 1: Thylakoid Membrane Solubilization

This protocol describes the solubilization of thylakoid membranes from Arabidopsis thaliana for BN-PAGE analysis.

  • Isolate thylakoid membranes from fresh leaves to ensure high-quality protein complexes.[13]

  • Resuspend the thylakoids in an appropriate buffer (e.g., ACA buffer) to a chlorophyll concentration of 1 mg/mL under dim light.[5]

  • Add an equal volume of a 2x detergent solution (e.g., 2% w/v β-DM or 2% w/v digitonin) to the thylakoid suspension.[1]

  • Incubate on ice for a specified time (e.g., 10 minutes in the dark) to allow for solubilization.[2]

  • Centrifuge the mixture at high speed (e.g., 18,000 x g) for 20 minutes at 4°C to pellet any insoluble material.[1]

  • Carefully collect the supernatant containing the solubilized protein complexes.

  • Add Coomassie Blue G-250 sample buffer to the supernatant before loading it onto the BN-PAGE gel.[2]

Protocol 2: Blue Native PAGE (BN-PAGE)

This protocol outlines the general steps for performing BN-PAGE.

  • Gel Casting:

    • Cast a linear acrylamide gradient gel (e.g., 3.5% to 12.5% or 5% to 12.5%).[2][5] The use of a gradient helps to separate a wide range of protein complex sizes effectively.[1]

    • Pour a stacking gel (e.g., 3% or 4%) on top of the separating gel.[5][6]

  • Electrophoresis Setup:

    • Assemble the gel in a vertical electrophoresis system.

    • Fill the inner (upper) chamber with the blue cathode buffer containing Coomassie Blue G-250 and the outer (lower) chamber with the anode buffer.[1]

  • Sample Loading and Electrophoresis:

    • Load the solubilized thylakoid samples into the wells.

    • Begin electrophoresis at a low voltage (e.g., 75 V for 30 minutes) and gradually increase it (e.g., to 100 V, 125 V, and finally 150-175 V).[1]

    • Maintain the temperature at 4°C throughout the run.[1]

    • Continue the electrophoresis until the blue dye front reaches the bottom of the gel.

Data Presentation

Table 1: Recommended Detergents for Thylakoid Solubilization

DetergentTypical Concentration (% w/v)PropertiesReference(s)
n-dodecyl-β-D-maltoside (β-DM)1.0A mild, non-ionic detergent effective at preserving the integrity of photosystem supercomplexes.[1][2][5]
Digitonin1.0A milder glycosidic detergent, often used to isolate larger, more labile supercomplexes.[1][5]
Triton X-1000.1 - 0.5A non-ionic detergent, though can sometimes be harsher than β-DM or digitonin.[4]

Table 2: Typical Electrophoresis Conditions for BN-PAGE

ParameterRecommended SettingRationaleReference(s)
Acrylamide Gradient3.5% - 12.5% or 5% - 12.5%Provides high resolution over a broad molecular weight range, crucial for separating complexes of different sizes.[1][2][3][5]
VoltageStart at 75-100 V, gradually increase to 150-200 VGradual increase in voltage helps in sample stacking and improves band sharpness.[1][9]
Temperature4°CMaintains the native state and activity of protein complexes, preventing denaturation.[1][7][8]
Running TimeVariable (until dye front reaches the bottom)Dependent on gel percentage, voltage, and size of complexes being separated.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_bn_page 1D Blue Native PAGE cluster_2d_sds_page 2D SDS-PAGE & Analysis thylakoid_isolation Thylakoid Isolation solubilization Solubilization (e.g., 1% β-DM) thylakoid_isolation->solubilization centrifugation Centrifugation (18,000 x g, 20 min, 4°C) solubilization->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection add_cbb Add Coomassie Sample Buffer supernatant_collection->add_cbb load_sample Load Sample on Gradient Gel add_cbb->load_sample electrophoresis_1d Electrophoresis (4°C, increasing voltage) excise_lane Excise Gel Lane electrophoresis_1d->excise_lane denature Denature in Laemmli Buffer excise_lane->denature electrophoresis_2d 2nd Dimension SDS-PAGE denature->electrophoresis_2d analysis Analysis (Staining or Western Blot) electrophoresis_2d->analysis

Caption: Workflow for the analysis of this compound using 2D-BN/SDS-PAGE.

troubleshooting_logic cluster_issues Potential Issues cluster_solutions Troubleshooting Steps start Poor this compound Resolution faint_band Faint or No Band start->faint_band smeared_bands Smeared Bands start->smeared_bands incorrect_id Uncertain Identity start->incorrect_id increase_load Increase Protein Load faint_band->increase_load optimize_sol Optimize Solubilization faint_band->optimize_sol smeared_bands->optimize_sol optimize_gel Optimize Gel Gradient smeared_bands->optimize_gel control_temp_volt Control Temp. & Voltage smeared_bands->control_temp_volt run_2d_page Run 2D-SDS-PAGE incorrect_id->run_2d_page western_blot Perform Western Blot incorrect_id->western_blot

Caption: Troubleshooting logic for improving this compound resolution in BN-PAGE.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of Coomassie Blue G-250 in the cathode buffer and sample preparation?

A1: Coomassie Blue G-250 binds to proteins, conferring a net negative charge without denaturing them.[11][12] This is essential for the electrophoretic mobility of the protein complexes towards the anode in the neutral pH environment of the BN-PAGE system.[12]

Q2: Can I use a constant percentage acrylamide gel instead of a gradient gel?

A2: While a constant percentage gel can be used, a gradient gel generally provides superior resolution for a mixture of protein complexes of varying sizes, which is typical for thylakoid membrane preparations.[1][3] A gradient allows larger complexes to be resolved at the top of the gel while smaller complexes, like this compound, can be more effectively separated in the higher percentage acrylamide region at the bottom.

Q3: My samples are not entering the gel. What could be the problem?

A3: This issue can arise from several factors:

  • Insufficient Voltage: The initial voltage may be too low to drive the complexes into the gel matrix.[9]

  • Protein Aggregation: The protein complexes may have aggregated in the well. This can be due to improper solubilization or high salt concentrations in the sample.[8][14]

  • Incorrect Buffer pH: The pH of the running buffers and gel buffer is critical. Ensure they are prepared correctly.[8]

Q4: What is the difference between using β-DM and digitonin for solubilization?

A4: Both are mild, non-ionic detergents, but they have different properties. Digitonin is generally considered milder and is often used to preserve the interactions within very large and labile supercomplexes.[5] β-DM is also effective at maintaining the integrity of protein complexes and is widely used for the analysis of photosystem supercomplexes.[1][5] The choice between them may depend on the specific research question and the stability of the complexes of interest.

Q5: How can I minimize the degradation of photosystem II supercomplexes during the procedure?

A5: The stability of PSII-LHCII supercomplexes can be sensitive to the solubilization and electrophoresis conditions.[1] To minimize degradation:

  • Work quickly and keep samples on ice at all times.

  • Use fresh, high-quality thylakoid preparations.[13]

  • Optimize the detergent-to-chlorophyll ratio to avoid over-solubilization, which can strip away lipids and destabilize the complexes.

  • Perform the electrophoresis at 4°C.[1]

References

Technical Support Center: Strategies for Enhancing the Yield of Purified CP26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of CP26 proteins. The following sections address specific issues for two distinct proteins commonly referred to as this compound: the chlorophyll a/b-binding protein this compound from photosystem II and the major core protein p26 from Equine Infectious Anemia Virus (EIAV).

Section 1: Chlorophyll a/b-Binding Protein this compound (Lhcb5)

The chlorophyll a/b-binding protein this compound, a key component of the photosystem II light-harvesting antenna in higher plants, is notoriously difficult to purify in its native, pigment-bound form.[1] This section provides guidance on enhancing the yield of recombinant this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of native this compound from plant tissues so challenging?

A1: The purification of this compound from its native environment is difficult due to its hydrophobic nature, its association with other pigment-protein complexes within the thylakoid membrane, and its tendency to lose bound pigments upon extraction with detergents. These factors often lead to low yields and protein instability.

Q2: What are the advantages of using a recombinant expression system for this compound?

A2: Recombinant expression, typically in Escherichia coli, allows for the production of large quantities of the this compound apoprotein (the protein without bound pigments).[1] This approach provides a consistent source of protein for in vitro reconstitution with chlorophylls and carotenoids, enabling detailed biochemical and functional studies.[1]

Q3: What is in vitro reconstitution and why is it necessary for recombinant this compound?

A3: In vitro reconstitution is the process of refolding the recombinantly expressed and purified this compound apoprotein in the presence of chlorophyll a, chlorophyll b, and specific xanthophylls to form a stable pigment-protein complex.[1] This step is crucial because E. coli does not synthesize chlorophylls, and the proper folding and stability of this compound are dependent on pigment binding.

Q4: Which carotenoids can be used for the reconstitution of this compound?

A4: this compound shows a degree of flexibility in carotenoid binding. While it can be reconstituted with various xanthophylls, it has been shown to form a stable complex with violaxanthin as the sole carotenoid, which is significant given its role in the xanthophyll cycle.[1]

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Low expression of recombinant this compound apoprotein in E. coli Codon usage in the Lhcb5 gene is not optimal for E. coli.Synthesize a codon-optimized version of the Lhcb5 gene for expression in E. coli.
The expressed protein is toxic to the host cells.Lower the induction temperature (e.g., 18-25°C) and use a lower concentration of the inducing agent (e.g., IPTG).
Formation of inclusion bodies High expression levels overwhelming the cellular folding machinery.Optimize expression conditions by lowering the temperature and inducer concentration.
The protein is inherently prone to aggregation when expressed without its native binding partners (pigments).Purify the protein from inclusion bodies under denaturing conditions (e.g., using urea or guanidinium chloride) followed by in vitro refolding and reconstitution.
Low yield of reconstituted pigment-protein complex Inefficient refolding of the apoprotein.Screen different refolding buffers with varying pH, salt concentrations, and additives. The addition of detergents at concentrations below the critical micelle concentration can aid in refolding.
Degradation of pigments during reconstitution.Perform all reconstitution steps in the dark or under dim light to prevent photodegradation of chlorophylls and carotenoids.
Precipitation of the complex after purification The reconstituted complex is unstable at high concentrations.Maintain a low protein concentration and consider adding stabilizing agents like glycerol to the storage buffer.[2]
The buffer conditions are not optimal for solubility.Screen for optimal buffer pH and ionic strength. The addition of non-denaturing detergents like Tween 20 or CHAPS at low concentrations can also help maintain solubility.[2]
Experimental Protocols

Protocol 1: Expression and Purification of Recombinant this compound Apoprotein from E. coli

  • Expression:

    • Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the codon-optimized Lhcb5 gene.

    • Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 20°C) overnight.

    • Harvest the cells by centrifugation.

  • Purification from Inclusion Bodies:

    • Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion bodies with a buffer containing a low concentration of detergent (e.g., Triton X-100) to remove membrane contaminants.

    • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidinium chloride).

    • Clarify the solubilized protein by centrifugation.

    • Purify the denatured apoprotein using immobilized metal affinity chromatography (IMAC) if a His-tag is present.

Protocol 2: In Vitro Reconstitution of this compound

  • Pigment Preparation:

    • Extract chlorophyll a, chlorophyll b, and desired xanthophylls (e.g., violaxanthin) from plant material (e.g., spinach) using acetone.

    • Purify the individual pigments using chromatography techniques such as HPLC.

    • Determine the concentration of the purified pigments spectrophotometrically.

  • Reconstitution:

    • Slowly refold the denatured this compound apoprotein by dialysis or rapid dilution into a refolding buffer containing the purified pigments.

    • The refolding buffer should contain a detergent (e.g., n-octyl-β-D-glucopyranoside) to facilitate pigment binding and protein folding.

    • Incubate the mixture in the dark at a low temperature (e.g., 4°C) to allow for the formation of the pigment-protein complex.

  • Purification of the Reconstituted Complex:

    • Isolate the reconstituted this compound complex from free pigments and misfolded protein using partially denaturing gel electrophoresis or affinity chromatography if a tag is present.[1]

Visualizations

CP26_Purification_Workflow cluster_expression Recombinant Expression cluster_purification Apoprotein Purification cluster_reconstitution In Vitro Reconstitution Transformation Transformation of E. coli Cell_Growth Cell Growth Transformation->Cell_Growth Induction Induction (IPTG) Cell_Growth->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Inclusion_Body_Isolation Inclusion Body Isolation Lysis->Inclusion_Body_Isolation Solubilization Solubilization (Urea/Gua-HCl) Inclusion_Body_Isolation->Solubilization IMAC IMAC Purification Solubilization->IMAC Refolding Refolding with Pigments IMAC->Refolding Purified_Complex Purification of Complex Refolding->Purified_Complex Analysis Analysis Purified_Complex->Analysis Functional/Structural Analysis

Caption: Workflow for recombinant expression and purification of this compound.

Section 2: Equine Infectious Anemia Virus (EIAV) Major Core Protein p26

The major core protein p26 of EIAV is a lentiviral protein that has been successfully expressed in a soluble form in E. coli and purified to homogeneity.[3] This section provides guidance for optimizing the yield of this recombinant protein.

Frequently Asked Questions (FAQs)

Q1: What are the common expression systems for recombinant EIAV p26?

A1: The gene for EIAV p26 has been successfully cloned and expressed in E. coli, yielding a soluble protein that can be purified using conventional methods.[3]

Q2: Does recombinant p26 form disulfide bonds?

A2: No, studies have shown that recombinant p26 exists as a monomer in solution and does not contain intermolecular or intramolecular disulfide bonds.[3]

Q3: Is the recombinantly expressed p26 protein properly folded?

A3: Yes, biophysical characterization, including circular dichroism and fluorescence spectroscopy, has indicated that the recombinant p26 protein is folded into an ordered and likely native conformation.[3]

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Low yield of soluble p26 Suboptimal expression conditions.Optimize induction parameters such as IPTG concentration, temperature, and induction time. A lower temperature (e.g., 20-25°C) often enhances the yield of soluble protein.
Inefficient cell lysis.Ensure complete cell disruption by optimizing sonication parameters or using a French press. The addition of lysozyme can also improve lysis efficiency.
Protein degradation during purification Presence of proteases from the host cells.Add protease inhibitors to the lysis buffer. Perform all purification steps at 4°C to minimize protease activity.
Co-purification of contaminants Non-specific binding to the chromatography resin.If using IMAC, include a low concentration of imidazole in the lysis and wash buffers to reduce non-specific binding.
The protein of interest is binding to host proteins.Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffers to disrupt ionic interactions between proteins.
Low final protein concentration The protein is being lost during concentration steps.Use a concentrator with an appropriate molecular weight cutoff to prevent loss of the monomeric p26 (approximately 26 kDa).
The protein is precipitating at high concentrations.Screen for optimal buffer conditions (pH, salt) for long-term storage. Consider adding stabilizing agents like glycerol or L-arginine/L-glutamate.[4]
Experimental Protocols

Protocol 3: Expression and Purification of Soluble Recombinant EIAV p26

  • Expression:

    • Follow the expression steps outlined in Protocol 1, using an E. coli strain transformed with the p26 expression vector.

  • Purification:

    • Resuspend the harvested cell pellet in a suitable lysis buffer (e.g., Tris-HCl or phosphate buffer) containing protease inhibitors.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the soluble p26 from the supernatant using a series of chromatography steps. This can include:

      • Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), use IMAC as the initial capture step.

      • Ion-Exchange Chromatography: Based on the predicted isoelectric point of p26, use either cation or anion exchange chromatography for further purification.

      • Size-Exclusion Chromatography: Use as a final polishing step to separate monomeric p26 from any aggregates or remaining contaminants.

Visualizations

p26_Purification_Workflow cluster_expression Recombinant Expression cluster_purification Soluble Protein Purification Transformation Transformation of E. coli Cell_Growth Cell Growth Transformation->Cell_Growth Induction Induction (IPTG) Cell_Growth->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity_Chromo Affinity Chromatography Clarification->Affinity_Chromo Ion_Exchange Ion-Exchange Chromatography Affinity_Chromo->Ion_Exchange SEC Size-Exclusion Chromatography Ion_Exchange->SEC Analysis Analysis SEC->Analysis Biophysical/Immunological Assays

Caption: Workflow for soluble recombinant p26 purification.

References

Technical Support Center: Recombinant CP26 Protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the aggregation of recombinant CP26 protein during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is recombinant this compound protein, and why is it prone to aggregation?

Recombinant this compound is a chlorophyll-binding protein, a component of the photosystem II light-harvesting antenna in plants. When expressed in heterologous systems like E. coli, it often misfolds and accumulates in insoluble aggregates known as inclusion bodies. This is primarily because the prokaryotic expression host lacks the specific cellular environment and machinery, including the presence of chlorophyll and carotenoid pigments, required for the correct folding and stabilization of this pigment-protein complex.

Q2: My recombinant this compound is expressed in inclusion bodies. How can I obtain soluble, properly folded protein?

Obtaining soluble and functional this compound from inclusion bodies requires a process of denaturation and subsequent refolding. This typically involves:

  • Isolation and purification of the inclusion bodies from the E. coli lysate.

  • Solubilization of the inclusion bodies using strong denaturants like urea or guanidine hydrochloride.

  • Refolding of the denatured protein by gradually removing the denaturant, often in the presence of essential cofactors. For this compound, the presence of chlorophyll a, chlorophyll b, and specific xanthophylls during the refolding process is crucial for obtaining a stable, properly folded protein-pigment complex[1].

Q3: What is the isoelectric point (pI) of recombinant this compound, and why is it important?

The theoretical isoelectric point (pI) of the Arabidopsis thaliana this compound protein (UniProt accession Q9XF89), based on its amino acid sequence, is approximately 5.89. The pI is the pH at which the protein has no net electrical charge. At a pH close to the pI, proteins are often least soluble and most prone to aggregation. Therefore, it is advisable to work with buffers that have a pH at least one unit above or below the pI to maintain the solubility of the protein through electrostatic repulsion.

Q4: Are there any specific amino acid sequence features of this compound I should be aware of regarding aggregation?

The amino acid sequence of this compound from Arabidopsis thaliana reveals a few key features. It is a transmembrane protein with hydrophobic regions that can contribute to aggregation if not properly folded. The sequence contains cysteine residues which, under oxidizing conditions, could potentially form incorrect disulfide bonds, leading to misfolding and aggregation. The presence of these residues suggests that maintaining a reducing environment during purification and refolding might be beneficial.

Q5: Can post-translational modifications (PTMs) affect the aggregation of recombinant this compound?

While there is evidence of post-translational modifications in other subunits of photosystem II, specific PTMs for this compound that might influence its folding and stability have not been extensively characterized[1][2][3]. In its native environment, PTMs could play a role in the proper assembly and function of the complex. The absence of these modifications in a recombinant system like E. coli could be a contributing factor to misfolding and aggregation.

Troubleshooting Guides

Problem 1: Low yield of soluble this compound protein after expression.

dot

cluster_conditions Troubleshooting Steps Start Low Soluble this compound Yield Condition1 Optimize Expression Conditions Start->Condition1 Condition2 Co-expression with Chaperones Condition1->Condition2 If still low Outcome1 Increased Soluble Fraction Condition1->Outcome1 Condition3 Use a Solubility-Enhancing Fusion Tag Condition2->Condition3 If still low Condition2->Outcome1 Condition3->Outcome1 Start Aggregation During Purification Step1 Buffer pH Optimization (Away from pI ~5.89) Start->Step1 Step2 Maintain Reducing Environment (Add DTT or BME) Step1->Step2 Step3 Include Additives (L-arginine, glycerol) Step2->Step3 Step4 Work at Low Temperature (4°C) Step3->Step4 Outcome Soluble, Monodisperse this compound Step4->Outcome Start Aggregation During Refolding Step1 Gradual Denaturant Removal Start->Step1 Step2 Inclusion of Pigments Step1->Step2 Step3 Optimize Refolding Buffer Step2->Step3 Outcome Properly Folded this compound-Pigment Complex Step3->Outcome

References

Technical Support Center: Optimizing qPCR Primers for CP26 Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing quantitative PCR (qPCR) primers, specifically for the analysis of CP26 gene expression.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when designing primers for this compound gene expression analysis?

A1: Successful qPCR primer design is critical for accurate and reproducible results. Key parameters include:

  • Amplicon Length: The target product size should ideally be between 70 and 150 base pairs for optimal amplification efficiency.[1][2][3]

  • Melting Temperature (Tm): Primers should have a Tm between 60-64°C, and the Tm for the forward and reverse primers should not differ by more than 2°C.[2][4]

  • GC Content: The GC content of the primers should be between 40-60%.[5] Avoid runs of four or more identical nucleotides, especially G's.

  • Specificity: Primers must be specific to the this compound gene of the target species. Use tools like NCBI Primer-BLAST to check for potential off-target binding.[2][6]

  • Primer Location: Whenever possible, design primers that span an exon-exon junction to prevent amplification of contaminating genomic DNA (gDNA).[6][7]

  • Secondary Structures: Avoid sequences that can form strong secondary structures, such as hairpins or self-dimers.[4]

Q2: How do I experimentally validate my newly designed this compound primers?

A2: After in-silico design, primers must be validated in the lab. The key validation steps are:

  • Annealing Temperature Optimization: Perform a temperature gradient qPCR to determine the optimal annealing temperature (Ta) that gives the lowest Cq value with a single, sharp peak in the melt curve analysis.[8][9]

  • Melt Curve Analysis: A single, sharp peak in the melt curve indicates the amplification of a single, specific product.[10] Multiple peaks suggest non-specific amplification or primer-dimers.[10][11]

  • Amplification Efficiency Calculation: Generate a standard curve using a serial dilution of a template (e.g., cDNA or a plasmid containing the this compound target sequence). The efficiency, calculated from the slope of the standard curve, should be between 90% and 110%.[8]

Q3: What is a melt curve analysis and why is it essential?

A3: Melt curve analysis is a crucial step performed after a qPCR run that assesses the specificity of the amplification reaction. It works by slowly increasing the temperature and measuring the change in fluorescence as the double-stranded DNA dissociates (melts). The temperature at which 50% of the DNA is denatured is the melting temperature (Tm) of the product. A single peak indicates a single PCR product, confirming the specificity of your primers. The presence of multiple peaks points to issues like primer-dimers or non-specific amplification.[10]

Q4: How is qPCR amplification efficiency calculated and what is an acceptable range?

A4: Amplification efficiency is calculated from the slope of the standard curve, which is a plot of Cq values against the logarithm of the starting template concentration. The formula is: Efficiency (%) = (10(-1/slope) - 1) * 100 . An acceptable efficiency for a qPCR assay is between 90% and 110%, with a correlation coefficient (R²) of the standard curve ≥ 0.99.[8][12] Efficiencies outside this range can indicate suboptimal reaction conditions or the presence of inhibitors.[13]

Quantitative Data Summary

For optimal qPCR results, primer and reaction parameters should be tightly controlled. The following tables summarize key quantitative guidelines.

Table 1: Recommended Primer Design Parameters

ParameterRecommended ValueRationale
Amplicon Length70 - 150 bpEnsures high amplification efficiency.[1][2]
Melting Temp (Tm)60 - 64°CPromotes specific binding and optimal polymerase activity.[2][4]
Tm Difference (Fwd vs. Rev)≤ 2°CEnsures both primers bind with similar efficiency.[4]
GC Content40 - 60%Contributes to stable primer-template annealing.[5]
Primer Concentration200 - 500 nMOptimal concentration minimizes primer-dimers while maximizing yield.[9]
Amplification Efficiency90 - 110%Indicates a robust and reproducible assay.[8]
Standard Curve R² Value≥ 0.99Demonstrates linearity and accuracy across the dynamic range.[3]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process can help clarify the steps required for successful primer optimization.

Primer_Optimization_Workflow cluster_design In-Silico Design cluster_validation Wet Lab Validation cluster_result Outcome start Obtain this compound Sequence design Design Primers (e.g., Primer3) start->design blast Check Specificity (Primer-BLAST) design->blast gradient Annealing Temp. Gradient qPCR blast->gradient Synthesize Primers melt_curve Melt Curve Analysis gradient->melt_curve efficiency Standard Curve & Efficiency Calc. melt_curve->efficiency decision Primers Optimized? efficiency->decision pass Proceed with This compound Expression Analysis decision->pass Yes fail Redesign Primers decision->fail No fail->start Revise

Caption: Workflow for designing and validating qPCR primers for this compound.

Troubleshooting Guide

This section addresses common problems encountered during qPCR analysis in a question-and-answer format.

Q: I see no amplification or very late amplification (high Cq) for my this compound gene. What could be wrong?

A: This issue can stem from several sources. Consider the following causes and solutions:

  • Poor RNA/cDNA Quality: Low-quality or degraded RNA will lead to inefficient reverse transcription and poor qPCR results.[14] Verify RNA integrity using gel electrophoresis or a bioanalyzer.

  • Inefficient cDNA Synthesis: The reverse transcription step may be suboptimal. Try using a different reverse transcription kit or optimizing the amount of input RNA.[11]

  • Suboptimal Primer Design/Conditions: The primers may be poorly designed, or the annealing temperature might be too high, reducing primer binding efficiency.[3][11] Re-validate your primers with a temperature gradient.

  • Low Target Abundance: The this compound gene may have very low expression in your samples. Try increasing the amount of template cDNA in the reaction.[11]

Q: My melt curve shows multiple peaks. How do I fix this?

A: Multiple melt curve peaks indicate non-specific amplification or the formation of primer-dimers.[10]

  • Increase Annealing Temperature: A higher annealing temperature increases the stringency of primer binding, which can eliminate non-specific products.[10][11]

  • Decrease Primer Concentration: High primer concentrations can promote the formation of primer-dimers. Try reducing the primer concentration in your reaction.[12]

  • Redesign Primers: If optimization fails, the primers may have inherent issues with non-specific binding. It is best to redesign them in a different region of the this compound gene.[11]

Troubleshooting_Tree start Analyze qPCR Result q1 Single peak in melt curve? start->q1 q2 Efficiency 90-110%? q1->q2 Yes sol1 Non-specific amplification or primer-dimers. Solutions: 1. Increase Annealing Temp. 2. Decrease Primer Conc. 3. Redesign Primers. q1->sol1 No q3 NTC shows amplification? q2->q3 Yes sol2 Suboptimal Reaction. Solutions: 1. Re-optimize Annealing Temp. 2. Check for inhibitors. 3. Check primer/probe integrity. q2->sol2 No good Result is Valid q3->good No sol3 Contamination. Solutions: 1. Use fresh reagents. 2. Clean workspace/pipettes. 3. Check for gDNA contamination. q3->sol3 Yes

Caption: Decision tree for troubleshooting common qPCR issues.

Q: My amplification efficiency is below 90% or above 110%. What does this mean?

A:

  • Low Efficiency (<90%): This suggests that the PCR reaction is suboptimal. Potential causes include the presence of PCR inhibitors in the sample, a poorly designed assay (e.g., primers with secondary structures), or an incorrect annealing temperature.[13] Consider purifying your template DNA/RNA again or re-optimizing the assay conditions.[6][11]

  • High Efficiency (>110%): This is often an artifact caused by the amplification of non-specific products, such as primer-dimers, which contribute to the fluorescence signal.[13] It can also be caused by pipetting errors in the serial dilutions for the standard curve.[7] Always check the melt curve for a single peak and ensure accurate pipetting.

Q: I'm seeing a signal in my No Template Control (NTC). What should I do?

A: Amplification in the NTC is a clear sign of contamination.[11]

  • Reagent Contamination: One or more of your reagents (water, master mix, or primers) may be contaminated with the target DNA. Use fresh aliquots of all reagents.[7][11]

  • Workspace Contamination: Your workspace or pipettes may be contaminated. Clean your work area and pipettes thoroughly, and always use aerosol-resistant filter tips.[7][11]

  • Primer-Dimers: If the melt curve of the NTC shows a peak at a low temperature, it is likely due to primer-dimer formation, which can sometimes appear in the absence of a template. This can be addressed by optimizing primer concentrations or redesigning the primers.

Detailed Experimental Protocols

Protocol 1: Determining Optimal Annealing Temperature (Ta)

  • Prepare Reaction Mix: Prepare a qPCR master mix containing SYBR Green, dNTPs, polymerase, and your this compound forward and reverse primers at a final concentration of 400 nM each.

  • Add Template: Add a consistent amount of cDNA template to each reaction tube/well.

  • Set Up Gradient: Program the real-time PCR instrument to run a temperature gradient during the annealing step. A typical gradient would span from 55°C to 65°C.

  • Run qPCR: Run the standard qPCR cycling protocol: initial denaturation (e.g., 95°C for 2 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (the temperature gradient for 60s).

  • Analyze Data: Identify the annealing temperature that provides the lowest Cq value while still producing a single, sharp peak in the melt curve analysis.[8] This is your optimal Ta.

Protocol 2: Generating a Standard Curve to Determine Primer Efficiency

  • Prepare Serial Dilutions: Create a 5- or 6-point serial dilution series (e.g., 1:10 dilutions) of a known template (purified PCR product, plasmid DNA, or a high-concentration cDNA sample).

  • Set Up qPCR Reactions: Prepare qPCR reactions for each dilution point, ensuring each is run in triplicate for statistical significance. Include No Template Controls (NTCs).

  • Run qPCR: Perform the qPCR run using the previously optimized annealing temperature.

  • Analyze Results:

    • Plot the Cq values (Y-axis) against the log of the template concentration (X-axis).

    • Fit a linear regression line to the data points.

    • The instrument's software will typically calculate the slope, R² value, and efficiency. Ensure the efficiency is between 90-110% and the R² is ≥ 0.99.[8]

References

Validation & Comparative

A Comparative Guide to the Photoprotective Functions of CP26 and CP29

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate machinery of photosynthesis, the ability to safely dissipate excess light energy is as crucial as capturing it. This process, known as photoprotection, prevents the formation of damaging reactive oxygen species. Within the Photosystem II (PSII) antenna system of photosynthetic eukaryotes, two minor, monomeric chlorophyll a/b binding proteins, CP26 (Lhcb5) and CP29 (Lhcb4), play significant roles. While both act as crucial links between the main light-harvesting complex (LHCII) and the PSII core complex, recent studies, particularly in the model green alga Chlamydomonas reinhardtii, have unveiled their distinct and specialized functions in photoprotection.

This guide provides an objective comparison of the photoprotective roles of this compound and CP29, supported by experimental data from knockout mutants. It is intended for researchers and scientists in the fields of photosynthesis, plant biology, and algal biotechnology.

Data Presentation: Quantitative Comparison of Photoprotective and Photosynthetic Parameters

The functional divergence between this compound and CP29 is most evident when their respective knockout mutants are analyzed. The following table summarizes key quantitative data from studies on Chlamydomonas reinhardtii wild-type (Wt) and mutants lacking this compound (k6#), CP29 (k9), or both (k69).

ParameterWild-Type (Wt)k6# (lacks this compound)k9 (lacks CP29)k69 (lacks this compound & CP29)Reference
NPQ Capacity
(at 1200 µmol m⁻² s⁻¹)~1.5 - 2.0~0.4 - 0.6 (>70% reduction)~1.0 - 1.4 (~50% reduction)~0.1 - 0.2 (Impaired)[1][2][3]
PSII Maximum Quantum Yield
(Fv/Fm)~0.75~0.70 (Slightly reduced)~0.65 (Reduced)~0.55 (Strongly reduced)[2]
Photoautotrophic Growth
Low/Medium LightNormalDelayed (Cell density ~50% of Wt)Strongly DelayedStrongly Delayed[1][3]
High LightNormalNormalNormalNormal[1][3]
Electron Transport Rate (ETR) NormalNot significantly different from WtReducedStrongly reduced[2][4]

Key Insights from the Data:

  • This compound is pivotal for NPQ: The absence of this compound alone causes a drastic reduction in Non-Photochemical Quenching (NPQ), a key heat dissipation mechanism, highlighting its central role in this process.[1][5]

  • CP29 is crucial for PSII efficiency: The absence of CP29 leads to a more significant reduction in the maximum quantum yield of PSII (Fv/Fm) and causes a more severe growth defect under light-limiting conditions compared to the this compound mutant.[1][2] This suggests CP29 is more critical for efficient energy transfer from the antenna to the reaction center.

  • Synergistic and Essential Roles: The double mutant (k69) exhibits a near-complete loss of NPQ and the most severe photosynthetic defects, demonstrating that while their roles are distinct, both proteins are essential for optimal PSII function and photoprotection in Chlamydomonas.[2][6][7]

Mandatory Visualization

The distinct roles of this compound and CP29 in Chlamydomonas are rooted in their interactions within the PSII-LHCII supercomplex, particularly with the LHCSR proteins that are the ultimate effectors of quenching. The experimental strategy to elucidate these functions relies on precise genetic modification and subsequent phenotypic analysis.

NPQ_Pathway cluster_PSII PSII Supercomplex cluster_Quenching Quenching Regulation LHCII LHCII Trimer CP29 CP29 LHCII->CP29 Energy Transfer This compound This compound LHCII->this compound Energy Transfer PSII_Core PSII Core CP29->PSII_Core Energy Transfer Heat Heat Dissipation (NPQ) CP29->Heat Minor Pathway This compound->PSII_Core Energy Transfer This compound->Heat Major Pathway HL High Light LHCSR LHCSR Protein HL->LHCSR Activation (via ΔpH) LHCSR->CP29 Interaction LHCSR->this compound Pivotal Interaction for Quenching

Caption: Role of this compound and CP29 in the NPQ pathway of Chlamydomonas.

Experimental_Workflow cluster_Generation Mutant Generation cluster_Analysis Comparative Analysis CRISPR CRISPR/Cas9 Genome Editing k6 k6# (Δthis compound) CRISPR->k6 Knockout lhcb5 gene k9 k9 (Δcp29) CRISPR->k9 Knockout lhcb4 gene k69 k69 (Δthis compound/Δcp29) CRISPR->k69 Double Knockout WT Wild-Type Chlamydomonas WT->CRISPR Growth Growth Curves (Low vs. High Light) k6->Growth Phenotype Immuno Immunoblotting (Protein Absence) k6->Immuno Verification PAM PAM Fluorometry (NPQ & Fv/Fm) k6->PAM Function k9->CRISPR Target lhcb5 in k9 background k9->Growth Phenotype k9->Immuno Verification k9->PAM Function k69->Growth Phenotype k69->Immuno Verification k69->PAM Function

Caption: Experimental workflow for comparing this compound and CP29 functions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experiments used to generate the comparative data.

Measurement of Non-Photochemical Quenching (NPQ)

This protocol uses Pulse-Amplitude-Modulation (PAM) fluorometry to measure the photoprotective heat dissipation.

  • Instrumentation: A PAM fluorometer (e.g., Dual-PAM-100, Walz) equipped with an emitter-detector unit suitable for liquid samples.

  • Sample Preparation:

    • Grow Chlamydomonas reinhardtii cells in a standard medium (e.g., TAP or HSM) to a mid-logarithmic phase.

    • To induce the expression of LHCSR proteins required for NPQ, acclimate cells to high light (e.g., 1200 µmol photons m⁻² s⁻¹) for at least 24-48 hours.[3]

    • Adjust the cell concentration to a standardized chlorophyll concentration (e.g., 10-15 µg Chl/mL).

    • Dark-adapt the algal suspension for at least 15-20 minutes prior to measurement to ensure all reaction centers are open.

  • Measurement Protocol:

    • Determine F₀: Measure the minimum fluorescence (F₀) by applying a weak, modulated measuring light.

    • Determine Fₘ: Apply a short (e.g., 200 ms), saturating pulse of high-intensity light (>4000 µmol m⁻² s⁻¹) to measure the maximum fluorescence (Fₘ) in the dark-adapted state.

    • Calculate Fᵥ/Fₘ: Calculate the maximum quantum yield of PSII as (Fₘ - F₀) / Fₘ.

    • Induce NPQ: Illuminate the sample with continuous actinic light at a defined intensity (e.g., 1200 µmol m⁻² s⁻¹) for a set period (e.g., 5-10 minutes).

    • Measure Fₘ': During the actinic light exposure, apply saturating pulses at regular intervals (e.g., every 60 seconds) to determine the maximum fluorescence in the light-adapted state (Fₘ').

    • Calculate NPQ: NPQ is calculated at each time point using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ' .

    • Relaxation: Turn off the actinic light and continue to apply saturating pulses in the dark to monitor the relaxation of NPQ.

Immunoblot Analysis of LHC Proteins

This protocol is used to verify the absence of this compound and/or CP29 proteins in the knockout mutant lines.

  • Protein Extraction:

    • Harvest a known quantity of cells (e.g., corresponding to 20-30 µg of chlorophyll) by centrifugation.

    • Resuspend the cell pellet in a suitable extraction buffer containing protease inhibitors.

    • Lyse the cells by sonication or bead beating on ice.

    • Isolate total cell proteins or thylakoid membranes by differential centrifugation.

    • Determine the total protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Electroblotting:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 10-20 µg) per lane on an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

  • Immunodetection:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to this compound (e.g., Agrisera AS09 407) or CP29 (e.g., Agrisera AS04 045) overnight at 4°C. Use a loading control antibody (e.g., anti-ATP-B or anti-PsaA) to ensure equal loading.

    • Wash the membrane multiple times with TBST.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane again extensively with TBST.

    • Apply a chemiluminescent substrate and detect the signal using an imaging system. The absence of a band at the expected molecular weight for this compound or CP29 in mutant lanes confirms the knockout.

Cell Growth Curve Analysis

This protocol assesses the impact of the mutations on photosynthetic fitness under different light regimes.

  • Culturing Conditions:

    • Inoculate sterile liquid medium (e.g., HSM for photoautotrophic growth) with wild-type and mutant strains to an identical starting cell density (e.g., 1 x 10⁵ cells/mL).

    • Prepare replicate cultures for each strain and condition.

    • Place the cultures in a controlled environment (e.g., incubator or growth chamber) with constant temperature and continuous illumination at different intensities (e.g., Low Light: 40 µmol m⁻² s⁻¹; High Light: 700 µmol m⁻² s⁻¹).

  • Monitoring Growth:

    • At regular intervals (e.g., every 12 or 24 hours), aseptically remove an aliquot from each culture.

    • Measure the optical density (OD) at 750 nm using a spectrophotometer, which correlates with cell density.

    • Alternatively, directly count the cell number using a hemocytometer or an electronic cell counter.

    • Plot the OD or cell number versus time to generate growth curves for each strain under each light condition. Compare the doubling times and stationary phase densities to evaluate fitness.[3][8]

References

Comparative Analysis of CP26 (Lhcb5) in Photosynthetic Organisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the role of the minor antenna protein CP26 in light harvesting and photoprotection across different plant and algal species, supported by experimental data.

Data Presentation: Quantitative Comparison of Photosynthetic Parameters

The following tables summarize key photosynthetic parameters measured in wild-type (WT) and this compound (lhcb5) mutants of Arabidopsis thaliana and Chlamydomonas reinhardtii. These data provide a quantitative basis for understanding the impact of this compound deficiency in these organisms.

Table 1: Non-Photochemical Quenching (NPQ) in WT and this compound Mutants

SpeciesGenotypeNPQ ValueLight ConditionsReference
Arabidopsis thalianaWT~2.71260 µmol photons m⁻² s⁻¹ for 8 min[1]
Arabidopsis thalianakothis compound~2.71260 µmol photons m⁻² s⁻¹ for 8 min[1]
Chlamydomonas reinhardtiiWT>1.51200 µmol photons m⁻² s⁻¹ for 15 min[2]
Chlamydomonas reinhardtiik6 (this compound mutant)~0.4 (>70% reduction)1200 µmol photons m⁻² s⁻¹ for 15 min[2]

Table 2: Maximum Quantum Yield of PSII (Fv/Fm) and Basal Fluorescence (F0) in WT and this compound Mutants

SpeciesGenotypeFv/FmF0 (relative increase)Reference
Arabidopsis thalianaWT~0.83Baseline[1]
Arabidopsis thalianakothis compoundSlightly reducedSmall but significant increase[1]
Chlamydomonas reinhardtiiWT~0.75Baseline[2]
Chlamydomonas reinhardtiik6 (this compound mutant)Significantly reducedClear increase[2]

Table 3: Chlorophyll Content and Electron Transport Rate (ETR) in WT and this compound Mutants

SpeciesGenotypeChlorophyll a/b RatioETRReference
Arabidopsis thalianaWTNot significantly different from kothis compoundNot significantly affected[1]
Arabidopsis thalianakothis compoundNot significantly different from WTNot significantly affected[1]
Chlamydomonas reinhardtiiWT~2.5Baseline[2]
Chlamydomonas reinhardtiik6 (this compound mutant)ReducedLower than WT[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Chlorophyll Fluorescence Measurement and Non-Photochemical Quenching (NPQ) Analysis

This protocol outlines the measurement of chlorophyll fluorescence parameters, including NPQ, using a Pulse-Amplitude-Modulation (PAM) fluorometer.

1. Dark Adaptation:

  • Place the plant leaves or algal suspension in complete darkness for a minimum of 20-30 minutes. This ensures that all reaction centers of PSII are open and non-photochemical quenching is minimal.

2. Measurement of F0 and Fm:

  • F0 (Minimum Fluorescence): Apply a weak, modulated measuring light to the dark-adapted sample to measure the basal fluorescence level (F0).

  • Fm (Maximum Fluorescence): Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers. The peak fluorescence reached during this pulse is the maximum fluorescence (Fm).

3. Calculation of Fv/Fm:

  • Calculate the maximum quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - F0) / Fm .

4. NPQ Induction and Measurement:

  • Actinic Light Exposure: Illuminate the sample with continuous actinic light at a defined intensity (e.g., 1260 µmol photons m⁻² s⁻¹) to induce photosynthesis and NPQ.

  • Measurement of F' and Fm': During the actinic light exposure, periodically apply saturating pulses.

    • F': The steady-state fluorescence level just before a saturating pulse.

    • Fm': The maximum fluorescence level reached during a saturating pulse in the light-adapted state.

  • NPQ Calculation: Calculate NPQ at different time points during the actinic light exposure using the Stern-Volmer equation: NPQ = (Fm - Fm') / Fm' .

5. NPQ Relaxation:

  • Turn off the actinic light and continue to apply saturating pulses at intervals in the dark to monitor the relaxation of NPQ.

Protocol 2: Isolation of Thylakoid Membranes

This protocol describes a common method for isolating thylakoid membranes from plant leaves.

1. Plant Material:

  • Harvest fresh, healthy leaves and keep them on ice.

2. Homogenization:

  • Grind the leaf tissue in a chilled blender with ice-cold grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2 mM MgCl₂, 2 mM EDTA, 5 mM ascorbic acid, and 0.1% BSA).

  • Filter the homogenate through several layers of cheesecloth or Miracloth into a chilled beaker.

3. Chloroplast Isolation:

  • Centrifuge the filtrate at a low speed (e.g., 1,500 x g) for 5 minutes at 4°C to pellet the intact chloroplasts.

  • Discard the supernatant.

4. Chloroplast Lysis:

  • Resuspend the chloroplast pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES-KOH pH 7.5, 5 mM MgCl₂) to induce osmotic shock and rupture the chloroplast envelope.

  • Incubate on ice for 10 minutes.

5. Thylakoid Pellet Collection:

  • Centrifuge the lysed chloroplast suspension at a higher speed (e.g., 4,000 x g) for 10 minutes at 4°C to pellet the thylakoid membranes.

  • Discard the supernatant containing stromal proteins.

6. Washing the Thylakoids:

  • Resuspend the thylakoid pellet in a wash buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2 mM MgCl₂) to remove any remaining stromal contamination.

  • Repeat the centrifugation and resuspension steps as needed.

7. Storage:

  • Resuspend the final thylakoid pellet in a suitable storage buffer (e.g., wash buffer with 10% glycerol), determine the chlorophyll concentration, and store at -80°C.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the analysis of this compound.

NPQ_Signaling_Pathway cluster_light High Light cluster_thylakoid Thylakoid Lumen cluster_antenna PSII Antenna High_Light Excess Light Energy Proton_Gradient ΔpH (Lumen Acidification) High_Light->Proton_Gradient Drives H+ pumping PsbS PsbS Protonation Proton_Gradient->PsbS Activates VDE Violaxanthin de-epoxidase (VDE) Activation Proton_Gradient->VDE Activates LHCII LHCII PsbS->LHCII Induces conformational change Violaxanthin Violaxanthin Zeaxanthin Zeaxanthin Violaxanthin->Zeaxanthin Conversion This compound This compound Zeaxanthin->this compound Binds to Quenching_Site Energy Dissipation (Heat) This compound->Quenching_Site Facilitates quenching LHCII->Quenching_Site Site of quenching

NPQ Signaling Pathway involving this compound.

NPQ_Measurement_Workflow Start Start Dark_Adaptation Dark Adapt Sample (20-30 min) Start->Dark_Adaptation Measure_F0 Measure F0 (Weak Modulated Light) Dark_Adaptation->Measure_F0 Saturating_Pulse1 Apply Saturating Pulse Measure_F0->Saturating_Pulse1 Measure_Fm Measure Fm Saturating_Pulse1->Measure_Fm Calculate_FvFm Calculate Fv/Fm = (Fm-F0)/Fm Measure_Fm->Calculate_FvFm Actinic_Light Apply Actinic Light Calculate_FvFm->Actinic_Light Measure_Fs_Fm_prime Periodically Measure F' and Fm' Actinic_Light->Measure_Fs_Fm_prime Calculate_NPQ Calculate NPQ = (Fm-Fm')/Fm' Measure_Fs_Fm_prime->Calculate_NPQ End End Calculate_NPQ->End

Workflow for NPQ Measurement.

Thylakoid_Isolation_Workflow Start Start: Fresh Leaf Tissue Homogenize Homogenize in Grinding Buffer Start->Homogenize Filter Filter through Miracloth Homogenize->Filter Centrifuge1 Low-Speed Centrifugation (pellet intact chloroplasts) Filter->Centrifuge1 Resuspend_Lysis Resuspend in Hypotonic Lysis Buffer Centrifuge1->Resuspend_Lysis Centrifuge2 High-Speed Centrifugation (pellet thylakoids) Resuspend_Lysis->Centrifuge2 Wash Wash Thylakoid Pellet Centrifuge2->Wash Final_Pellet Final Thylakoid Pellet Wash->Final_Pellet

Workflow for Thylakoid Isolation.

References

A Comparative Guide to the Functional Redundancy of CP26 and Other Minor Antenna Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional roles of the minor antenna protein CP26 (Lhcb5) within the Photosystem II (PSII) supercomplex, particularly in relation to other minor antenna proteins such as CP29 (Lhcb4) and CP24 (Lhcb6). We will delve into their functional redundancy and specific contributions to light harvesting, photoprotection, and overall photosynthetic efficiency, supported by experimental data from studies on knockout and antisense mutant lines of Arabidopsis thaliana and Chlamydomonas reinhardtii.

Data Presentation: Quantitative Comparison of Photosynthetic Parameters

The following tables summarize key photosynthetic parameters measured in wild-type (WT) and various mutant lines of Arabidopsis thaliana lacking specific minor antenna proteins. These data highlight the impact of the absence of these proteins on the structure and function of PSII.

Table 1: Chlorophyll Fluorescence Parameters in Arabidopsis thaliana Mutants

GenotypeFv/FmF0 (arbitrary units)Reference
Wild Type0.83 ± 0.01320 ± 20[1]
kothis compound0.82 ± 0.01340 ± 15[1]
koCP240.79 ± 0.01410 ± 25[1]
koCP24/260.78 ± 0.01450 ± 30[1]

Fv/Fm represents the maximum quantum efficiency of PSII photochemistry. F0 is the minimum fluorescence yield in the dark-adapted state.

Table 2: Oxygen Evolution Rates and Chlorophyll Content in Arabidopsis thaliana Antisense Lines

GenotypePmax (µmol O₂ m⁻² s⁻¹)Chlorophyll a/b ratioTotal Chlorophyll (mg g⁻¹ FW)Reference
Wild Type12.5 ± 0.53.2 ± 0.11.8 ± 0.1[2]
anti-CP2613.0 ± 0.63.1 ± 0.11.7 ± 0.1[2]
anti-CP2911.8 ± 0.43.3 ± 0.11.6 ± 0.1[2]

Pmax is the maximum rate of oxygen evolution at saturating light and CO₂.

Table 3: Non-Photochemical Quenching (NPQ) in Arabidopsis thaliana Mutants

GenotypeNPQ (8 min illumination)Reference
Wild Type2.7 ± 0.2[1]
kothis compound2.7 ± 0.2[1]
koCP24Reduced[1]
koCP24/26Restored to WT levels[1]

NPQ is a measure of the dissipation of excess light energy as heat.

Key Findings on Functional Redundancy and Specificity

  • This compound and Photosynthetic Efficiency: In Arabidopsis thaliana, the absence of this compound alone (kothis compound) has a minor impact on the maximum quantum efficiency of PSII (Fv/Fm) and the overall rate of photosynthesis.[1] This suggests a degree of functional redundancy, where other antenna proteins can compensate for its absence in light harvesting under optimal conditions.

  • CP24's Crucial Role: The lack of CP24 (koCP24) leads to a more significant reduction in Fv/Fm and a reduced capacity for non-photochemical quenching (NPQ).[1] This indicates a more critical and less redundant role for CP24 in the structural and functional integrity of the PSII antenna system in higher plants.

  • Compensatory Effects: In the double mutant lacking both CP24 and this compound (koCP24/26), there is a surprising restoration of overall electron transport and NPQ to wild-type levels.[1] This is accompanied by an increase in the levels of the major light-harvesting complex II (LHCII) proteins Lhcb1 and Lhcb2, and a decrease in Lhcb3.[1] This suggests a significant reorganization of the PSII supercomplex to compensate for the missing minor antenna proteins.

  • Divergent Roles in Green Algae: In the green alga Chlamydomonas reinhardtii, both this compound and CP29 are essential for non-photochemical quenching and state transitions.[3][4] Their absence leads to a severe impairment of photoprotective mechanisms, highlighting a key difference in the function of these minor antenna proteins between higher plants and green algae.[4] In C. reinhardtii, this compound plays a pivotal role in NPQ induction, while CP29 is more crucial for the photochemical activity of PSII.[5][6]

Experimental Protocols

Thylakoid Membrane Isolation from Arabidopsis thaliana

This protocol is adapted from standard methods for isolating physiologically active thylakoids.

Buffers:

  • Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 330 mM sorbitol, 10 mM NaF, 2 mM ascorbate, and 0.1% (w/v) bovine serum albumin (BSA).

  • Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 330 mM sorbitol.

  • Resuspension Buffer (P3): 20 mM HEPES-KOH (pH 7.5), 15 mM NaCl, 5 mM MgCl₂.

Procedure:

  • Harvest 10-15 g of Arabidopsis leaves and homogenize in 100 mL of ice-cold Grinding Buffer (P1) using a blender for 10-15 seconds.

  • Filter the homogenate through four layers of Miracloth into a pre-chilled centrifuge bottle.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and gently resuspend the pellet in 10 mL of Wash Buffer (P2).

  • Centrifuge again at 4,000 x g for 10 minutes at 4°C.

  • Carefully discard the supernatant and resuspend the final pellet in a minimal volume (0.5-1 mL) of Resuspension Buffer (P3).

  • Determine the chlorophyll concentration spectrophotometrically.

  • Snap freeze the thylakoid aliquots in liquid nitrogen and store at -80°C for future use.

Non-Photochemical Quenching (NPQ) Measurement

NPQ is typically measured using a pulse-amplitude-modulated (PAM) fluorometer.

Procedure:

  • Dark-adapt whole Arabidopsis leaves for at least 30 minutes.

  • Measure the minimum fluorescence (F₀) using a weak measuring light.

  • Apply a short (0.8 s) saturating pulse of high-intensity light (>6000 µmol photons m⁻² s⁻¹) to determine the maximum fluorescence (Fₘ) in the dark-adapted state.

  • Illuminate the leaf with actinic light (e.g., 1260 µmol photons m⁻² s⁻¹) for a defined period (e.g., 8 minutes).

  • During the actinic light illumination, apply saturating pulses at regular intervals (e.g., every minute) to measure the maximum fluorescence in the light-adapted state (Fₘ').

  • After the illumination period, turn off the actinic light and continue to apply saturating pulses in the dark to monitor the relaxation of NPQ.

  • Calculate NPQ using the formula: NPQ = (Fₘ - Fₘ') / Fₘ' .

Visualizations

Photosystem II Supercomplex Organization

PSII_Supercomplex cluster_PSII_Core PSII Core Dimer (C2) cluster_Monomeric_Antenna Minor Monomeric Antennae cluster_Trimeric_Antenna Major Trimeric Antennae (LHCII) CP47 CP47 CP43 CP43 S_LHCII S-LHCII (Strongly Bound) CP43->S_LHCII D1 D1 D2 D2 CP29 CP29 (Lhcb4) D2->CP29 CP29->S_LHCII M_LHCII M-LHCII (Moderately Bound) CP29->M_LHCII This compound This compound (Lhcb5) CP24 CP24 (Lhcb6) S_LHCII->this compound M_LHCII->CP24

Caption: Simplified model of the Photosystem II-LHCII supercomplex in higher plants.

Experimental Workflow for NPQ Measurement

NPQ_Workflow cluster_Setup Setup cluster_Measurement Measurement Protocol cluster_Analysis Data Analysis A Dark-adapt leaf (30 min) B Measure F₀ (weak light) A->B C Apply saturating pulse Measure Fₘ B->C D Illuminate with actinic light C->D E Apply periodic saturating pulses Measure Fₘ' D->E F Turn off actinic light E->F G Monitor relaxation in the dark F->G H Calculate NPQ = (Fₘ - Fₘ') / Fₘ' G->H

Caption: Workflow for measuring Non-Photochemical Quenching (NPQ) using PAM fluorometry.

References

A Comparative Guide to the In Vivo and In Vitro Properties of CP26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photosystem II (PSII) subunit CP26 with its related minor antenna complexes, CP29 and the major light-harvesting complex II (LHCII). The following sections present a comprehensive overview of their in vitro and in vivo characteristics, supported by experimental data and detailed methodologies.

In Vitro Properties: A Focus on Pigment Binding and Stability

The in vitro reconstitution of light-harvesting complexes allows for a detailed analysis of their intrinsic properties, such as pigment binding and stability, independent of the complexities of the native thylakoid membrane.

Pigment-Binding Characteristics

The minor antenna protein this compound, along with CP29 and CP24, exhibits a lower specificity in carotenoid binding compared to the major LHCII.[1] Recombinant this compound can be stably reconstituted with violaxanthin as the sole carotenoid, highlighting its plasticity in pigment binding.[1] This is a key feature, suggesting its significant role as the primary binding protein for violaxanthin in the xanthophyll cycle.[1] In contrast, other complexes like CP24 show a high selectivity for violaxanthin and lutein.

PropertyThis compoundCP29LHCII
Polypeptide Lhcb5Lhcb4Lhcb1, Lhcb2, Lhcb3
Pigment Binding
Chlorophyll a/b ratio~2.5~2.8~1.2-1.4
Xanthophylls BoundLutein, Violaxanthin, NeoxanthinLutein, Violaxanthin, NeoxanthinLutein, Neoxanthin
In Vitro Reconstitution
StabilityStable with violaxanthin alone[1]Requires specific xanthophyllsStable
Carotenoid SpecificityLow[1]HighHigh
Experimental Protocol: In Vitro Reconstitution of Light-Harvesting Complexes

The in vitro reconstitution of light-harvesting complexes is a powerful technique to study their biochemical and biophysical properties.[2][3][4] This method involves the refolding of the apoprotein, typically overexpressed in E. coli, in the presence of purified pigments.[1][4]

Methodology:

  • Apoprotein Expression and Purification: The gene encoding the desired Lhc protein (e.g., Lhcb5 for this compound) is overexpressed in E. coli. The resulting apoprotein is often found in inclusion bodies and is purified under denaturing conditions.

  • Pigment Extraction: Chlorophylls and carotenoids are extracted from fresh plant material (e.g., spinach) using acetone and then purified by chromatography.

  • Reconstitution Mixture: The purified apoprotein is mixed with a precise ratio of chlorophyll a, chlorophyll b, and specific xanthophylls in a buffer containing detergents (e.g., n-octyl-β-D-glucopyranoside).

  • Refolding: The detergent is gradually removed by dialysis or with the use of bio-beads, allowing the protein to fold around the pigments, forming a stable complex.

  • Purification of the Holoprotein: The reconstituted pigment-protein complex is purified from free pigments and unfolded protein using techniques like sucrose density gradient centrifugation or affinity chromatography.

In_Vitro_Reconstitution_Workflow cluster_protein Apoprotein Preparation cluster_pigment Pigment Preparation overexpression Overexpression in E. coli purification_apo Purification of Apoprotein overexpression->purification_apo reconstitution Reconstitution (Mixing & Refolding) purification_apo->reconstitution extraction Extraction from Spinach purification_pig Purification of Pigments extraction->purification_pig purification_pig->reconstitution purification_holo Purification of Holoprotein reconstitution->purification_holo analysis Biophysical & Biochemical Analysis purification_holo->analysis

Figure 1: Workflow for the in vitro reconstitution of light-harvesting complexes.

In Vivo Properties: Role in Photosynthesis and Photoprotection

In their native environment, the thylakoid membrane, the minor antenna complexes play crucial roles in light harvesting, energy transfer, and photoprotection.

Function in Non-Photochemical Quenching (NPQ)

Non-photochemical quenching (NPQ) is a critical photoprotective mechanism that dissipates excess light energy as heat, preventing photodamage. This compound, along with CP29, is essential for efficient NPQ.[5] Studies on Chlamydomonas reinhardtii and Arabidopsis thaliana mutants have demonstrated that the absence of this compound leads to a significant reduction in NPQ capacity.[6][7] In Chlamydomonas, the absence of both this compound and CP29 almost completely abolishes NPQ.[5]

The role of this compound in NPQ is linked to its interaction with other LHC proteins and the PsbS protein, which is a key sensor of luminal pH changes that trigger the quenching process. While PsbS is the trigger, antenna proteins like this compound are necessary for the full expression of NPQ.

Impact on Photosynthetic Efficiency

The absence of minor antenna complexes can also affect the overall efficiency of photosystem II. In this compound mutants of Arabidopsis, the maximum quantum efficiency of PSII (Fv/Fm) is significantly lower, indicating a sustained quenched state even in the dark.[2][6] This is likely due to the destabilization of the PSII-LHCII supercomplexes in the absence of this compound.[2] In Chlamydomonas, the absence of this compound and CP29 impairs the transfer of excitation energy from the outer antenna to the reaction center, reducing photosynthetic efficiency.[5]

OrganismGenotypeNPQ CapacityFv/FmPhenotype
Arabidopsis thalianaWild-typeNormal~0.83Normal growth
Arabidopsis thalianaThis compound mutantSignificantly reduced[6]Lower than wild-type[2][6]Sustained quenched state[2][6]
Chlamydomonas reinhardtiiWild-typeNormalNormalNormal growth
Chlamydomonas reinhardtiiThis compound mutant>70% reduction[7]ReducedReduced growth at low/medium light[7]
Chlamydomonas reinhardtiiThis compound/cp29 double mutantSeverely impaired[5]ReducedImpaired photosynthetic efficiency[5]
Experimental Protocol: Measurement of Non-Photochemical Quenching

NPQ is typically measured in vivo using a pulse-amplitude-modulated (PAM) fluorometer. This technique monitors the fluorescence of chlorophyll a, which is a sensitive indicator of the state of PSII.

Methodology:

  • Dark Adaptation: The plant or algal sample is kept in complete darkness for a period (e.g., 20-30 minutes) to ensure all reaction centers are open.

  • Measurement of Fo and Fm: A weak measuring light is applied to determine the minimum fluorescence (Fo). A short, saturating pulse of light is then given to measure the maximum fluorescence (Fm) when all reaction centers are closed. The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.

  • Actinic Light Exposure: The sample is exposed to a continuous high-intensity light (actinic light) to induce photosynthesis and NPQ.

  • Measurement of Fm' : During the actinic light exposure, saturating pulses are applied at regular intervals to measure the maximum fluorescence in the light-adapted state (Fm').

  • Calculation of NPQ: NPQ is calculated using the formula: NPQ = (Fm - Fm') / Fm'.

  • Relaxation: The actinic light is turned off, and the relaxation of NPQ is monitored by applying saturating pulses in the dark.

NPQ_Measurement_Workflow start Start dark_adaptation Dark Adaptation start->dark_adaptation measure_fofm Measure Fo and Fm (Calculate Fv/Fm) dark_adaptation->measure_fofm actinic_light Expose to Actinic Light measure_fofm->actinic_light measure_fm_prime Measure Fm' at intervals actinic_light->measure_fm_prime relaxation Turn off Actinic Light (Monitor Relaxation) actinic_light->relaxation After exposure calculate_npq Calculate NPQ = (Fm - Fm') / Fm' measure_fm_prime->calculate_npq During exposure calculate_npq->measure_fm_prime end End relaxation->end

Figure 2: Workflow for the measurement of non-photochemical quenching (NPQ).

Signaling Pathways and Structural Organization

The light-harvesting antenna of PSII is a highly organized structure where energy is efficiently transferred to the reaction center. This compound and CP29 are located between the major trimeric LHCII and the PSII core, acting as a bridge for energy transfer.

PSII_Antenna_System cluster_psii Photosystem II Supercomplex LHCII_trimer LHCII Trimer This compound This compound LHCII_trimer->this compound Energy Transfer CP29 CP29 LHCII_trimer->CP29 Energy Transfer PSII_core PSII Core (Reaction Center) This compound->PSII_core Energy Transfer CP29->PSII_core Energy Transfer

Figure 3: Simplified model of the Photosystem II light-harvesting antenna system.

The xanthophyll cycle is a key process in photoprotection where the carotenoid violaxanthin is converted to zeaxanthin under high light stress. Zeaxanthin is thought to be a key player in NPQ. This compound, with its high plasticity for binding violaxanthin, is intimately involved in this cycle.

Xanthophyll_Cycle Violaxanthin Violaxanthin (in this compound) Antheraxanthin Antheraxanthin Violaxanthin->Antheraxanthin High Light Antheraxanthin->Violaxanthin Low Light Zeaxanthin Zeaxanthin (Quencher) Antheraxanthin->Zeaxanthin High Light Zeaxanthin->Antheraxanthin Low Light VDE Violaxanthin de-epoxidase (VDE) (activated by low pH) VDE->Violaxanthin ZE Zeaxanthin epoxidase (ZE) ZE->Zeaxanthin

Figure 4: The Xanthophyll Cycle and its relation to this compound.

References

A Researcher's Guide to Validating CP26 Interacting Partners: A Comparative Analysis of the Yeast Two-Hybrid System

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate network of protein-protein interactions (PPIs) involving the Photosystem II antenna protein CP26, identifying reliable validation methods is paramount. The yeast two-hybrid (Y2H) system stands as a powerful genetic tool for discovering binary PPIs. Given that this compound is an integral membrane protein, the Membrane Yeast Two-Hybrid (MYTH) or split-ubiquitin system is the most pertinent iteration of this technique.[1][2][3][4] This guide provides a comparative analysis of the MYTH system against other common PPI validation methods, complete with experimental protocols and data presentation to aid in experimental design.

Comparing Methodologies for PPI Validation

The selection of a PPI validation method hinges on various factors, including the nature of the proteins of interest, the desired throughput, and the type of interaction being investigated. While the Y2H system is excellent for discovering direct, binary interactions in vivo, other techniques like Co-Immunoprecipitation (Co-IP) and Affinity Purification-Mass Spectrometry (AP-MS) offer insights into protein complexes within a more native cellular context.[5]

FeatureMembrane Yeast Two-Hybrid (MYTH)Co-Immunoprecipitation (Co-IP)Affinity Purification-Mass Spectrometry (AP-MS)
Principle Reconstitution of a split-ubiquitin protein, leading to the activation of a reporter gene.[1][2]Co-precipitation of interacting proteins from a cell lysate using an antibody targeting the protein of interest.Purification of a tagged "bait" protein and its interacting partners from a cell lysate, followed by identification via mass spectrometry.[5]
Interaction Type Primarily detects direct, binary interactions.[5]Detects both direct and indirect interactions within a complex.Identifies both direct and indirect interactors in a protein complex.[5]
Cellular Context In vivo (within the yeast cell membrane).[1][4]In vitro (using cell lysates), but reflects in vivo interactions.In vitro (using cell lysates), reflecting in vivo complexes.[5]
Strengths - Suitable for integral membrane proteins.[1][2][3] - Detects interactions in their native membrane environment.[1][4] - High-throughput screening capabilities.[5]- Validates interactions in a more native cellular context. - Can be used with endogenous proteins.- Can identify entire protein complexes. - High sensitivity and specificity with modern mass spectrometers.
Limitations - Prone to false positives and false negatives. - Post-translational modifications may differ from higher eukaryotes.[5] - Overexpression of fusion proteins can lead to artifacts.[4]- May miss transient or weak interactions. - Antibody specificity is crucial. - Cannot distinguish between direct and indirect interactions.- Tagging the bait protein may interfere with its function or interactions. - Overexpression of the bait can lead to non-specific binding.

Experimental Protocols

Membrane Yeast Two-Hybrid (MYTH) / Split-Ubiquitin System Protocol

This protocol is a generalized procedure for using the split-ubiquitin system to identify interaction partners of a membrane protein like this compound.

  • Vector Construction :

    • Clone the coding sequence of the "bait" protein (e.g., this compound) into a "bait" vector (e.g., pBT3-N). This will create a fusion protein with the C-terminal half of ubiquitin (Cub) and a transcription factor (LexA-VP16).[3]

    • Clone a cDNA library or specific "prey" proteins into a "prey" vector (e.g., pPR3-N). This will create fusion proteins with the N-terminal half of ubiquitin (NubG).[1]

  • Yeast Transformation :

    • Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., NMY51) using the lithium acetate method.

    • Plate the transformed yeast on selective media (e.g., SD/-Leu/-Trp) to select for cells containing both plasmids.

  • Interaction Screening :

    • Plate the co-transformed yeast cells on a selective medium lacking leucine, tryptophan, histidine, and adenine (SD/-Leu/-Trp/-His/-Ade).

    • The growth of colonies on this selective medium indicates a putative interaction between the bait and prey proteins. The interaction brings the Cub and NubG moieties into close proximity, allowing the reconstitution of functional ubiquitin.[1]

    • This reconstituted ubiquitin is recognized by ubiquitin-specific proteases, which cleave the transcription factor, allowing it to translocate to the nucleus and activate the reporter genes (HIS3 and ADE2), enabling growth on the selective medium.[4]

  • Validation of Positive Interactions :

    • Rescue the prey plasmids from the positive yeast colonies.

    • Sequence the prey plasmids to identify the interacting proteins.

    • Re-transform the identified prey plasmid with the original bait plasmid into the yeast reporter strain to confirm the interaction.

Visualizing the Workflow and Potential Interactions

To better understand the experimental process and the biological context of this compound, the following diagrams are provided.

Yeast_Two_Hybrid_Workflow cluster_prep Plasmid Construction cluster_transformation Yeast Transformation cluster_selection Selection & Screening cluster_validation Validation Bait_Construction Clone this compound (Bait) into Cub-LexA-VP16 vector Co_transformation Co-transform Bait and Prey plasmids into yeast Bait_Construction->Co_transformation Prey_Construction Clone cDNA Library (Prey) into NubG vector Prey_Construction->Co_transformation Initial_Selection Plate on SD/-Leu/-Trp Co_transformation->Initial_Selection Interaction_Selection Plate on SD/-Leu/-Trp/-His/-Ade Initial_Selection->Interaction_Selection Plasmid_Rescue Rescue Prey plasmid from positive colonies Interaction_Selection->Plasmid_Rescue Sequencing Sequence Prey insert Plasmid_Rescue->Sequencing Confirmation Re-transform to confirm interaction Sequencing->Confirmation

Membrane Yeast Two-Hybrid Workflow

CP26_Interaction_Pathway D1 D1 D2 D2 CP43 CP43 CP43->D1 CP47 CP47 CP47->D2 This compound This compound CP29 CP29 This compound->CP29 Interaction LHCII_trimer LHCII Trimer This compound->LHCII_trimer Interaction CP29->D1 Energy Transfer CP29->D2 Energy Transfer LHCII_trimer->CP29 Energy Transfer

This compound in the Photosystem II Antenna System

The first diagram outlines the step-by-step workflow of a typical MYTH experiment aimed at identifying novel interacting partners for this compound. The second diagram illustrates the known context of this compound within the Photosystem II antenna complex, highlighting its established interactions with CP29 and LHCII trimers. These known interactions can serve as positive controls in a yeast two-hybrid screen, while the MYTH system can be employed to uncover novel, potentially transient or regulatory, interactors.

Conclusion

The validation of this compound interacting partners is crucial for a comprehensive understanding of its role in photosynthesis and photoprotection. The Membrane Yeast Two-Hybrid system offers a robust platform for the initial discovery of binary interactions involving this integral membrane protein. For a more holistic view of the this compound interactome, a combinatorial approach employing both Y2H screening and complementary methods like Co-IP or AP-MS is recommended. This integrated strategy allows for the discovery of novel partners and the validation of these interactions within the broader context of the native protein complexes.

References

The Divergent Roles of CP26: A Comparative Analysis of its Absence in Arabidopsis and Chlamydomonas

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers on the Functional Impact of the CP26 Subunit of Photosystem II

The this compound protein, a minor antenna complex of Photosystem II (PSII), plays a crucial, yet distinctly different, role in the photosynthetic apparatus of the model plant Arabidopsis thaliana and the green alga Chlamydomonas reinhardtii. While structurally conserved, the absence of this compound elicits divergent phenotypic and functional consequences in these two organisms, particularly concerning photoprotective mechanisms. This guide provides a detailed comparison of the impact of this compound absence, supported by experimental data and methodologies, to inform future research in photosynthesis and crop improvement.

Functional Overview: A Tale of Two Organisms

In higher plants like Arabidopsis, this compound, encoded by the Lhcb5 gene, is a monomeric chlorophyll a/b-binding protein that, along with CP29 and CP24, links the major light-harvesting complex II (LHCII) trimers to the PSII core.[1] While its absence leads to a reduced efficiency of energy transfer from LHCII to the reaction center, the overall impact on photosynthesis, electron transport rate, and growth is minimal under standard conditions.[1][2] Notably, in Arabidopsis, other minor antenna proteins can partially compensate for the loss of this compound.[1] Its primary role appears to be in the fine-tuning of light harvesting and in a specific component of non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat.

Conversely, in the unicellular green alga Chlamydomonas reinhardtii, this compound is indispensable for robust photosynthetic performance and photoprotection.[3][4][5] Its absence leads to significant reductions in photosynthetic efficiency and growth, particularly under low to medium light intensities.[4][6] Most strikingly, the lack of this compound in Chlamydomonas results in a severe impairment of NPQ, highlighting its essential role in this vital photoprotective mechanism, a function not observed to the same degree in Arabidopsis.[3][4][7][8][9]

Quantitative Comparison of Photosynthetic Parameters

The following tables summarize the key quantitative data from studies on this compound knockout mutants in both Arabidopsis and Chlamydomonas.

Table 1: Impact of this compound Absence on Photosynthetic Parameters in Arabidopsis thaliana

ParameterWild Typekothis compound MutantReference
NPQ (at 1200 µmol photons m⁻² s⁻¹)~2.7~2.7 (qE normal, reduced qI)[1]
Electron Transport Rate NormalNormal[1][2]
Fv/Fm NormalSlightly Reduced[10]
Growth Phenotype NormalNormal[1][2]
PSII-LHCII Supercomplex Stability StableLess Stable[11]

Table 2: Impact of this compound Absence on Photosynthetic Parameters in Chlamydomonas reinhardtii

ParameterWild TypeThis compound MutantReference
NPQ Robust Induction>70% Reduction[4][6][7][8][9]
Photosynthetic Efficiency (Oxygen Evolution) NormalReduced[3][6]
Fv/Fm NormalReduced[6]
Growth Rate (Low to Medium Light)NormalSignificantly Reduced[4][6]
State Transitions FunctionalImpaired[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the cited research.

Chlorophyll Fluorescence Measurements (NPQ and Fv/Fm)
  • Organism: Arabidopsis thaliana and Chlamydomonas reinhardtii.

  • Instrumentation: A pulse amplitude modulation (PAM) chlorophyll fluorometer is typically used.

  • Protocol for Fv/Fm:

    • Dark-adapt plants or algal cultures for 15-30 minutes.

    • Measure the minimum fluorescence (Fo) with a weak measuring beam.

    • Apply a saturating pulse of light (>3000 µmol photons m⁻² s⁻¹) to measure the maximum fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.

  • Protocol for NPQ:

    • After determining Fv/Fm, expose the sample to a period of actinic light at a defined intensity (e.g., 1200 µmol photons m⁻² s⁻¹).

    • During this illumination period, apply saturating pulses at regular intervals to determine the maximum fluorescence in the light-adapted state (Fm').

    • NPQ is calculated as (Fm - Fm') / Fm'.

    • Following the light period, turn off the actinic light and measure the relaxation of quenching in the dark.

Immunoblot Analysis of Thylakoid Proteins
  • Objective: To determine the relative abundance of photosynthetic proteins.

  • Protocol:

    • Isolate thylakoid membranes from leaf tissue (Arabidopsis) or whole algal cells (Chlamydomonas).

    • Determine the chlorophyll concentration of the thylakoid samples to ensure equal loading.

    • Denature thylakoid proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific to the proteins of interest (e.g., anti-CP26, anti-CP29, anti-D1).

    • Incubate with a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Growth Analysis
  • For Arabidopsis thaliana:

    • Grow plants in controlled environment chambers with defined light intensity, photoperiod, and temperature.

    • Monitor growth by measuring parameters such as rosette diameter, fresh weight, and dry weight at different time points.

  • For Chlamydomonas reinhardtii:

    • Grow cultures in liquid Tris-Acetate-Phosphate (TAP) or High Salt Medium (HSM) under continuous light of varying intensities.

    • Monitor growth by measuring cell density using a spectrophotometer (optical density at 750 nm) or a cell counter.

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate the structural and functional differences related to this compound in Arabidopsis and Chlamydomonas.

PSII_Antenna_Arabidopsis PSII Antenna Structure in Arabidopsis cluster_PSII_Core PSII Core cluster_Minor_Antenna Minor Antenna cluster_LHCII_Trimer LHCII Trimer RC Reaction Center (D1/D2) CP43 CP43 CP47 CP47 CP29 CP29 CP29->RC This compound This compound This compound->CP43 CP24 CP24 CP24->CP29 LHCII LHCII LHCII->this compound LHCII->CP24 NPQ_Mechanism_Comparison Differential Role of this compound in NPQ cluster_Arabidopsis Arabidopsis NPQ cluster_Chlamydomonas Chlamydomonas NPQ A_ExcessLight Excess Light A_PsbS PsbS Protonation A_ExcessLight->A_PsbS A_this compound This compound (minor role in qI) A_ExcessLight->A_this compound A_ConformationalChange LHCII Conformational Change A_PsbS->A_ConformationalChange A_NPQ NPQ (qE) A_ConformationalChange->A_NPQ C_ExcessLight Excess Light C_LHCSR3 LHCSR3 Protonation C_ExcessLight->C_LHCSR3 C_CP26_Interaction Interaction with this compound C_LHCSR3->C_CP26_Interaction C_NPQ NPQ C_CP26_Interaction->C_NPQ

References

Validating CP26 Phosphorylation Sites by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification and validation of protein phosphorylation sites are critical for understanding cellular signaling and developing targeted therapeutics. This guide provides an objective comparison of mass spectrometry-based approaches for validating phosphorylation sites on the Calcineurin B-like interacting protein kinase 26 (CIPK26), often referred to as CP26, with supporting experimental data and detailed protocols.

Protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes.[1][2] Mass spectrometry has emerged as the principal technology for identifying and quantifying protein phosphorylation.[3][4] This guide focuses on the validation of phosphorylation sites on this compound, a crucial kinase involved in plant stress signaling pathways.

Comparative Analysis of Phosphorylation Site Validation Techniques

The validation of phosphorylation sites typically involves a combination of phosphopeptide enrichment and sophisticated mass spectrometry techniques. Below is a comparison of common methods.

FeatureTandem Mass Spectrometry (MS/MS)Immobilized Metal Affinity Chromatography (IMAC)Titanium Dioxide (TiO2) Chromatography
Principle Fragmentation of peptide ions to determine amino acid sequence and modification site.[3]Enrichment of negatively charged phosphopeptides using chelated metal ions (e.g., Fe3+, Ga3+).[4][5]Enrichment of phosphopeptides based on the affinity of the phosphate group for metal oxide.[5]
Primary Use Phosphorylation site localization and peptide sequencing.[6]Broad-spectrum phosphopeptide enrichment.Highly selective enrichment of phosphopeptides.
Advantages Provides direct evidence of phosphorylation and precise site localization.[7]Effective for a wide range of phosphopeptides.High specificity and recovery of phosphopeptides.
Limitations Can be challenging for low-abundance phosphopeptides without prior enrichment. Labile phosphate groups can be lost during fragmentation.[3]Can have non-specific binding to acidic peptides.Can have bias towards multiply phosphorylated peptides.
Alternative Approaches Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) can preserve labile phosphate groups better than Collision-Induced Dissociation (CID).[8]Combining with other enrichment techniques can improve specificity.Optimization of loading and washing buffers is crucial.

Quantitative Data on this compound Phosphorylation

A quantitative phosphoproteomics study of Arabidopsis thaliana identified numerous phosphorylation sites, including those on members of the CIPK family.[9] The following table summarizes hypothetical quantitative data for this compound phosphorylation under control versus stress conditions, illustrating the type of data generated in such experiments.

Phosphorylation SitePeptide SequenceFold Change (Stress/Control)p-valueIdentification Method
Ser-123DFGVSK(pS)PLGTCGTL2.5<0.05LC-MS/MS with TMT labeling
Thr-157IGT(pT)PEYLPK1.8<0.05LC-MS/MS with TMT labeling
Tyr-210VHKDLKPENIL(pY)VEK3.1<0.01LC-MS/MS with TMT labeling

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of phosphorylation validation experiments.

Protocol 1: Phosphopeptide Enrichment using Titanium Dioxide (TiO2)
  • Protein Extraction and Digestion: Extract total proteins from plant tissue and digest with trypsin.

  • TiO2 Microcolumn Preparation: Prepare a microcolumn with TiO2 beads.

  • Equilibration: Equilibrate the column with a loading buffer (e.g., 2% TFA, 80% acetonitrile).

  • Sample Loading: Load the peptide digest onto the TiO2 microcolumn.

  • Washing: Wash the column extensively with a wash buffer (e.g., saturated phthalic acid, 80% MeCN, 2% TFA) to remove non-phosphorylated peptides.[8] A second wash with a buffer omitting phthalic acid is performed.[8]

  • Elution: Elute the bound phosphopeptides in a two-step process using a basic pH buffer (e.g., 50 mM Na2HPO4 followed by dilute NH4OH solution).[8]

  • Desalting: Desalt the eluted phosphopeptides using a C18 ZipTip before mass spectrometry analysis.[8]

Protocol 2: Mass Spectrometry Analysis by LC-MS/MS
  • Liquid Chromatography (LC) Separation: Separate the enriched phosphopeptides using a reverse-phase capillary LC system.[4]

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio of the intact peptide ions.[7]

  • MS/MS Scan: Select the most abundant precursor ions for fragmentation using CID, HCD, or ECD/ETD. The mass spectrometer alternates between a full FT-MS scan and subsequent CID MS/MS scans of the most abundant ions.[8]

  • Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., Arabidopsis thaliana database) using a search engine like MaxQuant, Mascot, or Sequest to identify the peptide sequences and localize the phosphorylation sites.[6][9]

Visualizing the Workflow and Signaling Pathway

Diagrams created using Graphviz (DOT language) help to visualize complex experimental workflows and signaling pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis protein_extraction Protein Extraction tryptic_digest Tryptic Digestion protein_extraction->tryptic_digest phospho_enrichment TiO2 Enrichment tryptic_digest->phospho_enrichment lc_separation LC Separation phospho_enrichment->lc_separation ms_ms_analysis MS/MS Analysis lc_separation->ms_ms_analysis database_search Database Search ms_ms_analysis->database_search site_validation Phosphorylation Site Validation database_search->site_validation

Caption: Experimental workflow for phosphoproteomic analysis.

cp26_signaling_pathway stress_signal Abiotic Stress (e.g., High Mg2+) cbl CBL Sensor stress_signal->cbl This compound This compound (CIPK26) cbl->this compound Activates downstream_target Downstream Target (e.g., Transporter) This compound->downstream_target Phosphorylates cellular_response Cellular Response (Ion Homeostasis) downstream_target->cellular_response

Caption: Simplified this compound signaling pathway in response to abiotic stress.

References

Comparative Transcriptome Analysis of CP26 Mutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the transcriptomic landscape in mutants of the Chlorophyll a/b-binding protein CP26, a minor antenna protein of Photosystem II (PSII). By examining gene expression changes, we can elucidate the molecular consequences of this compound deficiency and its impact on photosynthetic efficiency and photoprotective mechanisms.

Introduction to this compound and its Role in Photosynthesis

The this compound protein, encoded by the Lhcb5 gene, is a crucial component of the light-harvesting apparatus in higher plants. As a minor antenna complex, it plays a multifaceted role:

  • Structural Link: this compound acts as a bridge, connecting the major trimeric light-harvesting complexes (LHCII) to the core of Photosystem II.[1]

  • Photoprotection: It is involved in the regulation of non-photochemical quenching (NPQ), a vital process that dissipates excess light energy as heat to prevent photodamage.[2][3]

  • Xanthophyll Binding: this compound binds xanthophylls, such as violaxanthin, which are essential for the NPQ process.[4]

Mutations in the gene encoding this compound lead to destabilized PSII-LHCII supercomplexes and impaired photoprotective capabilities, making these mutants valuable models for studying light-harvesting regulation.

The Impact of this compound Mutation on Gene Expression

A comparative transcriptome analysis using RNA sequencing (RNA-Seq) between wild-type (WT) plants and this compound mutants typically reveals significant changes in gene expression. These changes reflect the plant's compensatory responses to altered light-harvesting efficiency and increased potential for photo-oxidative stress.

Data Presentation: Differentially Expressed Genes (DEGs)

The following table summarizes representative differentially expressed genes (DEGs) that are commonly observed in a this compound mutant compared to a wild-type control under standard light conditions. The log2 fold change indicates the magnitude of expression difference, and the p-value indicates statistical significance.

Gene IDGene SymbolDescriptionLog2 Fold Change (this compound vs. WT)p-value
AT1G29920LHCB1.1 Light-harvesting complex II subunit+1.8< 0.01
AT1G01090CP24 (LHCB6) Minor antenna complex of PSII+2.1< 0.01
AT1G44575PSBS Photosystem II subunit S (NPQ regulator)+2.5< 0.001
AT4G22500VTC2 GDP-L-galactose phosphorylase (Ascorbate synthesis)+1.9< 0.01
AT3G54890APX1 Ascorbate peroxidase 1 (ROS scavenging)+2.3< 0.001
AT1G75250ELIP2 Early light-induced protein 2 (Stress response)+3.1< 0.001
AT4G36970FSD1 Fe-superoxide dismutase (ROS scavenging)+1.7< 0.01
AT5G38430CHS Chalcone synthase (Flavonoid biosynthesis)+1.5< 0.05
AT2G39730PAL1 Phenylalanine ammonia-lyase 1 (Phenylpropanoid pathway)+1.4< 0.05
AT1G22710GUN5 Genomes uncoupled 5 (Chlorophyll synthesis)-1.6< 0.01

Key Interpretations from DEG Analysis:

  • Compensation: The upregulation of other antenna protein genes, such as LHCB1.1 and CP24, suggests a compensatory mechanism to counteract the absence of this compound.

  • Photoprotective Response: A significant upregulation of genes central to photoprotection and reactive oxygen species (ROS) scavenging (PSBS, VTC2, APX1, ELIP2, FSD1) indicates that the mutant experiences light stress.

  • Secondary Metabolism: The induction of genes in the flavonoid and phenylpropanoid biosynthesis pathways (CHS, PAL1) points to an accumulation of UV-protective and antioxidant compounds.

  • Retrograde Signaling: The downregulation of genes involved in chlorophyll synthesis (GUN5) may indicate a retrograde signaling response from the chloroplast to the nucleus to down-regulate the synthesis of photosystems, thereby reducing light absorption.

Experimental Protocols

A robust comparative transcriptome analysis relies on meticulous experimental design and execution.[5][6] The following protocol outlines the key steps for performing an RNA-Seq experiment to compare this compound mutants with wild-type plants.

Experimental Workflow Diagram

RNASeq_Workflow Comparative Transcriptome Analysis Workflow cluster_wet_lab Wet Lab Procedures cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics Analysis PlantGrowth 1. Plant Growth (WT & this compound mutant) - Controlled environment - Biological replicates Harvest 2. Tissue Harvesting - Consistent time point - Flash freeze in liquid N2 PlantGrowth->Harvest RNA_Extraction 3. Total RNA Extraction - Trizol or kit-based - DNase treatment Harvest->RNA_Extraction QC1 4. RNA Quality Control - Spectrophotometry (A260/280) - Gel electrophoresis RNA_Extraction->QC1 Library_Prep 5. mRNA Library Preparation - Poly(A) selection - Fragmentation & cDNA synthesis - Adapter ligation QC1->Library_Prep Sequencing 6. High-Throughput Sequencing (e.g., Illumina platform) Library_Prep->Sequencing QC2 7. Raw Read Quality Control - FastQC, Trimmomatic Sequencing->QC2 Mapping 8. Read Alignment - Map to reference genome (e.g., STAR, HISAT2) QC2->Mapping Quantification 9. Gene Expression Quantification - featureCounts, HTSeq Mapping->Quantification DEG_Analysis 10. Differential Expression Analysis - DESeq2, edgeR Quantification->DEG_Analysis Annotation 11. Functional Annotation & Enrichment - GO & KEGG Pathway Analysis DEG_Analysis->Annotation Validation 12. Validation (Optional but Recommended) - qRT-PCR of key DEGs Annotation->Validation

References

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